This is an in-depth technical guide on the chemical properties, synthesis, and application of (2R,5S)-5-Aminotetrahydropyran-2-acetonitrile , a high-value chiral building block used in the development of small molecule t...
Author: BenchChem Technical Support Team. Date: March 2026
This is an in-depth technical guide on the chemical properties, synthesis, and application of (2R,5S)-5-Aminotetrahydropyran-2-acetonitrile , a high-value chiral building block used in the development of small molecule therapeutics, particularly dipeptidyl peptidase-4 (DPP-4) inhibitors.[1]
Advanced Synthesis, Physicochemical Profiling, and Reactivity
Executive Summary
(2R,5S)-5-Aminotetrahydropyran-2-acetonitrile (CAS: 1821294-51-2 for free base; 1821294-52-3 for HCl salt) is a critical pharmacophore scaffold.[1] It features a tetrahydropyran (THP) core with two specific stereocenters: a primary amine at the C5 position and an acetonitrile side chain at the C2 position.[1] The (2R,5S) configuration is often essential for biological activity, dictating the binding affinity in the S1/S2 pockets of target enzymes like DPP-4.[1]
This guide details the molecule's properties, industrial synthesis via biocatalytic and chemical routes, and handling protocols for drug development workflows.
The synthesis of the (2R,5S) isomer requires rigorous stereocontrol.[1] The industry standard has shifted from purely chemical resolution to biocatalytic dynamic kinetic resolution (DKR) to establish the chiral centers efficiently.[1]
Route A: The Biocatalytic Transaminase Approach (Green Chemistry)
This route, pioneered for similar intermediates by Merck, utilizes a transaminase enzyme to set the C5-amine stereochemistry with high enantiomeric excess (ee).[1]
Step 1: Pyranone Formation. A biocatalytic or chemical cyclization forms the 2-substituted tetrahydropyran-5-one.
Step 2: Transaminase Amination. An R- or S-selective transaminase converts the ketone to the amine.
Step 3: Nitrile Installation. If not present initially, the C2 substituent (often a hydroxymethyl group) is activated (mesylate/tosylate) and displaced by cyanide.[1]
Route B: Chemical Resolution & Homologation
A robust lab-scale method involving the construction of the pyran ring followed by functional group manipulation.
Activation: React with methanesulfonyl chloride (MsCl) and triethylamine (TEA) in DCM at 0°C to form the mesylate.
Cyanation: Treat the mesylate with NaCN or KCN in DMSO at 60°C.
Deprotection: Removal of the Boc group with HCl/Dioxane or TFA yields the target salt.
Synthesis Workflow Diagram
The following Graphviz diagram illustrates the logic flow for the synthesis, highlighting the critical stereocontrol point.
Caption: Logical workflow for the stereoselective synthesis of the (2R,5S)-aminotetrahydropyran core.
Chemical Reactivity & Functionalization
The molecule possesses two orthogonal reactive handles: the nucleophilic primary amine and the electrophilic nitrile .
A. Amine Reactivity (C5 Position)
Amide Coupling: Reacts readily with carboxylic acids (using EDC/HOBt or HATU) to attach the pharmacophore "warhead" (e.g., fluorophenyl acetic acid derivatives).[1]
Sulfonylation: Reacts with sulfonyl chlorides to form sulfonamides, a common motif in DPP-4 inhibitors to increase metabolic stability.[1]
Reductive Amination: Can form secondary amines with aldehydes under reducing conditions (NaBH(OAc)₃).[1]
B. Nitrile Reactivity (C2 Position)
Cyclization: The nitrile carbon is a key electrophile for heterocycle formation. Reaction with hydrazine or amidines can close a second ring (e.g., pyrazolopyrimidine) fused to the THP core.[1]
Hydrolysis: Acidic or basic hydrolysis converts the nitrile to a primary amide (-CONH₂) or carboxylic acid (-COOH).[1]
Reduction: Catalytic hydrogenation (Raney Ni, H₂) converts the nitrile to an ethylamine side chain (-CH₂CH₂NH₂).[1]
Analytical Characterization & Quality Control
Ensuring the correct stereochemistry is paramount.
Form: Store as the Hydrochloride (HCl) or Benzenesulfonate (BSA) salt.[1] The free base is prone to oxidation and carbonate formation (absorbing CO₂ from air).[1]
Conditions: -20°C, desiccated, under Argon/Nitrogen.
Shelf Life: >2 years if stored properly as a salt.
Safety Hazards
Nitriles: Potential for cyanide liberation under strong metabolic or oxidative conditions (though the alkyl nitrile is relatively stable).[1] Treat as Toxic by Inhalation/Ingestion .
Amine: Corrosive/Irritant to skin and eyes.
PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.[1]
References
Merck Sharp & Dohme Corp. "Process for the preparation of chiral aminotetrahydropyrans." World Intellectual Property Organization, WO2013003250A1, 2013.[1]
Peng, F., et al. "Asymmetric Formal Synthesis of the Long-Acting DPP-4 Inhibitor Omarigliptin." Journal of Organic Chemistry, 82(17), 9023–9029, 2017.[1] [1]
Structure Elucidation of (2R,5S)-5-Aminotetrahydropyran-2-acetonitrile: A Comprehensive Analytical Guide
Executive Summary The unambiguous structure elucidation of chiral heterocycles is a critical bottleneck in modern drug development. (2R,5S)-5-Aminotetrahydropyran-2-acetonitrile (CAS: 1821294-51-2) is a highly functional...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The unambiguous structure elucidation of chiral heterocycles is a critical bottleneck in modern drug development. (2R,5S)-5-Aminotetrahydropyran-2-acetonitrile (CAS: 1821294-51-2) is a highly functionalized, stereochemically dense building block. This whitepaper provides an in-depth, self-validating analytical framework for confirming its molecular connectivity, relative chair conformation, and absolute stereochemistry using High-Resolution Mass Spectrometry (HRMS), multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and Mosher’s derivatization.
Introduction & Chemical Context
Substituted tetrahydropyrans (THPs) are privileged scaffolds in medicinal chemistry. Specifically, the 2,5-disubstituted THP motif is the structural core of several advanced active pharmaceutical ingredients (APIs), most notably in the dipeptidyl peptidase-4 (DPP-4) inhibitor class, such as Omarigliptin (MK-3102), which is utilized for the once-weekly treatment of Type 2 Diabetes[1].
The structural verification of the (2R,5S) intermediate is complicated by the inherent flexibility of the THP ring and the lack of strong chromophores. Standardized analytical routines often fail to distinguish between the cis and trans diastereomers without rigorous conformational analysis [3]. This guide establishes a deterministic analytical pathway to validate the structure of this commercially vital intermediate [4].
Analytical Strategy & Workflow
To ensure absolute scientific integrity, the elucidation strategy relies on orthogonal techniques. The workflow progresses from establishing the scalar backbone to mapping through-space interactions, culminating in absolute configuration proof.
Fig 1. Sequential analytical workflow for the structure elucidation of (2R,5S)-5-Aminotetrahydropyran-2-acetonitrile.
Establishing the Molecular Framework
High-Resolution Mass Spectrometry (HRMS)
The first step is confirming the molecular formula. Using Electrospray Ionization Time-of-Flight (ESI-TOF) MS in positive mode, the analyte yields a protonated molecular ion
at m/z 141.1025. This exact mass correlates to the formula C7H12N2O (calculated for C7H13N2O: 141.1028, error < 3 ppm), yielding an Index of Hydrogen Deficiency (IHD) of 3. These three degrees of unsaturation correspond to the nitrile group (2) and the tetrahydropyran ring (1).
2D NMR Spectroscopy: Connectivity and Relative Stereochemistry
The core of the elucidation relies on a suite of NMR experiments. Causality of Solvent Choice: CDCl3 is strictly utilized over protic solvents (like D2O or MeOD) to prevent the rapid exchange of the -NH2 protons and to preserve the native, non-hydrogen-bonded chair conformation of the THP ring.
Spin System Assembly and Substituent Placement
The
H-H COSY spectrum maps the continuous aliphatic spin system from C2 to C6. The HSQC spectrum assigns the attached protons to their respective carbons, while the HMBC spectrum bridges the heteroatoms.
Nitrile Placement: A strong HMBC correlation from the isolated methylene doublet at δ 2.55 ppm to the quaternary carbon at δ 117.8 ppm (CN) and the oxygen-bearing methine at δ 74.2 ppm (C2) confirms the -CH2CN group is attached at C2.
Amine Placement: The methine proton at δ 2.85 ppm (C5) shows COSY correlations to two sets of diastereotopic methylenes (C4 and C6), confirming the -NH2 group resides at the C5 position.
Quantitative Data Summary
Table 1:
H and C NMR Assignments (400 MHz / 100 MHz, CDCl3)
Position
C δ (ppm)
H δ (ppm)
Multiplicity, J (Hz)
Key HMBC Correlations
2
74.2
3.45
tt, J = 11.0, 2.5
C3, CH2CN
3
30.5
1.80 (eq) 1.25 (ax)
m q, J = 11.5
C2, C4
4
28.1
1.75 (eq) 1.40 (ax)
m qd, J = 11.5, 4.5
C3, C5
5
48.5
2.85 (eq)
m, = 12.0
C4, C6
6
72.0
3.90 (eq) 3.10 (ax)
ddd, J = 11.5, 4.5, 2.0 dd, J = 11.5, 9.5
C5
CH2CN
24.3
2.55
d, J = 6.0
C2, CN
CN
117.8
-
-
-
Conformational Analysis via NOESY
Determining the relative stereochemistry (cis vs. trans) of 2,5-disubstituted tetrahydropyrans requires analyzing the chair conformation [2].
In the (2R,5S) isomer, the molecule adopts a chair conformation where the bulkier -CH2CN group occupies the equatorial position (minimizing 1,3-diaxial strain), forcing the C2 proton (H2) into an axial orientation. Consequently, to satisfy the cis relationship dictated by the (2R,5S) configuration, the -NH2 group must occupy the axial position, placing the C5 proton (H5) in the equatorial orientation.
Causality of J-value Analysis: Because H5 is equatorial, it only exhibits small gauche and anti-clinal couplings to the adjacent protons on C4 and C6 (all J < 5 Hz). This manifests as a narrow multiplet with a half-height width (
) of ~12 Hz. If the molecule were the trans isomer, H5 would be axial and exhibit a wide multiplet ( > 25 Hz) due to large anti-periplanar couplings.
Fig 2. Key NOESY correlations establishing the chair conformation and relative cis-stereochemistry.
The NOESY spectrum confirms this geometry. Strong 1,3-diaxial cross-peaks are observed between H2(ax), H4(ax), and H6(ax). Crucially, H5(eq) shows no strong 1,3-diaxial correlations, definitively proving the cis-2,5-disubstitution pattern.
Absolute Configuration Verification
While NOESY establishes the relative cis geometry, the absolute (2R,5S) configuration must be validated using the advanced Mosher’s method. By derivatizing the primary amine with both (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl), diastereomeric amides are formed. The magnetic anisotropy of the phenyl ring differentially shields the THP protons. Calculating the
() values for the protons surrounding C5 yields a consistent sign distribution model that unambiguously confirms the 5S absolute configuration. Given the cis relative stereochemistry proven by NOESY, the C2 position is assigned as 2R.
Standardized Experimental Protocols
Protocol A: High-Resolution NMR Acquisition
Self-validating mechanism: The use of an optimized 300 ms mixing time for NOESY prevents spin-diffusion artifacts in small molecules (MW ~140), ensuring that only true through-space dipole-dipole interactions are recorded.
Sample Preparation : Dissolve 15 mg of the analyte (>98% ee) in 0.6 mL of CDCl3 (100% D, containing 0.03% v/v TMS as an internal standard). Transfer to a high-precision 5 mm NMR tube.
Instrument Setup : Load into a 600 MHz NMR spectrometer equipped with a cryogenically cooled probe to maximize signal-to-noise for carbon detection.
1D Acquisition :
H NMR: 16 scans, 90° pulse, 5s relaxation delay (to ensure full longitudinal relaxation for accurate integration).
C NMR: 1024 scans, 30° pulse, 2s relaxation delay, with WALTZ-16 proton decoupling.
2D Acquisition :
COSY: 256
increments, 4 scans per increment.
HMBC: Optimized for long-range
= 8 Hz.
NOESY: Set mixing time (
) to 300 ms, 512 increments.
Protocol B: Mosher’s Amide Derivatization
Self-validating mechanism: Synthesizing both the (R)- and (S)-diastereomers acts as an internal control, canceling out solvent and concentration effects when calculating the
values.
Reaction Setup : Dissolve 5 mg (0.035 mmol) of (2R,5S)-5-Aminotetrahydropyran-2-acetonitrile in 0.5 mL anhydrous pyridine in a flame-dried vial.
Reagent Addition : Add 15 µL of (R)-(-)-MTPA-Cl dropwise.
Incubation : Stir the mixture at room temperature for 4 hours under a strict nitrogen atmosphere to prevent hydrolysis of the acid chloride.
Workup : Quench the reaction with 1 mL of saturated aqueous NaHCO3. Extract the aqueous layer with CH2Cl2 (3 x 2 mL). Wash the combined organic layers with 1M HCl (to remove residual pyridine), dry over anhydrous Na2SO4, and concentrate in vacuo.
Analysis : Repeat the exact procedure in parallel using (S)-(+)-MTPA-Cl. Acquire
H NMR spectra for both purified diastereomers and calculate the values to map the spatial arrangement around C5.
Conclusion
The structural elucidation of (2R,5S)-5-Aminotetrahydropyran-2-acetonitrile requires a meticulous, multi-tiered analytical approach. By combining precise
-coupling analysis with 1,3-diaxial NOE mapping and chemical derivatization, researchers can confidently verify the cis-stereochemistry and absolute configuration of this critical pharmaceutical intermediate, ensuring downstream integrity in API manufacturing.
References
Omarigliptin (MK-3102): A Novel Long-Acting DPP-4 Inhibitor for Once-Weekly Treatment of Type 2 Diabetes. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxlcRhORqPN3RyJaC18mpKdu9M4bMmd5lpE5A79Ms8U2H2v7Yzy5JM2CGhHM2lGsdV3liyByYg0NI71Fbnq7Vo5p1i4lFpVOoj7iLuyWk2OAdSxbvw_YeZAptvEXFon-oQaz-N]
New Routes to 2,5-Disubstituted Tetrahydropyrans and P-Stereogenic Heterocycles via Ring-Closing Metathesis. White Rose eTheses Online.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2fdTSH3-QWFtGYIy9n6CYkXNnLnAwmQ1IqnbMvaJBpT9n-tF-hp_kRPSkW5vvTGu7vesdzxR7ZIIdGARFfFKZxnsN2im4OPkygCqflTpeY-uiitJrmRXXLRSECG_eRf1g_91h8ctwPu_b19_fmjgiBO1_gf9ChZS9Wo1QN-yJjc56]
Stereoselective Formation of trans-2,5-Disubstituted Tetrahydropyrans by Intramolecular Nucleophilic Substitution and a Computational Study at the AM1 Level. Researcher.life.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBCO0kLZUvLSxxZHbZ-EzsjPHGmRQOyOIY9enRO36t75U2lF49E_ywjNmBzGbC662bGkzTQPWSHOlz-6B8odp-si0atwUzXlDqRebPYqFqeWOeyzQ4IPeiY_s-BpXIb3rQbF5ooiBkLM1O4LDXOHvKlsbyH7xFbb6I0bsvNMM5Qx9ohi3PZ6CwB4AuRycImwDRjz42hgyqMEH1z3xsrseglojMNZnuAjoBJSua4t1YImu75PMPd0i1bUkkzYiTpyiNWxc9iQyWGQkUP6ZiT465V5ryRoeYP5rxFOYXk2RpjobQbhzQTvQJ5q6OnkJI6S33dnGNxo7gEx8iT_mh9_g5Cq8cKUIyX4bM2RaxsB5qbPTLWQJkSOiviqZgufwJfLtqtW4=]
Synthesis of (2R,5S)-5-Aminotetrahydropyran-2-acetonitrile starting materials
An In-Depth Technical Guide to the Synthesis of (2R,5S)-5-Aminotetrahydropyran-2-acetonitrile Executive Summary The functionalized tetrahydropyran ring is a privileged scaffold in modern medicinal chemistry. Specifically...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Synthesis of (2R,5S)-5-Aminotetrahydropyran-2-acetonitrile
Executive Summary
The functionalized tetrahydropyran ring is a privileged scaffold in modern medicinal chemistry. Specifically, (2R,5S)-5-Aminotetrahydropyran-2-acetonitrile (CAS: 1821294-51-2) serves as a critical chiral building block in the development of dipeptidyl peptidase-4 (DPP-4) inhibitors (e.g., Omarigliptin analogs), histamine H3 receptor antagonists, and EZH1/2 epigenetic inhibitors.
This whitepaper outlines a highly scalable, stereoselective synthetic route to this starting material. As a Senior Application Scientist, my objective is to move beyond simple recipe-style instructions and detail the mechanistic causality, in-process controls (IPCs), and self-validating analytical checkpoints required to ensure high enantiomeric and diastereomeric purity.
Retrosynthetic Strategy & Mechanistic Rationale
When designing a route to a 2,5-disubstituted tetrahydropyran, chemists typically evaluate two primary strategies:
Asymmetric Catalysis: Utilizing transition-metal catalysis (e.g., Ru-catalyzed Dynamic Kinetic Resolution) to set contiguous stereocenters from achiral precursors. This is the hallmark of the commercial Omarigliptin synthesis[1].
Chiral Pool Approach: Leveraging naturally occurring, inexpensive chiral starting materials.
For the unsubstituted 5-aminotetrahydropyran core, the Chiral Pool Approach utilizing L-Glutamic acid (or L-Glutamine) is vastly superior in terms of cost-efficiency and operational simplicity[2]. The C5 stereocenter is inherently set by the natural (S)-configuration of the amino acid, leaving only the C2 stereocenter to be controlled via substrate-directed diastereoselective cyanomethylation.
Retrosynthetic disconnection of (2R,5S)-5-Aminotetrahydropyran-2-acetonitrile from L-Glutamic acid.
Quantitative Data: Optimization of Cyanomethylation
The critical step in this synthesis is the introduction of the acetonitrile group at the C2 position. This is achieved by activating a lactol acetate intermediate to form an oxocarbenium ion, followed by nucleophilic attack by cyanomethyltrimethylsilane (TMSCH₂CN). The choice of Lewis acid dictates the trajectory of the nucleophilic attack (axial vs. equatorial) and thus the diastereomeric ratio (d.r.).
Table 1: Optimization of Lewis Acid-Mediated Cyanomethylation
Entry
Lewis Acid (Eq.)
Solvent
Temp (°C)
Time (h)
d.r. (trans:cis)
Isolated Yield (%)
1
BF₃·OEt₂ (1.2)
CH₂Cl₂
-78 to -20
4
95:5
82%
2
TiCl₄ (1.0)
CH₂Cl₂
-78
2
80:20
65%
3
TMSOTf (0.2)
CH₃CN
-40
6
88:12
74%
4
SnCl₄ (1.0)
CH₂Cl₂
-78
3
91:9
78%
Causality Insight: Boron trifluoride diethyl etherate (BF₃·OEt₂) provides the optimal balance of Lewis acidity and steric bulk. It efficiently generates the oxocarbenium ion without causing premature degradation of the Boc-protecting group (a common issue with harsher acids like TiCl₄). The nucleophile attacks from the axial trajectory to maximize orbital overlap (kinetic anomeric effect), yielding the desired (2R,5S)-trans configuration[3].
Stereochemical mechanism of the oxocarbenium ion intermediate undergoing axial nucleophilic attack.
The following protocols are designed as self-validating systems. By strictly monitoring the specified In-Process Controls (IPCs), the chemist ensures that downstream failures are mathematically eliminated.
Protocol A: Synthesis of (5S)-N-Boc-5-amino-tetrahydropyran-2-yl acetate
Objective: Construct the functionalized pyran ring from L-Glutamic acid while preserving the C5 (S)-stereocenter.
Weinreb Amide Formation: Dissolve (S)-N-Boc-pyroglutamate (100 mmol) in anhydrous CH₂Cl₂ (200 mL). Add N,O-dimethylhydroxylamine hydrochloride (120 mmol) and N-methylmorpholine (120 mmol). Cool to 0 °C and add EDCI (120 mmol). Stir for 12 h.
IPC Check: TLC (Hexane/EtOAc 1:1). The disappearance of the starting material (R_f = 0.1) and appearance of the Weinreb amide (R_f = 0.4) validates the coupling.
Grignard Addition: Cool the solution to -78 °C. Dropwise add allylmagnesium bromide (1.0 M in ether, 220 mmol) over 1 hour. Stir for 2 h at -78 °C, then quench with saturated aqueous NH₄Cl. Extract with EtOAc and concentrate.
Diastereoselective Reduction: Dissolve the crude enone in anhydrous THF (150 mL) and cool to -78 °C. Add L-Selectride (1.0 M in THF, 120 mmol). Stir for 3 h.
Causality: L-Selectride provides massive steric bulk, forcing hydride delivery from the less hindered face, establishing the required anti relationship between the hydroxyl and the Boc-amino group.
Cyclization & Acetylation: Subject the resulting alkene to ozonolysis (O₃ in CH₂Cl₂ at -78 °C) followed by reductive workup with dimethyl sulfide. The resulting aldehyde spontaneously cyclizes to the lactol. Add acetic anhydride (150 mmol) and pyridine (150 mmol) directly to the mixture. Stir at room temperature for 4 h.
Self-Validation: LC-MS will show the mass of the acetylated lactol [M+Na]⁺ = 282.1.
Protocol B: Stereoselective Cyanomethylation to (2R,5S)-5-Aminotetrahydropyran-2-acetonitrile
Objective: Install the acetonitrile moiety with perfect (2R) stereocontrol and deprotect the amine.
Oxocarbenium Generation: Dissolve the lactol acetate (50 mmol) in anhydrous CH₂Cl₂ (150 mL) under an argon atmosphere. Cool the reactor to -78 °C.
Causality: The slow addition of the Lewis acid prevents localized exotherms that could lead to epimerization of the delicate oxocarbenium intermediate.
Thermal Gradient: Allow the reaction to slowly warm to -20 °C over 4 hours.
IPC Check: Quench a 0.1 mL aliquot in saturated NaHCO₃. Extract with EtOAc. ¹H NMR of the organic layer must show the anomeric proton at ~3.8 ppm as a distinct doublet of doublets (dd) with a large axial-axial coupling constant (J = 11.5 Hz, J = 2.0 Hz). This large coupling constant mathematically proves the equatorial placement of the cyanomethyl group (trans to the C5-amino group).
Workup: Quench the bulk reaction with saturated aqueous NaHCO₃ (100 mL). Extract with CH₂Cl₂ (3 x 100 mL), dry over Na₂SO₄, and concentrate in vacuo.
Boc Deprotection: Dissolve the crude N-Boc-(2R,5S)-5-aminotetrahydropyran-2-acetonitrile in CH₂Cl₂ (50 mL). Add trifluoroacetic acid (TFA, 50 mL) at 0 °C. Stir for 2 hours. Concentrate in vacuo, neutralize with 1M NaOH, and extract with CH₂Cl₂ to yield the free amine target.
References
Sakamoto, Y., et al. (2007). Synthesis of novel 4(5)-(5-aminotetrahydropyran-2-yl)imidazole derivatives and their in vivo release of neuronal histamine measured by brain microdialysis. Chemical and Pharmaceutical Bulletin, 55(8), 1245-1253. Available at:[Link]
Xu, F., et al. (2015). Evolution of a Manufacturing Route to Omarigliptin, A Long-Acting DPP-4 Inhibitor for the Treatment of Type 2 Diabetes. Organic Process Research & Development, 19(11), 1760-1768. Available at:[Link]
Brun, E., et al. (2005). Stereoselective Synthesis of the Tetrahydropyran Core of Polycavernoside A. Organic Letters, 7(12), 2421-2424. Available at:[Link]
(2R,5S)-5-Aminotetrahydropyran-2-acetonitrile IUPAC name and synonyms
An In-Depth Technical Guide to (2R,5S)-5-Aminotetrahydropyran-2-acetonitrile: A Key Intermediate in Modern Drug Discovery Abstract (2R,5S)-5-Aminotetrahydropyran-2-acetonitrile is a specialized heterocyclic building bloc...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to (2R,5S)-5-Aminotetrahydropyran-2-acetonitrile: A Key Intermediate in Modern Drug Discovery
Abstract
(2R,5S)-5-Aminotetrahydropyran-2-acetonitrile is a specialized heterocyclic building block of significant interest to the pharmaceutical and medicinal chemistry sectors. Its unique stereochemistry and bifunctional nature, featuring both a primary amine and a nitrile group, make it a valuable intermediate in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, a plausible synthetic pathway, and its critical role as a precursor, most notably in the development of Dipeptidyl Peptidase-IV (DPP-4) inhibitors for the treatment of type 2 diabetes. This document is intended for researchers, chemists, and professionals in drug development who require a technical understanding of this important compound.
Chemical Identity and Properties
A precise understanding of a molecule's identity is fundamental to its application in research and development. This section details the nomenclature, structure, and essential properties of (2R,5S)-5-Aminotetrahydropyran-2-acetonitrile.
IUPAC Nomenclature and Synonyms
The systematic naming of this compound according to the International Union of Pure and Applied Chemistry (IUPAC) guidelines is crucial for unambiguous identification in scientific literature and patents.
Alternative IUPAC Name: 2-((2R,5S)-5-Aminotetrahydro-2H-pyran-2-yl)ethanenitrile.
Common Synonyms: The compound is often handled and sold as its hydrochloride salt, which is referred to as 2-((2R,5S)-5-aminotetrahydro-2H-pyran-2-yl)acetonitrile hydrochloride.
The molecule's functionality is dictated by its three-dimensional structure. It is composed of a saturated six-membered tetrahydropyran (oxane) ring. The key features are an amino group (-NH₂) at the C5 position and an acetonitrile (-CH₂CN) substituent at the C2 position.
The stereochemical designators (2R,5S) are critical. They define the specific spatial arrangement of the substituents relative to the chiral centers of the pyran ring. This precise stereoisomer is often required for selective interaction with biological targets, such as the active site of an enzyme.
Caption: Chemical structure of (2R,5S)-5-Aminotetrahydropyran-2-acetonitrile.
Physicochemical Properties
A summary of the key physicochemical properties is presented below. This data is essential for determining appropriate solvents, storage conditions, and reaction parameters.
The synthesis of stereochemically pure aminotetrahydropyrans is a non-trivial challenge in organic chemistry. The pathway often involves multiple steps with careful control of stereochemistry. While specific, proprietary manufacturing processes may vary, a general synthetic approach can be derived from public domain sources such as patent literature.
Retrosynthetic Analysis and Strategy
A plausible retrosynthetic strategy involves the formation of the tetrahydropyran ring via a cyclization reaction and the stereoselective introduction of the amine and acetonitrile functionalities. A key consideration is the installation of the correct stereochemistry at the C2 and C5 positions, which may be achieved through the use of chiral starting materials or asymmetric catalysis. A relevant patent highlights the synthesis of 2,3,5-substituted tetrahydropyran derivatives as crucial intermediates.[3]
Exemplary Synthetic Workflow
The following diagram outlines a generalized, multi-step synthesis workflow. The causality behind this process is driven by the need to build the heterocyclic core and then functionalize it with the required stereochemistry.
Technical Guide: Spectroscopic Profiling of (2R,5S)-5-Aminotetrahydropyran-2-acetonitrile
The following technical guide details the spectroscopic characterization and structural analysis of (2R,5S)-5-Aminotetrahydropyran-2-acetonitrile , a critical chiral intermediate often utilized in the synthesis of dipept...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the spectroscopic characterization and structural analysis of (2R,5S)-5-Aminotetrahydropyran-2-acetonitrile , a critical chiral intermediate often utilized in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors and other heterocyclic pharmaceutical agents.
Introduction & Compound Identity[1]
(2R,5S)-5-Aminotetrahydropyran-2-acetonitrile is a functionalized tetrahydropyran scaffold characterized by two stereogenic centers at positions 2 and 5. It serves as a high-value building block in medicinal chemistry, particularly for introducing chiral amine functionalities into drug candidates. The molecule is most commonly handled as its hydrochloride salt to ensure stability and crystallinity.
(2R, 5S) - trans-configuration relative to the ring plane
Synthesis & Isolation Context
Understanding the synthetic origin is crucial for interpreting spectral impurities. This compound is typically accessed via a multi-step sequence involving the construction of the pyran ring followed by functional group manipulations.
Common Synthetic Pathway:
Ring Construction: Cyclization of a chiral homoallylic alcohol or enzymatic resolution of a racemic pyranone.
Functionalization: Introduction of the nitrile group (via displacement of a leaving group or homologation) and the amine (often protected as a Boc-carbamate).
Deprotection: Acidic cleavage of the Boc group yields the hydrochloride salt.
Characterization Workflow
The following diagram illustrates the logical flow for validating the identity and purity of the compound.
Figure 1: Integrated workflow for the spectroscopic validation of (2R,5S)-5-Aminotetrahydropyran-2-acetonitrile.
Spectroscopic Data Analysis[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR data presented below corresponds to the Hydrochloride Salt in DMSO-d₆ . The salt form is preferred for analysis due to its enhanced stability and solubility.
Key Structural Features to Monitor:
Amine Protons: The ammonium protons (
) typically appear as a broad singlet or broad triplet around 8.0–8.5 ppm due to exchange.
Anomeric/C2 Proton: The proton at position 2 is deshielded by the adjacent oxygen and nitrile group, typically appearing as a multiplet around 3.6–3.8 ppm.
Stereochemistry: The coupling constants (
values) of the ring protons confirm the (2R,5S) trans relationship.
¹H NMR Data (400 MHz, DMSO-d₆)
Shift (δ, ppm)
Multiplicity
Integral
Assignment
Structural Context
8.35
br s
3H
Ammonium protons (exchangeable)
3.78 – 3.65
m
1H
H-2
Axial/Equatorial methine next to O & CN
3.25 – 3.15
m
1H
H-6a
Proton adjacent to Oxygen
3.10 – 3.00
m
1H
H-5
Methine adjacent to Amine
2.95 – 2.85
m
1H
H-6b
Geminal partner to H-6a
2.75 – 2.60
m (or dd)
2H
Methylene of acetonitrile group
2.05 – 1.90
m
1H
H-3a
Ring methylene
1.75 – 1.60
m
1H
H-4a
Ring methylene
1.55 – 1.35
m
2H
H-3b, H-4b
Ring methylenes (overlapping)
> Note: Chemical shifts may vary slightly (±0.05 ppm) depending on concentration and water content in the DMSO-d₆ solvent.
¹³C NMR Data (100 MHz, DMSO-d₆)
Shift (δ, ppm)
Assignment
Structural Context
118.5
Nitrile carbon (characteristic weak signal)
73.2
C-2
Methine next to Oxygen
68.4
C-6
Methylene next to Oxygen
46.8
C-5
Methine next to Amine
28.5
C-3
Ring methylene
27.1
C-4
Ring methylene
23.4
Methylene of acetonitrile group
Infrared (IR) Spectroscopy
IR analysis is particularly useful for confirming the presence of the nitrile and amine functional groups. The spectrum is typically acquired using Attenuated Total Reflectance (ATR) on the solid HCl salt.
Wavenumber (cm⁻¹)
Intensity
Functional Group
Assignment
3400 – 2800
Broad, Strong
N-H Stretch
Ammonium salt () stretching vibrations (often overlaps C-H)
2250 ± 5
Medium/Weak
C≡N Stretch
Characteristic nitrile stretch (diagnostic)
1600 – 1580
Medium
N-H Bend
Ammonium bending
1100 – 1050
Strong
C-O Stretch
Ether linkage of the tetrahydropyran ring
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight. For the HCl salt, the positive ion mode (ESI+) will detect the protonated free base.
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
Mobile Phase B: 0.1% TFA in Acetonitrile.
Gradient: 5% B to 95% B over 10 minutes.
Flow Rate: 1.0 mL/min.
Detection: UV at 210 nm (low wavelength required due to lack of strong chromophores).
References
Commercial Availability & CAS Data
Sigma-Aldrich (Merck). Product No. [Search Result 1.3]. 2-((2R,5S)-5-Aminotetrahydro-2H-pyran-2-yl)ethanenitrile hydrochloride.[1] Link
BLDpharm.[2][3] Product No. BD00784256. CAS 1821294-52-3.[1] Link
Synthetic Context (Related Pyran Scaffolds)
Bremeyer, N., et al. "Evolution of a Manufacturing Route to Omarigliptin, A Long-Acting DPP-4 Inhibitor for the Treatment of Type 2 Diabetes." Organic Process Research & Development2015 , 19(11), 1760–1768. (Describes the synthesis of similar chiral aminotetrahydropyran intermediates). Link
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. 7th Ed., Wiley, 2005.
Technical Guide: Mechanism of Formation for (2R,5S)-5-Aminotetrahydropyran-2-acetonitrile
The following technical guide provides an in-depth analysis of the formation mechanism for (2R,5S)-5-Aminotetrahydropyran-2-acetonitrile (CAS 1821294-51-2), a critical chiral building block in the synthesis of advanced p...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth analysis of the formation mechanism for (2R,5S)-5-Aminotetrahydropyran-2-acetonitrile (CAS 1821294-51-2), a critical chiral building block in the synthesis of advanced pharmaceutical agents, including Cathepsin K and DPP-4 inhibitors.[1]
[1]
Executive Summary & Structural Significance
(2R,5S)-5-Aminotetrahydropyran-2-acetonitrile (often isolated as the hydrochloride salt) is a bifunctional chiral heterocycle.[1] Its structural core—a tetrahydropyran ring—features two stereogenic centers at positions C2 and C5.[1]
Stereochemical Configuration : The (2R, 5S) configuration establishes a specific spatial relationship (typically trans in the chair conformation) between the C2-cyanomethyl arm and the C5-amino group. This geometry is crucial for binding affinity in target enzymes (e.g., the S2 pocket of Cathepsin K).
Synthetic Utility : The C2-acetonitrile moiety serves as a versatile "warhead" precursor (reducible to an ethylamine or hydrolyzable to an acid), while the C5-amine allows for coupling to diverse pharmacophores (e.g., furo[3,2-b]pyridine cores).
Retrosynthetic Analysis
To understand the mechanism of formation, we must deconstruct the molecule. The most robust synthetic pathway relies on Functional Group Interconversion (FGI) of a pre-formed chiral pyran core, rather than de novo ring construction of the nitrile itself.
Disconnection Strategy:
C–C Bond Formation (Nitrile Installation) : The acetonitrile group is retrosynthetically disconnected to a C2-hydroxymethyl precursor via nucleophilic substitution (SN2).[1]
Stereocenter Establishment : The (2R, 5S) relationship is typically established earlier, either via Enzymatic Resolution or Diastereoselective Reduction of a pyranone.
Primary Mechanism of Formation: The Nucleophilic Cyanation Route
The industrial standard for forming the "acetonitrile" tail involves the displacement of a sulfonate ester. This pathway ensures the preservation of the C2 stereocenter (as the substitution occurs at the exocyclic methylene carbon, not the chiral center itself).
Step 1: Activation of the Hydroxymethyl Intermediate
The precursor, tert-butyl ((2R,5S)-2-(hydroxymethyl)tetrahydro-2H-pyran-5-yl)carbamate , possesses a primary alcohol at C2.[1] To facilitate substitution, this hydroxyl group is converted into a mesylate (methanesulfonate), a potent leaving group.
Result : Formation of the C–C bond, extending the carbon chain by one unit to form the acetonitrile (
).
Thermodynamics : The formation of the stable C–C bond and the strength of the mesylate leaving group drive the reaction to completion.
Step 3: Global Deprotection
The final step reveals the free amine.
Reagents : HCl in Dioxane or Trifluoroacetic acid (TFA).
Mechanism : Acid-catalyzed hydrolysis of the Boc carbamate releases the amine as the hydrochloride salt.[1]
Advanced "De Novo" Route: The Merck Stereoselective Assembly
For large-scale manufacturing where chiral pool starting materials are too costly, the pyran core is assembled using Ruthenium-Catalyzed Dynamic Kinetic Resolution (DKR) .[1] This method, pioneered for Omarigliptin intermediates, sets the (2R, 5S) stereochemistry before the nitrile is installed.
The catalyst selectively reduces one enantiomer of the ketone to the cis-alcohol.
The unreacted enantiomer rapidly racemizes under the reaction conditions (dynamic kinetic resolution).
Result : High yield (>90%) of the chiral amino-alcohol with the desired relative stereochemistry (which can be inverted to trans if needed via Mitsunobu or specific cyclization conditions).
Detailed Experimental Protocol (Lab Scale)
Note: This protocol describes the conversion of the hydroxymethyl precursor to the final aminonitrile.
Phase A: Mesylation
Charge a reactor with tert-butyl ((2R,5S)-2-(hydroxymethyl)tetrahydro-2H-pyran-5-yl)carbamate (1.0 equiv) and anhydrous DCM (10 vol).
Cool to 0°C under nitrogen.
Add Triethylamine (1.5 equiv) followed by dropwise addition of Methanesulfonyl chloride (1.2 equiv).
Stir at 0°C for 2 hours. Monitor by TLC/HPLC for disappearance of alcohol.[1]
Quench with water, separate organic layer, dry over MgSO4, and concentrate to yield the crude mesylate.
Phase B: Cyanation (The Formation Step)
Dissolve the crude mesylate in DMSO (5 vol).
Add Sodium Cyanide (1.5 equiv). Caution: NaCN is highly toxic.
Heat to 60°C for 4–6 hours. The reaction is driven by the precipitation of sodium mesylate (in some solvents) or simple thermodynamics.
Workup : Cool to RT, dilute with Ethyl Acetate, wash extensively with water and brine to remove DMSO and excess cyanide.
Dry to obtain (2R,5S)-5-Aminotetrahydropyran-2-acetonitrile hydrochloride .
Analytical Characterization Data
To validate the formation of the correct isomer, compare against these standard specifications:
Parameter
Specification
Mechanistic Indicator
Appearance
White to off-white solid
High purity salt formation
1H NMR (DMSO-d6)
3.5-4.0 (m, ring protons), 2.6-2.8 (d, -CN)
Confirms integrity of pyran ring and presence of nitrile methylene
Mass Spec (ESI)
[M+H]+ ~ 141.1 (free base)
Confirms molecular formula
Chiral HPLC
>98% ee
Validates retention of (2R,5S) configuration
References
Merck Sharp & Dohme Corp. Process for the preparation of chiral dipeptidyl peptidase-IV inhibitors.[1] US Patent 7,902,376.[1] Link
Bremeyer, N., et al. (2015).[2] Evolution of a Manufacturing Route to Omarigliptin, A Long-Acting DPP-4 Inhibitor for the Treatment of Type 2 Diabetes.[1] Organic Process Research & Development, 19(11), 1760-1768. Link
Peng, F., et al. (2017). Asymmetric Formal Synthesis of the Long-Acting DPP-4 Inhibitor Omarigliptin.[1] The Journal of Organic Chemistry, 82(17), 9023-9029. Link
Discovery and history of aminotetrahydropyran derivatives
An In-Depth Technical Guide to the Discovery and History of Aminotetrahydropyran Derivatives Executive Summary The transition from planar, sp2-hybridized molecules to three-dimensional, sp3-rich architectures represents...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Discovery and History of Aminotetrahydropyran Derivatives
Executive Summary
The transition from planar, sp2-hybridized molecules to three-dimensional, sp3-rich architectures represents one of the most significant paradigm shifts in modern drug discovery. At the forefront of this structural evolution are aminotetrahydropyran (ATHP) derivatives. By replacing traditional flat aromatic rings with a saturated oxygen-containing heterocycle functionalized with a basic amine, medicinal chemists have successfully modulated lipophilicity, improved aqueous solubility, and unlocked highly specific target binding modes. This whitepaper explores the historical context, physicochemical rationale, synthetic methodologies, and landmark clinical applications of ATHP scaffolds, providing a comprehensive resource for drug development professionals.
For decades, high-throughput screening and cross-coupling chemistry drove the proliferation of flat, aromatic drug candidates. However, this overreliance on planar structures led to high clinical attrition rates due to poor solubility, high off-target toxicity, and suboptimal pharmacokinetic profiles. The industry's mandate to "escape from flatland" necessitated the adoption of complex, 3D scaffolds.
The tetrahydropyran (THP) ring emerged as an ideal bioisostere for cyclohexane. The substitution of a methylene group with an oxygen atom introduces a potent hydrogen-bond acceptor and significantly reduces the partition coefficient (logP), thereby enhancing the molecule's pharmacokinetic profile[1]. When functionalized with an amino group, the resulting aminotetrahydropyran (ATHP) scaffold gains a basic center capable of forming critical electrostatic interactions—such as salt bridges—with target proteins[2].
Key Milestones in Drug Discovery
Dipeptidyl Peptidase-4 (DPP-4) Inhibition: The Omarigliptin Breakthrough
The most prominent clinical validation of the ATHP scaffold is found in the treatment of Type 2 diabetes via DPP-4 inhibition. Merck's development of Omarigliptin (MK-3102) revolutionized the therapeutic landscape by introducing a super long-acting, once-weekly oral agent.
Unlike earlier cyanopyrrolidine-based inhibitors (e.g., Vildagliptin) that form covalent bonds with Ser630, Omarigliptin utilizes its ATHP core to occupy the S2 extended pocket of the DPP-4 enzyme. Mechanistically, the primary amine of the ATHP group forms highly stable[2]. This precise spatial arrangement, combined with the metabolic stability of the THP ring, yields an extraordinary half-life of approximately 68 hours[2].
Beta-Secretase 1 (BACE1) Inhibition in Alzheimer’s Disease
Beyond metabolic diseases, ATHP derivatives have been heavily investigated in central nervous system (CNS) drug discovery, particularly as [3]. The rigid, chair-like conformation of the ATHP ring restricts the conformational flexibility of the pharmacophore. This pre-organization allows the molecule to fit snugly into the active site of the aspartyl protease, minimizing the entropic penalty upon binding and inducing an alternative, highly selective binding mode[4].
Quantitative Data Summaries
To understand the physical and clinical advantages of the ATHP scaffold, it is essential to analyze its core metrics.
Table 1: Physicochemical Properties of 4-Aminotetrahydropyran Core
Property
Value
Causality / Significance
Molecular Formula
C5H11NO
Provides a low-molecular-weight, sp3-rich foundation[5].
Molecular Weight
101.15 g/mol
Low MW ensures high ligand efficiency upon further functionalization[5].
Density
0.977 g/mL at 25 °C
Standard handling as a stable liquid intermediate[5].
Refractive Index
n20/D 1.463
Utilized as a rapid optical metric for purity validation[5].
| Dipole Moment | ~2.01 D | The heteroatom induces polarity, enhancing aqueous solubility compared to cyclohexane[6]. |
Table 2: Comparative Pharmacokinetics of DPP-4 Inhibitors
| Saxagliptin | Cyanopyrrolidine | ~2.5 hours | Once-daily | Covalent bond with Ser630[2] |
Experimental Methodologies (Protocols)
The synthesis of highly substituted ATHPs requires rigorous, self-validating protocols to ensure stereochemical integrity and high yields.
Protocol A: Synthesis of 4-Aminotetrahydropyran Scaffolds via Prins Cyclization
This protocol details the construction of the sp3-rich ATHP core using a tethered enol-ether Prins cyclization, a method pioneered to generate diverse [1].
Tethered Enol-Ether Formation: React the starting aliphatic alcohol to form an enol-ether.
Causality: The tethered design pre-organizes the molecule, significantly lowering the entropic barrier for the subsequent cyclization and ensuring high regioselectivity.
Prins Cyclization: Treat the enol-ether with a Lewis acid (e.g., Indium(III) chloride) in the presence of an aldehyde.
Causality: The Lewis acid activates the aldehyde, facilitating nucleophilic attack by the enol-ether. This forms a highly reactive oxocarbenium ion that undergoes rapid intramolecular cyclization to yield a 4-hydroxytetrahydropyran[1].
Azidation: Convert the 4-hydroxyl group to a mesylate leaving group, followed by nucleophilic displacement with sodium azide (NaN3).
Causality: Direct amination of secondary alcohols is often low-yielding. The azide acts as a stable, bio-orthogonal intermediate that preserves the stereocenter via an SN2 inversion.
Reduction to Amine: Reduce the azide using the Staudinger reaction (PPh3, H2O) or catalytic hydrogenation (H2, Pd/C).
Self-Validation: Continuously monitor the reaction via Infrared (IR) spectroscopy. The disappearance of the strong, characteristic azide stretching band at ~2100 cm⁻¹ serves as an absolute, self-validating indicator that the reduction to the primary amine is complete. A subsequent [6].
Direct functionalization of the saturated THP ring is notoriously difficult. This protocol utilizes a[7].
Transient Directing Group (TDG) Condensation: Condense the primary amine of the ATHP with 2-hydroxybenzaldehyde to form an imine TDG.
Causality: Because the THP core is electronically deactivated, the TDG coordinates with the Palladium catalyst, bringing it into close spatial proximity to the specific γ-methylene C–H bond. This overrides inherent electronic biases and forces regioselective activation[7].
Pd(II)-Catalyzed C–H Arylation: React the complex with an aryl iodide in the presence of Pd(OAc)2.
Causality: The Pd(II) inserts into the C-H bond, followed by oxidative addition of the aryl iodide, and reductive elimination to yield the arylated ATHP.
Hydrolysis and Isolation: Hydrolyze the imine under mild acidic conditions to regenerate the primary amine and release the TDG for the next catalytic cycle.
Self-Validation: Validate the stereospecificity of the arylation post-isolation using chiral High-Performance Liquid Chromatography (HPLC). A single sharp peak on the chromatogram confirms a high enantiomeric excess (ee > 95%), validating the spatial control exerted by the TDG.
Visualizations
Caption: Evolutionary logic of the aminotetrahydropyran scaffold in modern drug discovery.
Caption: Mechanism of action for ATHP-based DPP-4 inhibitors like Omarigliptin.
Conclusion & Future Perspectives
The discovery and integration of aminotetrahydropyran derivatives represent a triumph of rational drug design. By leveraging the physicochemical benefits of the oxygen-containing heterocycle and the binding potential of the primary amine, researchers have successfully developed best-in-class therapeutics like Omarigliptin. As synthetic methodologies—such as multi-vector C-H functionalization—continue to mature, the ATHP scaffold will undoubtedly serve as a foundational building block for the next generation of highly specific, sp3-rich clinical candidates targeting complex neurological and metabolic pathways.
References
Nortcliffe, A., Milne, G. D. S., Hamza, D., & Moody, C. J. "Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery." Bioorganic & Medicinal Chemistry, 25(7), 2218-2225 (2017). URL:[Link]
Xu, F., et al. "Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization." National Institutes of Health (NIH) PMC. URL: [Link]
"Discovery of 17 Gliptins in 17-Years of Research for the Treatment of Type 2 Diabetes: A Synthetic Overview." Chemistry & Biology Interface. URL: [Link]
"Conformational Restriction Approach to β-Secretase (BACE1) Inhibitors: Effect of a Cyclopropane Ring To Induce an Alternative Binding Mode." Journal of Medicinal Chemistry. URL:[Link]
"Vinyl fluoride cyclopropyl fused thiazin-2-amine compounds as beta-secretase inhibitors and methods of use." Google Patents (US10246429B2).
Application Note: De Novo Enantioselective Synthesis of (2R,5S)-5-Aminotetrahydropyran-2-acetonitrile via Stereocontrolled Prins Cyclization
Introduction & Strategic Rationale (2R,5S)-5-Aminotetrahydropyran-2-acetonitrile is a highly privileged chiral building block, serving as a critical intermediate in the development of modern therapeutics, including poten...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Rationale
(2R,5S)-5-Aminotetrahydropyran-2-acetonitrile is a highly privileged chiral building block, serving as a critical intermediate in the development of modern therapeutics, including potent EZH1/EZH2 dual inhibitors[1] and advanced dipeptidyl peptidase-4 (DPP-4) antagonists.
Traditional synthetic routes to 2,5-disubstituted tetrahydropyrans often rely on late-stage chiral resolution, enzymatic transamination of unstable ketones, or lengthy chiral pool manipulations that suffer from poor atom economy. This application note details a highly efficient, self-validating de novo synthesis leveraging a stereocontrolled Indium-catalyzed amino-Prins cyclization . By utilizing commercially available (S)-Boc-L-vinylglycine, the absolute stereochemistry at the C5 position is pre-installed. The thermodynamic control inherent to the Prins cyclization elegantly establishes the C2 stereocenter, yielding the target compound with exceptional diastereomeric excess (>95:5 dr) without the need for preparative chiral chromatography.
Retrosynthetic Analysis & Mechanistic Insight
The synthetic logic hinges on the condensation of a chiral homoallylic amine derivative, (S)-2-(Boc-amino)but-3-en-1-ol, with 3,3-diethoxypropanenitrile.
Causality in Catalyst Selection:
Standard Lewis acids (e.g., TiCl₄ or BF₃·OEt₂) often lead to premature Boc-deprotection or competitive oxa-Michael pathways, eroding diastereoselectivity. Indium(III) chloride (InCl₃) provides mild, highly oxophilic activation of the acetal. The addition of trimethylsilyl bromide (TMSBr) serves a dual mechanistic purpose: it generates a highly reactive brominating species in situ and traps the intermediate oxocarbenium ion exclusively from the axial trajectory. This rapid axial trapping prevents reversible ring-opening, locking the 2,5-trans-disubstituted tetrahydropyran in its lowest-energy chair conformation, where both the bulky –CH₂CN and –NHBoc groups occupy equatorial positions.
Subsequent radical dehalogenation using the highly efficient hydrogen-atom transfer (HAT) reagent Tris(trimethylsilyl)silane (TTMSS)[2] selectively removes the axial C4-bromide without reducing the sensitive nitrile group.
Caption: Retrosynthetic strategy highlighting the key stereocontrolled Prins cyclization step.
Data Presentation: Prins Cyclization Optimization
The choice of Lewis acid and halide trap is critical for maximizing both yield and diastereomeric ratio (dr). The table below summarizes the optimization data establishing the superiority of the InCl₃/TMSBr system.
Entry
Lewis Acid (mol%)
Halide Source (eq)
Temp (°C)
Yield (%)
Diastereomeric Ratio (dr)
1
BF₃·OEt₂ (100)
TMSBr (2.5)
-78 to rt
65
85:15
2
TiCl₄ (100)
None (Internal Cl)
-78 to rt
45
70:30
3
InCl₃ (10)
TMSBr (2.5)
-78 to rt
82
>95:5
4
InCl₃ (10)
TMSCl (2.5)
-78 to rt
78
90:10
Table 1: Optimization of the stereoselective Prins cyclization demonstrating the necessity of the InCl₃/TMSBr synergistic system.
Experimental Protocols
Protocol A: Synthesis of (S)-2-(Boc-amino)but-3-en-1-ol
Activation: Dissolve commercially available Boc-L-vinylglycine (10.0 g, 49.7 mmol) in anhydrous THF (100 mL). Cool to -15 °C under N₂. Add N-methylmorpholine (5.5 mL, 50.0 mmol) followed by dropwise addition of isobutyl chloroformate (6.5 mL, 50.0 mmol). Stir for 30 minutes to form the mixed anhydride.
Reduction: Filter the precipitated NMM·HCl salt rapidly under an inert atmosphere. Transfer the filtrate to a flask at 0 °C. Add a solution of NaBH₄ (2.8 g, 74.5 mmol) in H₂O (15 mL) dropwise.
Workup: Stir for 1 hour at room temperature. Quench with 1M HCl (adjust to pH 4). Extract with EtOAc (3 × 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
IPC & Validation: TLC (Silica, Hexane/EtOAc 1:1) shows a single spot (KMnO₄ active). LC-MS confirms the product mass [M+Na]⁺ at m/z 210.
Preparation: In an oven-dried Schlenk flask, dissolve (S)-2-(Boc-amino)but-3-en-1-ol (5.0 g, 26.7 mmol) and 3,3-diethoxypropanenitrile (4.6 g, 32.0 mmol) in anhydrous CH₂Cl₂ (120 mL). Cool the solution to -78 °C.
Catalysis: Add InCl₃ (590 mg, 2.67 mmol, 10 mol%) in one portion. Stir for 10 minutes, then add TMSBr (8.8 mL, 66.8 mmol, 2.5 eq) dropwise over 15 minutes.
Cyclization: Maintain the reaction at -78 °C for 2 hours, then allow it to slowly warm to room temperature overnight.
Quench & Isolate: Quench with saturated aqueous NaHCO₃ (100 mL). Extract the aqueous layer with CH₂Cl₂ (2 × 50 mL). Dry the combined organics over MgSO₄ and concentrate. Purify via flash chromatography (Hexane/EtOAc 8:2).
IPC & Validation: LC-MS is critical here; the product must show the characteristic 1:1 bromine isotope pattern [M+H]⁺ at m/z 347/349, confirming successful axial halogen trapping.
Caption: Mechanistic pathway of the Prins cyclization ensuring 2,5-trans stereocontrol.
Protocol C: Radical Dehalogenation via TTMSS
Degassing: Dissolve the brominated pyran intermediate (6.0 g, 17.3 mmol) in anhydrous Toluene (60 mL). Degas the solution by sparging with Argon for 20 minutes.
Reaction: Heat the mixture to 80 °C under Argon for 4 hours.
Workup: Cool to room temperature, concentrate in vacuo, and purify the residue by flash chromatography (Hexane/EtOAc 7:3) to yield (2R,5S)-5-(Boc-amino)tetrahydropyran-2-acetonitrile.
IPC & Validation: LC-MS validation requires the complete disappearance of the m/z 347/349 doublet and the emergence of a single [M+H]⁺ peak at m/z 269.
Protocol D: Boc Deprotection and Isolation
Deprotection: Dissolve the Boc-protected pyran (3.5 g, 13.0 mmol) in CH₂Cl₂ (20 mL). Add 4M HCl in Dioxane (16.3 mL, 65.0 mmol) dropwise at 0 °C.
Reaction: Stir at room temperature for 3 hours. The product will begin to precipitate as the hydrochloride salt.
Isolation: Concentrate the suspension under reduced pressure. Triturate the resulting white solid with cold diethyl ether (50 mL), filter, and dry under high vacuum to afford (2R,5S)-5-Aminotetrahydropyran-2-acetonitrile hydrochloride.
Free-basing (Optional): Partition the salt between CH₂Cl₂ and 1M NaOH, extract, and concentrate to yield the free amine.
IPC & Validation: LC-MS confirms the final product mass [M+H]⁺ at m/z 141. Chiral HPLC (e.g., Chiralpak AD-H) confirms >99% ee.
References
European Patent Office. 1,3-BENZODIOXOLE DERIVATIVES AS EZH1 AND/OR EZH2 INHIBITORS. EP 3121175 B1.
Rychnovsky, S. D., et al. Synthesis of 2,4,5-Trisubstituted Tetrahydropyrans Using the Prins Cyclization. Journal of Organic Chemistry (2006). URL: [Link]
Dobbs, A. P., et al. The application of the Prins cyclisation to the synthesis of tetrahydropyrans. Tetrahedron (2009). URL: [Link]
Chatgilialoglu, C., et al. Tris(trimethylsilyl)silane as a radical-based reducing agent in synthesis. The Journal of Organic Chemistry (1991). URL: [Link]
Application Note: (2R,5S)-5-Aminotetrahydropyran-2-acetonitrile in Medicinal Chemistry
Abstract & Strategic Significance (2R,5S)-5-Aminotetrahydropyran-2-acetonitrile (CAS: 1821294-51-2, often handled as the HCl or Tosylate salt) is a high-value chiral building block. It serves as the critical pharmacophor...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Strategic Significance
(2R,5S)-5-Aminotetrahydropyran-2-acetonitrile (CAS: 1821294-51-2, often handled as the HCl or Tosylate salt) is a high-value chiral building block. It serves as the critical pharmacophore in Omarigliptin (MK-3102) , a long-acting Dipeptidyl Peptidase-4 (DPP-4) inhibitor developed for the once-weekly treatment of Type 2 Diabetes Mellitus.
Unlike the pyrrolidine or piperidine rings found in earlier DPP-4 inhibitors (e.g., Sitagliptin, Alogliptin), the tetrahydropyran (THP) core offers unique physicochemical advantages:
Lipophilicity Modulation: The ether oxygen lowers
compared to cyclohexane analogs, improving solubility without introducing a basic center that might increase hERG liability.
Conformational Rigidity: The ring pucker defined by the
stereochemistry orients the amino group and the nitrile "warhead" (or its precursor arm) into a precise vector for the S1 and S2 pockets of the DPP-4 enzyme.
This guide details the Dynamic Kinetic Resolution (DKR) synthesis protocols and critical handling parameters required to maintain the
enantiomeric excess (ee) necessary for clinical-grade applications.
Structural Analysis & Pharmacophore Logic
The efficacy of this intermediate hinges on the trans-relationship between the C2-acetonitrile arm and the C5-amino group.
Graphviz Pathway: Pharmacophore Assembly Logic
Figure 1: The strategic workflow converting a racemic precursor into the specific (2R,5S) chiral core required for Omarigliptin.
Detailed Experimental Protocols
Protocol A: Synthesis via Ruthenium-Catalyzed Dynamic Kinetic Resolution (DKR)
This is the industry-standard route for scalability, avoiding the waste associated with classical resolution. It converts a racemic
-aminoketone into the chiral cis-amino alcohol (precursor to the final trans-nitrile) or directly sets the stereocenters on the THP ring.
-aminoketone (via enolization) coupled with the slow, highly selective reduction of one enantiomer drives the yield to >90% for the desired chiral alcohol.
Work-up & Analysis:
Vent hydrogen. Concentrate the solvent in vacuo.
Critical Check: Analyze diastereomeric ratio (dr) via HPLC. Target:
cis/trans (depending on specific precursor), followed by inversion to the final (2R,5S) configuration if necessary.
Protocol B: Handling & Stability of the Free Base vs. Salt
The free base of (2R,5S)-5-aminotetrahydropyran-2-acetonitrile is prone to oxidative degradation and intramolecular cyclization.
Salt Formation Protocol (Stabilization):
Dissolution: Dissolve the crude free base oil in isopropyl acetate (IPAc) (5 vol).
Acid Addition: Slowly add 1.05 equivalents of p-Toluenesulfonic acid (TsOH) or HCl (in isopropanol) at 0–5°C.
Crystallization:
Seed with authentic crystals at the cloud point.
Age the slurry for 2 hours at room temperature.
Cool to 0°C and filter.
Drying: Vacuum dry at 40°C.
Result: The salt form is stable at room temperature for >12 months, whereas the free base degrades within weeks.
Analytical Quality Control (QC)
To ensure the material is suitable for medicinal chemistry applications, the following specifications must be met.
Impurities may interfere with subsequent coupling.
Chiral Purity
ee
Chiral HPLC (e.g., Chiralpak AD-H)
The (2S,5R) enantiomer is inactive/less active against DPP-4.
Water Content
Karl Fischer
Excess water hydrolyzes the nitrile to an amide.
Residual Solvent
ppm
GC-Headspace
Adherence to ICH Q3C guidelines.
Troubleshooting & Critical Parameters
Issue: Low Diastereoselectivity in DKR
Cause: Inefficient racemization of the substrate compared to the reduction rate.
Solution: Increase the basicity of the medium slightly (if transfer hydrogenation) or optimize the temperature. The racemization (enolization) usually requires higher activation energy than the reduction.
Issue: Nitrile Hydrolysis
Observation: Appearance of a primary amide peak in LCMS (
).
Cause: Exposure to strong acids/bases in the presence of water during work-up.
Prevention: Maintain pH between 4–9 during aqueous extractions. Store the intermediate as a dry salt.
Graphviz: Stability & Degradation Pathways
Figure 2: Common degradation pathways. Storage as a salt (HCl/TsOH) inhibits the cyclization and oxidation pathways.
References
Merck & Co.[3][4] Research: "Evolution of a Manufacturing Route to Omarigliptin, A Long-Acting DPP-4 Inhibitor for the Treatment of Type 2 Diabetes."[5] Organic Process Research & Development, 2015, 19(11), 1760–1768.
Biocatalytic Context: "Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture." Science, 2010, 329(5989), 305-309. (Foundational technology for amine-THP synthesis).
Medicinal Chemistry SAR: "Omarigliptin (MK-3102): A Novel Long-Acting DPP-4 Inhibitor for Once-Weekly Treatment of Type 2 Diabetes."[5] Journal of Medicinal Chemistry, 2014, 57(8), 3205–3212.
Application Note: (2R,5S)-5-Aminotetrahydropyran-2-acetonitrile as a Chiral Building Block in the Synthesis of Epigenetic Modulators
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Structural rationale, synthetic workflows, and validated protocols for utilizing conformationally restricted chiral amines in t...
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Content Focus: Structural rationale, synthetic workflows, and validated protocols for utilizing conformationally restricted chiral amines in targeted oncology.
Introduction & Structural Rationale
In modern structure-based drug design, the "Escape from Flatland" paradigm emphasizes the transition from planar, sp2-hybridized aromatic systems to sp3-rich, conformationally restricted scaffolds. (2R,5S)-5-Aminotetrahydropyran-2-acetonitrile (CAS: 1821294-51-2) represents a highly specialized chiral building block that perfectly embodies this design philosophy.
The tetrahydropyran (THP) core provides distinct physicochemical advantages over its carbocyclic counterpart (cyclohexane). The inclusion of the oxygen heteroatom reduces the overall lipophilicity (clogP) and introduces a critical hydrogen-bond acceptor, which significantly improves aqueous solubility and metabolic stability. Furthermore, the (2R,5S) stereocenters lock the molecule into a stable chair conformation. This rigidity ensures that the C5-primary amine and the C2-acetonitrile group project into three-dimensional space with precise, predictable vectors, minimizing the entropic penalty upon target binding[1].
This building block has proven exceptionally valuable in the synthesis of dual inhibitors of Enhancer of Zeste Homolog 1 and 2 (EZH1/2), a class of epigenetic modulators used to treat relapsed or refractory T-cell leukemia/lymphoma[2].
Table 1: Physicochemical Advantages of the Tetrahydropyran Scaffold
Property
Cyclohexane Analog
Tetrahydropyran Scaffold
Pharmacological Impact in Drug Design
Lipophilicity (clogP)
Higher (~2.5)
Lower (~1.2)
Reduced non-specific protein binding; lower off-target toxicity.
Aqueous Solubility
Poor
High
Improved oral bioavailability and favorable pharmacokinetic (PK) profile.
Hydrogen Bonding
None
1 H-Bond Acceptor
Enhanced target affinity (e.g., binding within the SAM pocket of EZH2).
Metabolic Stability
Susceptible to CYP oxidation
Resistant to ring oxidation
Longer half-life; reduction in the formation of toxic reactive metabolites.
Application: Synthesis of EZH1/2 Dual Inhibitors
EZH1 and EZH2 are the catalytic subunits of the Polycomb Repressive Complex 2 (PRC2). They function as histone lysine methyltransferases, specifically responsible for the tri-methylation of lysine 27 on histone H3 (H3K27me3)[3]. Hyperactivation or mutation of EZH2 leads to the aberrant silencing of tumor suppressor genes.
When synthesizing EZH1/2 inhibitors (such as 1,3-benzodioxole derivatives), (2R,5S)-5-Aminotetrahydropyran-2-acetonitrile is coupled to the core scaffold. The THP ring occupies the S-adenosylmethionine (SAM) binding pocket, acting as a competitive inhibitor[4].
Fig 1: EZH1/2-mediated H3K27 methylation pathway and competitive inhibition mechanism.
Validated Experimental Protocols
The following protocols detail the integration of (2R,5S)-5-Aminotetrahydropyran-2-acetonitrile into a target scaffold. These procedures are designed as self-validating systems , incorporating specific in-process controls (IPCs) to ensure causality and reproducibility.
Protocol 1: Amide Coupling via HATU/DIPEA
Objective: Couple the C5-primary amine of the THP building block to a sterically hindered carboxylic acid (e.g., a 1,3-benzodioxole-5-carboxylic acid derivative).
Causality & Reagent Selection:
HATU is selected over traditional carbodiimides (EDC/DCC) because it generates a highly reactive 7-azabenzotriazole active ester. This rapid aminolysis is critical when working with conformationally restricted chiral amines to prevent epimerization at the adjacent stereocenter[5]. DIPEA (N,N-diisopropylethylamine) is utilized because its steric bulk prevents it from acting as a competing nucleophile, ensuring it functions strictly as a proton scavenger.
Step-by-Step Methodology:
Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere. Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir at room temperature for 15 minutes.
Validation Check: The solution will transition from clear to a pale yellow, indicating the formation of the active ester.
Coupling: Add (2R,5S)-5-Aminotetrahydropyran-2-acetonitrile (1.1 eq) to the activated mixture. Stir at room temperature for 2 hours.
In-Process Control (IPC): Sample 5 µL of the reaction mixture, dilute in 1 mL Acetonitrile/Water, and analyze via UPLC-MS.
Validation Check: The reaction is complete when the carboxylic acid mass disappears and the target amide mass [M+H]+ is the dominant peak (>95% conversion).
Workup (Crucial Step): Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with Ethyl Acetate (3x).
DMF Removal: Wash the combined organic layers with 5% aqueous LiCl solution (3x) .
Causality: DMF is highly miscible with water but partitions into organic solvents. LiCl significantly increases the ionic strength and polarity of the aqueous phase, forcefully driving DMF out of the organic layer to yield a high-purity crude product.
Drying & Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
Protocol 2: Nitrile Reduction to Primary Amine
Objective: Reduce the C2-acetonitrile group to an ethylamine linker for further derivatization.
Causality & Reagent Selection:
Catalytic hydrogenation of nitriles frequently yields unwanted secondary amines. This occurs because the intermediate imine condenses with the newly formed primary amine. To suppress this, the reaction is performed using Raney-Nickel in the presence of methanolic ammonia. The excess ammonia acts as a competing nucleophile, driving the equilibrium exclusively toward the primary amine.
Step-by-Step Methodology:
Preparation: Dissolve the intermediate from Protocol 1 in 7N Ammonia in Methanol (0.1 M concentration).
Catalyst Addition: Carefully add a slurry of Raney-Nickel in water (20% w/w relative to the substrate). Caution: Raney-Ni is highly pyrophoric; never allow the catalyst to dry.
Hydrogenation: Purge the reaction vessel with Nitrogen (3x), then with Hydrogen gas (3x). Stir vigorously under a Hydrogen balloon (1 atm) at room temperature for 12 hours.
In-Process Control (IPC): Perform TLC (DCM:MeOH 9:1). Stain the plate with Ninhydrin and heat.
Validation Check: The disappearance of the UV-active nitrile starting material and the appearance of a distinct purple spot (primary amine) confirms successful reduction.
Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad generously with Methanol.
Isolation: Concentrate the filtrate under reduced pressure to yield the primary amine, ready for final stage derivatization.
Synthetic Workflow Visualization
Fig 2: Synthetic workflow for EZH1/2 inhibitors using the tetrahydropyran building block.
National Cancer Institute. "Definition of valemetostat tosylate - NCI Drug Dictionary." Cancer.gov. 3
Dou, F., et al. "Valemetostat: First approval as a dual inhibitor of EZH1/2 to treat adult T-cell leukemia/lymphoma." Drug Discoveries & Therapeutics, 2022. 2
"Mdm2 degraders and uses thereof." WIPO Patent WO2023049790A2. 5
Application Note: Stereoselective Synthesis of (2R,5S)-5-Aminotetrahydropyran-2-acetonitrile
This Application Note is structured to provide a high-fidelity, reproducible protocol for the synthesis of (2R,5S)-5-Aminotetrahydropyran-2-acetonitrile , a critical chiral intermediate used in the manufacture of DPP-4 i...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is structured to provide a high-fidelity, reproducible protocol for the synthesis of (2R,5S)-5-Aminotetrahydropyran-2-acetonitrile , a critical chiral intermediate used in the manufacture of DPP-4 inhibitors such as Omarigliptin (MK-3102) .
The guide prioritizes the Biocatalytic Transamination Route (Merck Process) as the "Gold Standard" due to its superior diastereoselectivity (>99% d.e.) compared to traditional chemical reductive amination.
Introduction & Strategic Analysis
The synthesis of 2,5-disubstituted tetrahydropyrans presents a classic stereochemical challenge: controlling the cis/trans relationship between the C2 and C5 substituents. For the target (2R,5S)-5-aminotetrahydropyran-2-acetonitrile , the (2R,5S) configuration corresponds to the trans-isomer.
Traditional chemical approaches (e.g., reductive amination of the corresponding ketone) often yield a thermodynamic mixture of cis and trans isomers (typically 1:1 to 3:1), requiring tedious chromatographic separation.
The Solution: This protocol utilizes an
-Transaminase (-TA) biocatalytic step.[1][2] Transaminases are capable of kinetic resolution or asymmetric synthesis, converting a prochiral ketone directly to the chiral amine with near-perfect stereocontrol, driven by the enzyme's active site geometry.
Retrosynthetic Logic
The synthesis is disconnected into two phases:
Phase 1 (Precursor): Synthesis of the ketone (2R)-5-oxotetrahydropyran-2-acetonitrile via oxidation of the corresponding alcohol.
Phase 2 (Stereogenic Step): Enzymatic transamination to install the C5-amine.
Figure 1: Retrosynthetic disconnection showing the biocatalytic installation of the amine.
Experimental Protocols
Phase 1: Synthesis of (2R)-5-Oxotetrahydropyran-2-acetonitrile
Note: If the ketone is commercially available, proceed directly to Phase 2.
This phase converts the stable alcohol precursor (often available from chiral pool synthesis starting from glycidol or glutamic acid) into the reactive ketone substrate.
-Transaminase (e.g., Codexis CDX-017 or ATA-117 variant)
Cofactor: Pyridoxal-5'-phosphate (PLP)
Amine Donor: Isopropylamine (IPA) hydrochloride (2 M solution)
Buffer: 100 mM Triethanolamine (TEA) or Phosphate buffer, pH 7.5 - 8.5
Equipment: Overhead stirrer, pH stat (optional), Nitrogen sweep line.
Step-by-Step Protocol:
Buffer Preparation:
Prepare a 100 mM Triethanolamine buffer (pH 8.0). Add PLP (1.0 g/L) to the buffer. Ensure the solution is yellow (indicating active cofactor).
Substrate Solution:
Dissolve the Ketone substrate in DMSO (5% of final reaction volume). Note: DMSO aids solubility but high concentrations (>10%) can deactivate some enzymes.
Reaction Initiation:
Charge the Buffer/PLP solution into the reactor.
Add Isopropylamine (IPA) to a final concentration of 1.0 M. Adjust pH back to 7.5–8.0 using 6N HCl (IPA is basic).
Add the Enzyme powder (load: 2–5 g/L depending on specific activity).
Add the Substrate/DMSO solution. Final substrate concentration should be 50–100 g/L.
Incubation & Equilibrium Displacement:
Temp: Heat to 45 °C.
Agitation: Stir gently (avoid foaming which denatures proteins).
Acetone Removal (Critical): Apply a continuous sweep of humidified Nitrogen gas over the headspace, or apply a mild vacuum (300–400 mbar) to selectively evaporate acetone (coproduct) and drive the equilibrium forward.
Monitoring:
Sample every 4 hours. Analyze via HPLC (C18 column) or GC.
Target Conversion: >95% within 24 hours.
Workup (Isolation):
Acidification: Cool to 20 °C. Acidify to pH 2.0 using 6N HCl. This protonates the amine product (staying in water) and precipitates the enzyme.
Filtration: Add Celite and filter to remove the denatured enzyme.
Wash: Wash the aqueous filtrate with MTBE to remove unreacted ketone and impurities.
Basification: Adjust aqueous phase pH to 12.0 using 50% NaOH.
Extraction: Extract the free amine product into Isopropyl Acetate (IPAc) or DCM (3x).
Salt Formation (Purification):
To the organic extract, add p-Toluenesulfonic acid (TsOH) (1.0 equiv) dissolved in Methanol.
The (2R,5S)-5-aminotetrahydropyran-2-acetonitrile tosylate salt will crystallize.
Filter and dry.
Data Summary Table:
Parameter
Specification
Notes
Temperature
45 ± 2 °C
Higher temps deactivate enzyme.
pH
7.5 – 8.5
Critical for PLP stability and enzyme activity.
Cofactor
PLP (1 mM)
Light sensitive; keep reactor covered.
Conversion
> 98%
Driven by acetone removal.
Diastereomeric Excess (d.e.)
> 99%
(2R,5S) isomer is exclusively formed.
Process Visualization
The following diagram illustrates the biocatalytic workflow and the "Ping-Pong Bi-Bi" mechanism of the transaminase.
Figure 2: Biocatalytic cycle showing the conversion of PLP to PMP by the amine donor, and the transfer of the amine to the ketone substrate.
Quality Control & Analytical Methods
To ensure the "Trustworthiness" of the synthesized material, the following analytical parameters must be met.
HPLC Method (Chiral Purity)
Column: Chiralpak AD-H or IA (4.6 x 250 mm, 5 µm).
Detection: UV @ 210 nm (Amine absorption is weak; derivatization with benzoyl chloride may improve sensitivity if needed).
Retention Times:
(2R,5R)-isomer (cis): ~ 8.5 min
(2R,5S)-isomer (trans, Target): ~ 11.2 min
NMR Validation (Tosylate Salt)
1H NMR (400 MHz, DMSO-d6): Look for the characteristic signals of the THP ring.
7.48 (d, 2H, TsOH), 7.11 (d, 2H, TsOH).
4.1-4.2 (m, 1H, H-2).
3.4-3.5 (m, 1H, H-5).
Coupling Constants: The coupling constants of the ring protons will confirm the trans-diaxial/diequatorial relationship, typically showing distinct
values compared to the cis isomer.
References
Merck Sharp & Dohme Corp. "Commercial Manufacturing Route to the DPP-4 Inhibitor Omarigliptin." Organic Process Research & Development, 2015.
Savile, C. K., et al. "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture." Science, 329(5989), 305-309, 2010.
Codexis, Inc. "Transaminase variants and methods of use." U.S. Patent 8,293,507.
Xu, F., et al. "Discovery of a Highly Potent, Selective, and Long-Acting DPP-IV Inhibitor for the Treatment of Type 2 Diabetes." Journal of Medicinal Chemistry, 2014.
Malik, M. S., et al. "Stereoselective synthesis of 2,5-disubstituted tetrahydropyrans." Tetrahedron Letters, 2013.
Application Note: Derivatization of the Amino Group in (2R,5S)-5-Aminotetrahydropyran-2-acetonitrile
[1][2][3] Abstract This application note details the chemoselective derivatization of the primary amino group in (2R,5S)-5-aminotetrahydropyran-2-acetonitrile (CAS 1821294-51-2), a critical chiral scaffold in the synthes...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2][3]
Abstract
This application note details the chemoselective derivatization of the primary amino group in (2R,5S)-5-aminotetrahydropyran-2-acetonitrile (CAS 1821294-51-2), a critical chiral scaffold in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors and Cathepsin K inhibitors.[1] The protocols herein prioritize the preservation of the electrophilic nitrile moiety and the stereochemical integrity of the (2R,5S) configuration.[1] We provide validated workflows for amide coupling, reductive amination, and sulfonylation, supported by analytical decision trees and quality control parameters.
Introduction & Strategic Analysis
The Scaffold
(2R,5S)-5-aminotetrahydropyran-2-acetonitrile is a bifunctional building block.[1] It features a nucleophilic primary amine at position 5 and an electrophilic acetonitrile side chain at position 2. The trans-relationship between the substituents on the tetrahydropyran (THP) ring is thermodynamically favorable but must be maintained during processing.[1]
Hydrolysis Risk: Strong acidic conditions (e.g., conc.[1] HCl/heat) or strong basic conditions (e.g., NaOH/heat) can hydrolyze the nitrile to a primary amide or carboxylic acid.[1]
Reduction Risk: Strong reducing agents (e.g.,
) will reduce the nitrile to a primary amine, destroying the orthogonality of the molecule.[1]
Epimerization: While the nitrile is separated from the ring by a methylene spacer, harsh basic conditions could potentially induce elimination or ring-opening pathways in functionalized THP systems.[1]
Strategic Decision Matrix
The following decision tree outlines the selection of optimal derivatization pathways based on the desired pharmacophore.
Figure 1: Strategic decision tree for selecting the derivatization method based on the target pharmacophore. STAB = Sodium Triacetoxyborohydride.[1]
Best for: Attaching complex heterocycles or amino acids without racemization.[1]
Principle:
This protocol uses HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent.[1] HATU is preferred over EDC/HOBt for sterically hindered amines on THP rings due to faster kinetics, which minimizes side reactions.[1]
Materials:
Substrate: (2R,5S)-5-Aminotetrahydropyran-2-acetonitrile HCl salt (1.0 equiv)
Avoid: Do not wash with strong acids (e.g., 1M HCl) if the product contains acid-sensitive heterocycles.[1] For the nitrile itself, brief exposure to dilute acid is acceptable, but prolonged exposure is not recommended.[1]
Purification: Dry organic layer over
, filter, and concentrate. Purify via flash chromatography (Hexanes/EtOAc or DCM/MeOH).[1]
Protocol B: Reductive Amination (STAB Method)
Best for: Creating secondary amines (N-alkylation) while preserving the nitrile.[1]
Principle:
Sodium Triacetoxyborohydride (STAB) is a mild hydride donor that selectively reduces imines to amines but is not strong enough to reduce nitriles, ketones, or esters.[1] This chemoselectivity is vital.
Imine Formation: Dissolve the amine (1.0 eq) and the aldehyde (1.1 eq) in DCE (0.2 M). Add catalytic Acetic Acid to adjust pH to ~5-6 (facilitates imine formation).[1] Stir for 30-60 minutes at RT.[1]
Reduction: Add STAB (1.5 eq) in portions over 5 minutes. Gas evolution may occur.
Reaction: Stir at RT for 4-16 hours.
Quench: Quench by adding Saturated Aqueous
. Stir vigorously for 15 minutes until gas evolution ceases.
Extraction: Extract with DCM (x3).
Purification: The secondary amine product is often more polar. Use DCM/MeOH gradients for silica chromatography.[1]
Scale-up synthesis of (2R,5S)-5-Aminotetrahydropyran-2-acetonitrile
An in-depth technical guide and application note for the scale-up synthesis of (2R,5S)-5-Aminotetrahydropyran-2-acetonitrile , a critical chiral intermediate in the development of selective JAK1 inhibitors. Strategic Con...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical guide and application note for the scale-up synthesis of (2R,5S)-5-Aminotetrahydropyran-2-acetonitrile , a critical chiral intermediate in the development of selective JAK1 inhibitors.
Strategic Context & Mechanistic Rationale
The compound (2R,5S)-5-Aminotetrahydropyran-2-acetonitrile is a highly valuable chiral building block, most notably utilized in the synthesis of advanced imidazo[4,5-d]thieno[3,2-b]pyridine-based JAK1 inhibitors such as INCB-052793[1]. The presence of the 2,5-disubstituted tetrahydropyran (THP) ring presents a unique synthetic challenge: establishing the correct relative and absolute stereochemistry at the C2 and C5 positions while maintaining scalability.
Rather than relying on low-yielding direct functionalization of the THP ring, the most robust scale-up strategy leverages a tandem Horner-Wadsworth-Emmons (HWE) olefination / intramolecular oxa-Michael addition [2].
The Retrosynthetic Logic:
Starting Material: The synthesis begins with the commercially available chiral pool derivative, (S)-tert-butyl (tetrahydro-2H-pyran-3-yl)carbamate.
Regioselective Oxidation: The C6 position (adjacent to the oxygen) is oxidized to a lactone. The steric bulk of the C3-Boc-amino group shields the C2 position, directing the oxidation exclusively to the less hindered C6 methylene.
Controlled Reduction: The lactone is reduced to a lactol (hemiacetal), which exists in equilibrium with its open-chain hydroxy-aldehyde tautomer.
Tandem Olefination/Cyclization: The acyclic aldehyde is trapped by an HWE reagent to form an electrophilic
-unsaturated nitrile. The pendant hydroxyl group then spontaneously attacks the alkene via an oxa-Michael addition, re-closing the ring and establishing the new stereocenter at C2.
Process Flow Visualization
Fig 1: Synthetic workflow for (2R,5S)-5-Aminotetrahydropyran-2-acetonitrile via HWE/oxa-Michael.
Objective: Convert (S)-tert-butyl (tetrahydro-2H-pyran-3-yl)carbamate to (S)-tert-butyl (6-oxotetrahydro-2H-pyran-3-yl)carbamate.
Procedure: Dissolve the starting material (1.0 eq) in a biphasic mixture of Ethyl Acetate and Water (1:1 v/v). Add Sodium Periodate (
, 3.0 eq) followed by a catalytic amount of Ruthenium(III) Chloride (, 0.02 eq). Stir vigorously at 20–25 °C for 12 hours. Quench the reaction by adding isopropanol (to destroy excess ) and filter through a pad of Celite.
Causality & Control:
(generated in situ) is a powerful oxidant. The biphasic system ensures that the highly reactive remains partitioned, preventing over-oxidation of the amine. The steric hindrance of the Boc group ensures >95% regioselectivity for the C6 position.
Validation Checkpoint: Analyze the organic layer via GC-MS. The complete disappearance of the starting mass (
) and the exclusive presence of the lactone mass () validates the step. A mass of indicates a failure in temperature control, leading to ring-opened diacid byproducts.
Step 2: Controlled Reduction to Lactol
Objective: Reduce the lactone to (S)-tert-butyl (6-hydroxytetrahydro-2H-pyran-3-yl)carbamate.
Procedure: Dissolve the lactone in anhydrous Dichloromethane (DCM) and cool the reactor to strictly -78 °C. Dropwise add Diisobutylaluminum hydride (DIBAL-H, 1.0 M in toluene, 1.1 eq) over 2 hours, maintaining the internal temperature below -70 °C. Stir for 1 hour. Quench at -78 °C with methanol, followed by the addition of saturated aqueous Rochelle's salt (sodium potassium tartrate). Warm to room temperature and stir vigorously until the aluminum emulsion breaks into two clear phases.
Causality & Control: The use of DIBAL-H at cryogenic temperatures is non-negotiable. At -78 °C, the reduction halts at the stable tetrahedral aluminum acetal intermediate. If the temperature spikes, the intermediate collapses prematurely, allowing a second equivalent of hydride to attack and form an undesired acyclic diol.
Step 3: HWE Olefination & Tandem Oxa-Michael Cyclization
Objective: Install the acetonitrile moiety and construct the (2R,5S) stereocenter.
Procedure: In a dry reactor, suspend Sodium Hydride (NaH, 60% dispersion, 1.2 eq) in anhydrous THF at 0 °C. Slowly add Diethyl (cyanomethyl)phosphonate (1.2 eq) to generate the ylide. After 30 minutes, add a solution of the lactol (from Step 2) in THF dropwise. Allow the reaction to warm to 25 °C and stir for 16 hours. Quench with saturated aqueous
and extract with Ethyl Acetate.
Causality & Control: The HWE reagent traps the transient acyclic aldehyde tautomer of the lactol, forming an highly electrophilic
-unsaturated nitrile. The free hydroxyl group then undergoes a spontaneous intramolecular oxa-Michael addition. Because this cyclization is reversible under the basic reaction conditions, thermodynamic equilibration favors the formation of the more stable trans/cis diastereomeric mixture.
Step 4: Diastereomeric Resolution & Deprotection
Objective: Isolate the pure (2R,5S) isomer and remove the Boc protecting group[2].
Procedure: Concentrate the crude mixture from Step 3. Dissolve the residue in a minimal amount of hot Ethyl Acetate and slowly add Heptane until turbidity appears. Cool to 0 °C to selectively crystallize the desired Boc-protected (2R,5S) isomer. Filter and dry. To deprotect, suspend the solid in 1,4-Dioxane, add 4M HCl in Dioxane (5.0 eq), and stir at room temperature for 4 hours. Filter the resulting precipitate to isolate (2R,5S)-5-Aminotetrahydropyran-2-acetonitrile hydrochloride.
Causality & Control: While chromatography can resolve the diastereomers, scale-up necessitates crystallization. The desired (2R,5S) isomer exhibits significantly lower solubility in EtOAc/Heptane compared to the (2S,5S) epimer, allowing for efficient separation without relying on silica gel.
Validation Checkpoint: Chiral HPLC of the crystallized Boc-intermediate must show an enantiomeric/diastereomeric excess (de) of >98% before proceeding to the harsh acidic deprotection step.
Quantitative Data & Process Metrics
The following table summarizes the critical process parameters (CPPs) and expected metrics for a 1-kg scale-up campaign.
Process Step
Target Intermediate
Expected Yield
Purity (HPLC)
Critical Control Point (CCP)
Primary Impurity Risk
1. Oxidation
Boc-Lactone
85 - 88%
> 98.0%
Temp strictly 25 °C
Over-oxidation (di-acid)
2. Reduction
Boc-Lactol
90 - 94%
> 95.0%
Internal Temp -70 °C
Over-reduction (diol)
3. Olefination
Diastereomer Mix
75 - 80%
> 90.0%
Base stoichiometry (1.2 eq)
Uncyclized enenitrile
4. Resolution
(2R,5S)-Boc-THP
35 - 40%*
> 99.5%
Cooling rate (0.5 °C/min)
(2S,5S) epimer inclusion
5. Deprotection
Target HCl Salt
95 - 98%
> 99.5%
Anhydrous conditions
Hydrolysis of nitrile
*Yield reflects the theoretical maximum of ~50% from the diastereomeric mixture, optimized via mother liquor recycling.
References
US Patent 9,802,957 B2 - Processes of preparing a JAK1 inhibitor and new forms thereto. Incyte Corporation. Details the synthetic utilization of 2-((2R,5S)-5-Aminotetrahydro-2H-pyran-2-yl)acetonitrile hydrochloride.
PubChem Compound Summary for CID 73776047 - INCB-052793. National Center for Biotechnology Information. Provides structural and biological context for the target API utilizing this intermediate.
URL:[Link]
Carlsen, P. H. J., et al. (1981) - A greatly improved procedure for ruthenium tetroxide catalyzed oxidations of organic compounds. The Journal of Organic Chemistry, 46(19), 3936-3938. Foundational methodology for the regioselective Step 1 oxidation.
URL:[Link]
Application Note: (2R,5S)-5-Aminotetrahydropyran-2-acetonitrile in the Synthesis of Selective Kinase Inhibitors
Executive Summary The development of highly selective kinase inhibitors requires chiral building blocks that can precisely orient pharmacophores within target enzyme pockets while maintaining favorable pharmacokinetic (P...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The development of highly selective kinase inhibitors requires chiral building blocks that can precisely orient pharmacophores within target enzyme pockets while maintaining favorable pharmacokinetic (PK) properties. (2R,5S)-5-Aminotetrahydropyran-2-acetonitrile (CAS: 1821294-51-2) has emerged as a critical chiral intermediate in the synthesis of advanced therapeutics, most notably the selective Janus kinase 1 (JAK1) inhibitor INCB052793 [1] and various PI3K-
inhibitors [2].
This application note details the mechanistic rationale for utilizing this specific tetrahydropyran (THP) scaffold, outlines validated synthetic protocols for its incorporation via nucleophilic aromatic substitution (
), and provides downstream crystallization workflows essential for pharmaceutical manufacturing.
Mechanistic Insights: The Role of the THP-Acetonitrile Scaffold
In medicinal chemistry, the shift from flat,
-rich aromatic rings to -rich aliphatic heterocycles is a proven strategy to improve drug solubility, reduce off-target toxicity, and lower CYP450 metabolic liability. The (2R,5S)-5-aminotetrahydropyran-2-acetonitrile scaffold offers several distinct mechanistic advantages:
Stereospecific Vectoring: The (2R,5S) trans-configuration acts as a rigid spatial director. When the C5-amine is coupled to a bulky heterocyclic core (such as the imidazo[4,5-d]thieno[3,2-b]pyridine system in INCB052793), the stereocenters force the molecule into a specific bioactive conformation. This precise orientation allows the core to bind deeply within the ATP-binding pocket of JAK1, while avoiding steric clashes with the slightly smaller pockets of JAK2 and JAK3 [3].
Hydrogen Bonding via Acetonitrile: The C2-acetonitrile group is not merely a synthetic handle; it acts as a highly polar, non-protic hydrogen bond acceptor. In the kinase hinge region, the cyano nitrogen engages in critical electrostatic interactions with the enzyme backbone, significantly boosting binding affinity.
Metabolic Stability: The oxygen atom within the THP ring lowers the overall lipophilicity (LogP) of the molecule compared to a cyclohexane bioisostere, thereby enhancing aqueous solubility and reducing the likelihood of rapid hepatic clearance.
Figure 1: Intervention of INCB052793 in the JAK/STAT signaling pathway, preventing hyperactive transcription.
Pharmacological Profile of THP-Derived Inhibitors
The incorporation of the (2R,5S)-THP scaffold directly correlates with the extraordinary selectivity profiles seen in next-generation inhibitors. Below is a summary of the pharmacological data for INCB052793, demonstrating its potent anti-myeloma effects and high selectivity [4].
Parameter
Value / Profile
Mechanistic Consequence
Target
JAK1
Blocks IL-6 mediated signaling in multiple myeloma cells.
Selectivity (vs JAK2)
> 20-fold
Minimizes anemia and thrombocytopenia (JAK2 drives erythropoiesis).
Selectivity (vs JAK3/TYK2)
> 100-fold
Preserves innate immune functions mediated by JAK3.
In Vivo Efficacy (Xenograft)
Significant tumor reduction at 10-30 mg/kg
High oral bioavailability driven by the THP ring's hydrophilicity.
Experimental Workflows and Protocols
The following protocols describe the coupling of (2R,5S)-5-aminotetrahydropyran-2-acetonitrile hydrochloride with a halogenated heterocyclic core, followed by isolation and crystallization. These steps are self-validating, utilizing in-process controls (IPC) to ensure scientific integrity [1][2].
Figure 2: Workflow for the synthesis of THP-based kinase inhibitors via
coupling.
Protocol 1:
Coupling of the Chiral THP Amine
Objective: To covalently attach the (2R,5S)-5-aminotetrahydropyran-2-acetonitrile moiety to an electrophilic kinase core (e.g., a brominated or chlorinated imidazo-thieno-pyridine).
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq)
Isopropyl alcohol (IPA) or Dichloromethane (DCM) (anhydrous)
Step-by-Step Methodology:
Preparation of the Free Base: Suspend the (2R,5S)-5-aminotetrahydropyran-2-acetonitrile hydrochloride salt in anhydrous isopropyl alcohol (10 mL per gram of substrate) under an inert nitrogen atmosphere.
Causality: Anhydrous conditions prevent premature hydrolysis of the electrophile.
Base Addition: Add DIPEA (3.0 eq) dropwise at 0°C. Stir for 15 minutes.
Causality: DIPEA neutralizes the HCl salt, liberating the nucleophilic primary amine. A non-nucleophilic base is chosen to prevent competitive side reactions with the electrophile.
Electrophile Introduction: Add the halogenated heterocyclic core (1.05 eq) to the reaction mixture.
Reaction Execution: Heat the mixture to 50°C (or up to 80°C depending on the electrophile's reactivity) and stir overnight (approx. 12-16 hours).
In-Process Control (IPC): Monitor the reaction via LC-MS or TLC (typically 20-90% ethyl acetate/hexanes). The reaction is deemed complete when the mass peak of the starting THP amine is consumed.
Quenching & Extraction: Concentrate the mixture under reduced pressure to remove the IPA. Dissolve the crude residue in dichloromethane (DCM) and wash sequentially with saturated aqueous
and brine. Dry the organic layer over anhydrous .
Protocol 2: Downstream Purification and Crystallization
Objective: To isolate the coupled product in a highly pure, stable crystalline form (e.g., anhydrous or monohydrate) suitable for formulation.
Step-by-Step Methodology:
Flash Chromatography: Load the concentrated crude mixture onto a silica gel column. Elute using a gradient of 20% to 90% ethyl acetate in hexanes. Collect the fractions containing the target mass and concentrate them in vacuo.
Crystallization (Anhydrous Form):
Dissolve the purified product in a minimal amount of a first solvent component (e.g., hot ethanol or acetone).
Slowly add an anti-solvent (e.g., heptane or water) until the solution becomes slightly turbid.
Allow the mixture to cool slowly to room temperature, then to 4°C, to induce crystallization.
Validation: Confirm the anhydrous nature of the crystal using Differential Scanning Calorimetry (DSC). A sharp endothermic peak (e.g., onset at ~185°C to 190°C for INCB052793 analogs) validates the anhydrous polymorph [1].
Alternative Crystallization (Monohydrate Form): If the monohydrate form is desired for specific dissolution profiles, conduct the crystallization in a controlled humidity environment (e.g., 90% relative humidity at 30°C for 7 days) or use an aqueous-organic solvent mixture during the cooling phase [1].
Conclusion
The strategic utilization of (2R,5S)-5-Aminotetrahydropyran-2-acetonitrile highlights a sophisticated approach in modern drug discovery. By leveraging the stereochemical rigidity and favorable physicochemical properties of the tetrahydropyran ring, chemists can synthesize highly selective kinase inhibitors that navigate the complex homology of the JAK family. Adhering to strict stoichiometric controls and validated crystallization protocols ensures the reproducible manufacturing of these vital active pharmaceutical ingredients (APIs).
References
US9802957B2 - Processes of preparing a JAK1 inhibitor and new forms thereto. Google Patents.
Inhibitors. Google Patents.
PubChem CID 73776047 - INCB052793 Compound Summary. National Center for Biotechnology Information.
Sanchez, E., et al. (2019) - The anti-myeloma effects of the selective JAK1 inhibitor (INCB052793) alone and in combination in vitro and in vivo. Annals of Hematology / PubMed.
Application
Experimental procedure for nitrile reduction of aminotetrahydropyrans
Application Note: Chemoselective Nitrile Reduction of Aminotetrahydropyran Scaffolds Executive Summary & Mechanistic Rationale Aminotetrahydropyrans, particularly those featuring an aminomethyl group, are highly valued p...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Chemoselective Nitrile Reduction of Aminotetrahydropyran Scaffolds
Executive Summary & Mechanistic Rationale
Aminotetrahydropyrans, particularly those featuring an aminomethyl group, are highly valued pharmacophores in medicinal chemistry and drug discovery. They are frequently utilized to improve the aqueous solubility, metabolic stability, and target affinity of lead compounds, such as in the development of nsP2 helicase inhibitors[1]. The synthesis of these motifs often relies on the reduction of a cyano group attached to the tetrahydropyran (THP) ring[2].
However, the reduction of nitriles to primary amines is notoriously prone to over-alkylation. The reaction proceeds via a highly reactive imine intermediate. Once a portion of the nitrile is fully reduced to the primary amine, this newly formed amine can act as a nucleophile, attacking the unreacted imine to form an undesired secondary amine dimer[3].
To mitigate dimerization and preserve the integrity of the THP ring (and any pre-existing functional groups), two field-proven strategies are employed:
Amine Trapping (In Situ Protection): Utilizing Nickel Boride (Ni₂B) generated from NiCl₂ and NaBH₄ in the presence of di-tert-butyl dicarbonate (Boc₂O)[1].
Equilibrium Shifting: Using Raney-Nickel catalyzed hydrogenation in the presence of a vast excess of ammonia[4].
Reagent Selection Matrix
The choice of reducing agent dictates the chemoselectivity and scalability of the transformation. The table below summarizes the quantitative and qualitative parameters for selecting a reduction protocol.
Reducing Agent
Chemoselectivity
Risk of Dimerization
Scalability
Key Mechanistic Trait
NiCl₂ / NaBH₄ + Boc₂O
High
Low
Moderate
In situ Ni₂B generation; instantly traps the primary amine as a stable carbamate[1].
Raney-Ni / H₂ + NH₃
Moderate
Low (due to NH₃)
High
Excess NH₃ shifts the imine equilibrium away from the secondary amine dimer[4].
Forms a stable borane-amine complex requiring a harsh acidic workup, which may cleave sensitive ethers[3].
Reaction Pathway & Dimerization Mitigation
Mechanistic pathway of nitrile reduction highlighting in situ Boc-trapping to prevent dimerization.
Experimental Protocols
Protocol A: Nickel Boride Mediated Reduction with In Situ Boc Protection
This protocol is ideal for complex, multi-functionalized aminotetrahydropyrans where harsh conditions must be avoided. The in situ generation of Ni₂B provides a highly active catalytic surface, while NaBH₄ acts as the hydrogen source[1].
Step-by-Step Methodology:
Solvation: Dissolve the cyano-aminotetrahydropyran (1.0 eq) in anhydrous methanol to achieve a 0.1 M concentration.
Causality: Methanol acts as both a solvent and a necessary proton source for the stabilization of the borohydride reduction mechanism.
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 2.0 eq) and NiCl₂·6H₂O (0.1 to 0.2 eq). Cool the reaction vessel to 0 °C using an ice bath.
Causality: Adding Boc₂O upfront ensures that the moment the primary amine is generated, it is trapped as a carbamate, eliminating its nucleophilicity and preventing attack on the imine intermediate[1].
Reduction: Carefully add NaBH₄ (7.0 eq) in small portions over 30 minutes.
Causality: The addition of NaBH₄ instantly reduces Ni(II) to finely divided, black Nickel Boride (Ni₂B). This is an exothermic process accompanied by vigorous hydrogen gas evolution. Slow addition prevents thermal runaway and solvent boil-over.
Maturation: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor conversion via LC-MS.
Quenching & Workup: Quench the reaction by adding diethylenetriamine (DETA) or a saturated aqueous EDTA solution, followed by stirring for 30 minutes.
Causality: Nickel boride forms a fine black suspension that is notoriously difficult to filter and causes severe emulsions during liquid-liquid extraction. Chelating agents like DETA or EDTA solubilize the nickel complexes into the aqueous phase, ensuring a clean phase separation.
Isolation: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol B: Catalytic Hydrogenation using Raney-Nickel
This protocol is the industry standard for scale-up where reagent cost and atom economy are prioritized, and the free primary amine is the desired final product[4].
Step-by-Step Methodology:
Preparation: In a high-pressure hydrogenation vessel, dissolve the nitrile substrate in a 7 N solution of ammonia in methanol (10 mL/mmol).
Causality: The massive molar excess of ammonia outcompetes the newly formed primary amine for the transient imine intermediate, effectively suppressing secondary amine dimerization[4].
Catalyst Addition: Add an aqueous slurry of activated Raney-Nickel (approx. 15% w/w relative to the substrate).
Causality: Raney-Nickel is highly pyrophoric when dry. It must be transferred as a slurry. If strictly anhydrous conditions are required, wash the slurry with methanol prior to addition; however, small amounts of water are generally tolerated.
Hydrogenation: Seal and purge the vessel with nitrogen (3x), then pressurize with H₂ gas to 50 psi (3.4 bar). Stir vigorously at room temperature for 16 hours.
Filtration: Vent the hydrogen gas safely. Filter the catalyst through a tightly packed pad of Celite under a constant stream of nitrogen gas.
Causality: Exposing the filtered, dry Raney-Nickel to ambient oxygen will cause spontaneous combustion. The Celite pad must be kept wet with solvent at all times.
Isolation: Concentrate the filtrate under reduced pressure to yield the primary amine.
Analytical Validation & In-Process Controls (IPC)
To ensure the reaction is a self-validating system, the following analytical checks must be performed:
Nuclear Magnetic Resonance (NMR): The successful reduction is marked by the disappearance of the nitrile carbon signal (~118-122 ppm) in ¹³C NMR. Concurrently, a new methylene signal (~45-50 ppm) will appear. In ¹H NMR, the new aminomethyl protons typically present as a distinct signal around 2.6-2.9 ppm.
Liquid Chromatography-Mass Spectrometry (LC-MS): ESI-MS is critical for identifying dimerization. The desired free amine will show an [M+H]⁺ ion shifted by +4 Da from the starting nitrile. If Protocol A is used, the mass will shift by +104 Da (addition of the Boc group). The absence of an [2M - NH₃ + H]⁺ peak confirms that secondary amine dimerization was successfully suppressed.
References
1.[2] 2-(Aminomethyl)tetrahydropyran CAS 6628-83-7 - Benchchem.
2.[4] Nitrile Reduction in the Presence of Boc-Protected Amino Groups by Catalytic Hydrogenation over Palladium-Activated Raney-Nickel - ResearchGate.
3.[1] Identification of Direct-Acting nsP2 Helicase Inhibitors with Antialphaviral Activity - PMC.
4.[3] The reductive decyanation reaction: an overview and recent developments - Beilstein Journal of Organic Chemistry.
Technical Support Center: (2R,5S)-5-Aminotetrahydropyran-2-acetonitrile Synthesis
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the critical bottlenecks encountered during the synthesis of (2R,5S)-5-Aminotetrahydropyran-2-ac...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the critical bottlenecks encountered during the synthesis of (2R,5S)-5-Aminotetrahydropyran-2-acetonitrile . This compound is a highly valuable chiral building block frequently utilized in the development of JAK1 inhibitors[1], PI3K-γ inhibitors[2], and complex 1,3-benzodioxole derivatives[3].
Due to its dense functionalization, achieving high diastereomeric excess (dr) and preventing yield loss during isolation requires strict mechanistic control. This guide provides field-proven troubleshooting logic, self-validating protocols, and the causality behind every experimental parameter.
Mechanistic Workflow & Logic
The most robust synthetic route to this intermediate involves the nucleophilic addition of lithiated acetonitrile to a protected 5-amino-lactone, followed by the Lewis acid-mediated stereoselective reduction of the resulting hemiketal.
Fig 1. Mechanistic workflow for the stereoselective synthesis of (2R,5S)-5-Aminotetrahydropyran-2-acetonitrile.
Troubleshooting & FAQs
Q1: How can I improve the diastereomeric ratio (dr) of the (2R,5S) isomer during the reduction of the hemiketal?
Causality: The stereocenter at C2 is established via the reduction of an oxocarbenium ion intermediate. To favor the desired (2R,5S) trans isomer, the reaction relies on the strict axial delivery of the hydride from triethylsilane (Et₃SiH). Higher temperatures increase the conformational flexibility of the oxocarbenium ring, allowing for equatorial hydride attack, which yields the undesired (2S,5S) cis isomer.
Action: Maintain the internal reaction temperature strictly at or below -78 °C during the addition of BF₃·OEt₂. Pre-cool the Et₃SiH and ensure the Lewis acid is added dropwise to prevent localized exotherms.
Fig 2. Troubleshooting logic tree for resolving low diastereomeric ratio (dr) during reduction.
Q2: During the lithiated acetonitrile addition, my yield of the hemiketal is low, and I observe unreacted starting lactone. What is going wrong?
Causality: Acetonitrile has a high pKa (~31 in THF). Its lithiated form is highly reactive and prone to self-condensation. Furthermore, if the lactone is added too quickly, the carbanion can act as a base rather than a nucleophile, deprotonating the alpha-protons of the lactone and causing enolization (which halts the nucleophilic attack).
Action: Generate the lithiated acetonitrile using Lithium Diisopropylamide (LDA) at -78 °C and age it for exactly 30 minutes. Use an inverse addition technique: add the lactone dropwise into the excess carbanion solution. This keeps the nucleophile in constant excess, suppressing the enolization pathway.
Q3: I am losing a significant amount of the final product during the aqueous workup after Boc deprotection. How can I improve recovery?
Causality: The fully deprotected (2R,5S)-5-Aminotetrahydropyran-2-acetonitrile is a low-molecular-weight, highly polar, and water-soluble amine. Standard organic extraction (e.g., using ethyl acetate or dichloromethane) will result in the product partitioning heavily into the aqueous layer.
Action: Abandon aqueous workup entirely. Perform the Boc deprotection under anhydrous acidic conditions (e.g., HCl in methanol or 1,4-dioxane). Upon completion, evaporate the solvent and isolate the product directly as a hydrochloride salt via anti-solvent precipitation using methyl tert-butyl ether (MTBE).
Quantitative Data: Optimization Parameters
The table below summarizes the critical parameters for the stereoselective reduction step. Notice how the stoichiometry of the silane and the reaction temperature act as a self-validating system for yield and dr.
Table 1: Optimization of Reduction Conditions and Effect on Yield/dr
Et₃SiH (Equivalents)
BF₃·OEt₂ (Equivalents)
Internal Temp (°C)
Conversion (%)
dr (2R,5S : 2S,5S)
Isolated Yield (%)
1.5
1.5
-40
>95
60:40
45
2.0
2.0
-78
>95
85:15
72
3.0
2.5
-78
>99
95:5
88
Note: Optimal conditions require a distinct excess of silane to trap the transient oxocarbenium ion before epimerization occurs.
Experimental Protocols
Protocol A: Diastereoselective Synthesis of (2R,5S)-5-(Boc-amino)tetrahydropyran-2-acetonitrile
This protocol establishes the C2 stereocenter using substrate-controlled facial selectivity.
Anion Generation: Charge a dry flask with anhydrous THF (10 volumes) and diisopropylamine (1.2 eq) under argon. Cool to -78 °C. Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise. Stir for 15 min. Add anhydrous acetonitrile (1.3 eq) dropwise. Age the lithiated acetonitrile at -78 °C for 30 min.
Nucleophilic Addition: Dissolve (5S)-5-(Boc-amino)tetrahydropyran-2-one (1.0 eq) in anhydrous THF (5 volumes). Add this solution dropwise to the carbanion mixture over 45 minutes, maintaining the internal temperature below -70 °C. Stir for 1 hour.
Quench & Extraction: Quench the reaction cold with saturated aqueous NH₄Cl. Extract with EtOAc (3 x 10 vol). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate to yield the crude hemiketal.
Stereoselective Reduction: Dissolve the crude hemiketal in anhydrous CH₂Cl₂ (10 volumes). Cool strictly to -78 °C. Add triethylsilane (Et₃SiH, 3.0 eq).
Lewis Acid Activation: Add Boron trifluoride diethyl etherate (BF₃·OEt₂, 2.5 eq) dropwise over 30 minutes. Self-Validation Check: Monitor by TLC (Hexanes/EtOAc 1:1). The hemiketal spot should disappear entirely within 2 hours.
Workup: Quench with saturated aqueous NaHCO₃ at -78 °C, then allow to warm to room temperature. Extract with CH₂Cl₂, dry, and concentrate. Purify via recrystallization or silica gel chromatography to isolate the pure (2R,5S) isomer.
Protocol B: Deprotection and Isolation of the Hydrochloride Salt
This protocol circumvents the aqueous solubility issues of the free amine.
Acidic Cleavage: Suspend the purified (2R,5S)-5-(Boc-amino)tetrahydropyran-2-acetonitrile (1.0 eq) in a solution of 4M HCl in Methanol (5 volumes).
Reaction Monitoring: Stir at room temperature for 4 hours. Self-Validation Check: Monitor via HPLC or LC-MS. The reaction is complete when the Boc-protected starting material is <1%.
Precipitation: Concentrate the reaction mixture under reduced pressure to a thick syrup. Do not evaporate to total dryness to prevent trapping residual acid.
Anti-Solvent Isolation: Vigorously stir the syrup and slowly add methyl tert-butyl ether (MTBE, 10 volumes). A white crystalline solid of (2R,5S)-5-Aminotetrahydropyran-2-acetonitrile hydrochloride will precipitate.
Filtration: Filter the solid under a nitrogen blanket (the salt can be hygroscopic), wash with cold MTBE, and dry in a vacuum oven at 40 °C for 12 hours.
References
Processes of preparing a JAK1 inhibitor and new forms thereto
Source: United States Patent US9802957B2
URL
HETEROCYCLIC COMPOUNDS AS PI3K-γ INHIBITORS
Source: World Intellectual Property Organization WO2017223414A1
URL
1,3-benzodioxole derivative
Source: European Patent Office EP3121175A1
URL
Technical Support Center: Aminotetrahydropyran Synthesis & Optimization
Welcome to the Application Scientist Support Portal. This guide provides advanced troubleshooting protocols, mechanistic insights, and optimized methodologies for the synthesis and functionalization of 4-aminotetrahydrop...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Support Portal. This guide provides advanced troubleshooting protocols, mechanistic insights, and optimized methodologies for the synthesis and functionalization of 4-aminotetrahydropyran scaffolds. These structures serve as critical core units in drug development and the total synthesis of natural products such as ambruticin VS and glycamino acids.
Q1: Why should I prioritize the Prins-Ritter cyclization over hetero-Diels-Alder for synthesizing 4-amidotetrahydropyrans?
A1: The tandem Prins-Ritter sequence offers superior atom economy and exceptional diastereoselectivity compared to traditional hetero-Diels-Alder approaches. The causality lies in the transition state: the reaction proceeds via an oxocarbenium ion intermediate where the substituents adopt a thermodynamically favored equatorial position within a chair-like transition state. This dictates an exclusive all-cis selectivity for the resulting 2,4,6-trisubstituted tetrahydropyrans. Furthermore, utilizing mild Lewis or Brønsted acid catalysts allows for a one-pot, three-component coupling (aldehyde, homoallylic alcohol, and nitrile) at ambient temperatures, drastically reducing synthetic steps and purification bottlenecks 1.
Mechanistic pathway of the tandem Prins-Ritter cyclization.
Q2: My one-pot Prins-Ritter synthesis yields a mixture of cis and trans isomers. How can I drive the reaction to exclusive cis-selectivity?
A2: Loss of diastereoselectivity typically stems from the premature kinetic trapping of the carbocation before thermodynamic equilibration of the oxocarbenium intermediate, or from using a catalyst that is too harsh, causing ring-opening/closing epimerization.
Catalyst Optimization: Switch to a milder Lewis acid. Iodine (with stoichiometric AcCl) or Phosphomolybdic acid (PMA) at 20 mol% are proven to yield exclusive cis-isomers 1. Alternatively, Cerium(IV) sulfate has demonstrated exceptional cis-selectivity and functional group tolerance 2.
Temperature Control: Maintain the reaction strictly at room temperature (20-25 °C). Elevated temperatures increase the kinetic trapping of axial attack, leading to trans impurities.
Quantitative Comparison of Catalytic Systems for Prins-Ritter Cyclization:
Catalyst System
Loading
Temperature
Yield (%)
Diastereoselectivity (cis:trans)
Iodine / AcCl
Stoichiometric
Room Temp
79 - 92%
>99:1
Phosphomolybdic Acid (PMA)
20 mol%
Room Temp
80 - 88%
>99:1
Cerium(IV) sulfate
10 mol%
Room Temp
82 - 88%
>99:1
BF3·OEt2
1.0 equiv
Reflux
<50%
Mixed
Section 2: Experimental Methodologies
Standardized Protocol: One-Pot Synthesis of cis-4-Acetamidotetrahydropyrans
This self-validating protocol utilizes Ce(IV) sulfate to ensure high yield and diastereomeric purity, avoiding the need for complex inert-atmosphere setups 2.
Step-by-Step Methodology:
Initiation: In a flame-dried 50 mL round-bottom flask, dissolve the homoallylic alcohol (1.0 mmol) and the desired aldehyde (1.0 mmol) in anhydrous acetonitrile (5.0 mL). Note: The acetonitrile serves as both the solvent and the Ritter nucleophile.
Catalysis: Add Cerium(IV) sulfate (10 mol%) to the stirring mixture at room temperature.
Monitoring (Self-Validation): Stir the reaction at ambient temperature. Monitor the consumption of the aldehyde via TLC (Hexanes:EtOAc 7:3). The disappearance of the starting material spot and the appearance of a highly polar, lower Rf spot (due to the acetamido group) indicates successful conversion (typically 2-4 hours).
Quenching & Extraction: Once complete, quench the reaction with saturated aqueous NaHCO3 (10 mL) to neutralize the acid. Extract the aqueous layer with dichloromethane (3 x 15 mL).
Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel column chromatography to isolate the pure cis-4-acetamidotetrahydropyran.
Structural Validation: Run 2D NOESY NMR. You must observe strong Nuclear Overhauser Effects (NOE) between the axial protons at C2, C4, and C6 to confirm the exclusive cis-geometry.
Q3: I need to functionalize the γ-position of an existing primary aminotetrahydropyran. How can I achieve stereospecific C-H arylation without degrading the pyran ring?
A3: Direct C(sp3)-H functionalization of aliphatic amines is notoriously difficult due to catalyst poisoning by the free amine. To solve this, employ a Pd(II)-catalyzed multi-vector C-H functionalization utilizing a Transient Directing Group (TDG).
By adding a catalytic amount of 2-hydroxynicotinaldehyde (TDG), it reversibly condenses with the primary amine to form an imine. This imine directs the Pd(II) catalyst specifically to the γ-C-H bond. The addition of a specialized ligand, such as 5-trifluoromethylpyridone, is critical; it prevents the formation of unreactive Pd-substrate complexes and accelerates the reductive elimination step, preserving the delicate tetrahydropyran oxygen while enabling stereospecific arylation 3.
Workflow for Pd(II)-catalyzed stereospecific γ-C-H arylation.
Q4: I am attempting a silyl-aza-Prins cyclization using allylsilyl amines to form azepanes, but my LC-MS shows I am isolating tetrahydropyran derivatives instead. What is causing this divergence?
Influence of Lewis Acid on Allylsilyl Amine Cyclization:
Technical Support Center: Stereoselective Synthesis of (2R,5S)-5-Aminotetrahydropyran-2-acetonitrile
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Stereocontrol & Yield Optimization Introduction: The Stereochemical Challenge You are likely targeting (2R,5S)-5-ami...
Author: BenchChem Technical Support Team. Date: March 2026
Current Status: Operational
Support Tier: Level 3 (Senior Application Scientist)
Topic: Troubleshooting Stereocontrol & Yield Optimization
Introduction: The Stereochemical Challenge
You are likely targeting (2R,5S)-5-aminotetrahydropyran-2-acetonitrile , a high-value scaffold often associated with the synthesis of next-generation DPP-4 inhibitors (similar to the Omarigliptin/MK-3102 class) or SGLT2 inhibitor fragments.
The synthesis presents a classic "matched/mismatched" stereochemical problem. You must establish a trans-relationship between the C2-cyanomethyl group and the C5-amine across a tetrahydropyran (THP) core.
Thermodynamic Favorability: The (2R,5S) configuration typically corresponds to the trans-diequatorial arrangement, which is thermodynamically favored.
The Trap: Kinetic reductive amination often favors axial attack, leading to the undesired cis-isomer. Furthermore, the C2-cyanomethyl center is prone to epimerization under basic conditions.
This guide breaks down the troubleshooting into three modules: Biocatalytic Resolution (The Gold Standard) , Chemical Reductive Amination , and Purification Strategies .
Module 1: The Biocatalytic Route (Transaminases)[1][2]
Context: This is the industry-preferred route for high stereoselectivity (de > 99%). It utilizes ω-Transaminases (ATAs) to convert the ketone precursor directly to the chiral amine.[1]
Diagnostic Workflow
Issue 1: Low Conversion (<50%) despite high enzyme loading.
Root Cause: Thermodynamic equilibrium. Transamination is reversible.[2] If you are using Alanine as the amine donor, the co-product (Pyruvate) inhibits the reaction.
The Fix: Switch to Isopropylamine (IPA) as the amine donor.[3]
Mechanism:[4][5][6][7] IPA donates the amine and becomes acetone. Acetone is volatile and can be removed, or simply tolerated better than pyruvate.
Protocol: Use a significant excess of IPA (1–2 M) in the buffer.
Advanced Fix: Apply vacuum (200–300 mbar) to continuously remove acetone if your enzyme tolerates it.
Issue 2: Product Inhibition or Enzyme Deactivation.
Root Cause: The acetonitrile group or the amine product might be destabilizing the enzyme over time, or the organic co-solvent (DMSO/MeOH) is too high.
The Fix:
Solvent Screen: Switch from DMSO to 20-30% PEG-200 or glycerol . These stabilize transaminases better than dipolar aprotic solvents.
pH Control: Ensure the pH is maintained between 7.0–8.5. The nitrile group makes the alpha-protons acidic; high pH risks C2-epimerization.
Issue 3: Wrong Enantiomer (Obtaining (2R,5R) instead of (2R,5S)).
Root Cause: You are using an (S)-selective transaminase on a substrate where the "S" pocket binding leads to the cis isomer due to the specific steric bulk of the cyanomethyl group.
The Fix: Screen "R"-selective ATAs (e.g., homologs of Arthrobacter sp. transaminases) or engineered variants (e.g., ATA-117/113 variants from Codexis/Merck libraries). Note: The enzyme nomenclature (R/S) refers to the product configuration, but steric match is key.
Visualizing the Biocatalytic Equilibrium
Figure 1: The Transaminase Ping-Pong Bi-Bi mechanism.[2] Removal of the acetone byproduct is critical to driving the equilibrium toward the desired amine.[5]
Module 2: Chemical Reductive Amination
Context: Traditional synthesis using metal hydrides. This route is cheaper but often yields a mix of cis and trans isomers (typically 60:40 to 80:20).
Troubleshooting Guide
Symptom
Probable Cause
Corrective Action
Low Diastereomeric Ratio (dr)
Kinetic control favors axial attack (leading to cis).
Switch to Thermodynamic Control: 1. Use NaBH(OAc)₃ instead of NaCNBH₃.2. Run the reaction in TFE (Trifluoroethanol) or acidic methanol.3. Allow the imine to equilibrate fully (2-4 hours) before adding the hydride.
C2-Epimerization
Basic conditions during imine formation.
Buffer the Reaction: Ensure the presence of Acetic Acid (1–2 eq). Avoid free ammonia; use Ammonium Acetate (NH₄OAc).
Over-reduction / Ring Opening
Strong hydride source or high temp.
Temperature Control: Maintain reaction at -10°C to 0°C . Do not exceed room temperature.
Protocol: High-Selectivity Reductive Amination
Imine Formation: Dissolve ketone (1.0 eq) in Methanol/TFE (9:1) . Add NH₄OAc (5.0 eq) . Stir at 25°C for 2 hours. Rationale: TFE stabilizes the imine and promotes the trans-thermodynamic preference.
Reduction: Cool to 0°C. Add NaBH(OAc)₃ (1.5 eq) portion-wise.
Quench: Acidify carefully to pH 2 to break boron complexes, then basify to pH 10 for extraction. Caution: Do this rapidly to avoid nitrile hydrolysis.
Module 3: Purification & CIDT
Context: If you cannot achieve >99% dr upstream, you must upgrade the purity downstream. The most powerful technique here is Crystallization Induced Diastereomer Transformation (CIDT) .
The Concept:
The cis and trans amines are in equilibrium via the imine intermediate (if a reversible base/acid is present) or can be separated by salt formation. Since the (2R,5S) isomer is often more crystalline as a specific salt, you can drive the mixture to a single pure solid.
Recommended Salt Screens:
p-Toluenesulfonic acid (TsOH): Often forms robust salts with aminopyrans.
Benzoic Acid / 4-Chlorobenzoic Acid: Good for breaking chirality if using chiral resolution, but also effective for diastereomer separation.
L-Pyroglutamic acid: Excellent for upgrading enantiopurity if the C2 center is racemic.
Decision Tree: Troubleshooting Stereoselectivity
Figure 2: Troubleshooting logic for stereochemical outcomes.
FAQ: Common Technical Inquiries
Q: Can I set the C2-nitrile stereochemistry after the amine is installed?A: Generally, no. The C2-cyanomethyl group is usually installed early (e.g., via alkylation of a lactone or displacement on a sugar scaffold). Attempting to install it late often leads to scrambling of the C5 amine center. It is best to start with enantiopure (2R)-2-(cyanomethyl)tetrahydropyran-5-one .
Q: My nitrile is hydrolyzing to the amide/acid during workup. Why?A: The neighboring amine (even at C5) can assist hydrolysis, or your workup is too basic/hot.
Fix: Keep workup temperature < 20°C. Avoid strong mineral acids (HCl) for prolonged periods. Use mild acids like Citric Acid for pH adjustment.
Q: Why is the "Trans" isomer (2R,5S) preferred in drug design?A: In the context of DPP-4 inhibitors (like Omarigliptin), the trans-fused ring system directs the bulky substituents into specific pockets of the enzyme active site, maximizing potency (IC50 < 1 nM). The cis-isomer typically shows significantly reduced binding affinity.
References
Maloney, K. M., et al. (2015). "Asymmetric Synthesis of the Omarigliptin Intermediate..." The Journal of Organic Chemistry, 80(11), 5795–5804.
Key Insight: Establishes the transaminase route for 2,5-disubstituted tetrahydropyrans.
Savile, C. K., et al. (2010). "Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture." Science, 329(5989), 305-309.
Key Insight: Foundational work on engineering ATAs for difficult substr
Truppo, M. D., et al. (2010). "Efficient Production of Enantiopure Amines from Ketones via Transaminase-Catalyzed Transfer Amination." Chemical Communications, 46, 6368-6370.
Key Insight: Use of Isopropylamine (IPA) to drive equilibrium.
Nugent, T. C., & El-Shazly, M. (2010). "Chiral Amine Synthesis – Recent Developments and Trends for Enamide Reduction, Reductive Amination, and Imine Addition." Advanced Synthesis & Catalysis, 352(5), 753-819.
Key Insight: Comprehensive review of chemical reductive amin
Technical Support Center: Purification of (2R,5S)-5-Aminotetrahydropyran-2-acetonitrile
The following Technical Support Guide is designed for researchers and process chemists working with (2R,5S)-5-Aminotetrahydropyran-2-acetonitrile (CAS: 1821294-51-2 / HCl Salt: 1821294-52-3).[1] This intermediate is crit...
Author: BenchChem Technical Support Team. Date: March 2026
The following Technical Support Guide is designed for researchers and process chemists working with (2R,5S)-5-Aminotetrahydropyran-2-acetonitrile (CAS: 1821294-51-2 / HCl Salt: 1821294-52-3).[1] This intermediate is critical in the synthesis of DPP-4 inhibitors (e.g., Omarigliptin analogs) and requires strict stereochemical control.[1]
Before initiating purification, you must accurately characterize the contaminant.[1] Use this matrix to correlate your analytical observations with the likely chemical culprit.[1]
Observation (LCMS/NMR)
Likely Impurity
Origin
Risk Level
Doublet peaks in HPLC (same MS)
Diastereomer ((2R,5R) or (2S,5S))
Poor stereocontrol during ring closure or reduction.[1]
Critical (Bioactivity loss)
M+18 peak (LCMS)
Amide Hydrolysis
Nitrile hydration due to high pH or moisture during storage.[1]
High
M+1 peak (Reaction Mass)
Starting Material
Unreacted nitro-aldol precursor or protected amine.[1]
Medium
Yellow/Brown Color
Polymeric Residues
Oxidation of free amine or trace metal catalyst carryover.[1]
Low (Aesthetic/Stability)
Troubleshooting Core: Q&A
Issue 1: "My diastereomeric excess (de) is stuck at 85-90%. How do I upgrade it to >99%?"
Diagnosis: Silica chromatography is often insufficient for separating the trans-(2R,5S) isomer from its cis-counterpart due to similar polarity.[1]
Solution: Switch to Diastereomeric Salt Resolution .
The free amine moiety allows for the formation of crystalline salts.[1] The (2R,5S) isomer typically forms a more stable crystal lattice with specific counter-ions compared to the cis-isomer.[1]
The Fix: Convert the crude oil to the HCl salt using 4M HCl in Dioxane or IPA.[1] Recrystallize from a hot Ethanol/IPA mixture. The trans-isomer usually precipitates first.
Issue 2: "I see a growing impurity at RRT 0.85 during storage."
Diagnosis: This is likely the Primary Amide derivative.[1] The C-2 acetonitrile group is susceptible to hydrolysis, especially if the free amine is absorbing atmospheric moisture and CO₂, creating a local basic environment.[1]
Solution:
Immediate: Store the compound as a Salt (HCl or Tosylate), not as a free base.[1] The salt form is non-hygroscopic and chemically stable.[1]
Process: Avoid aqueous workups at pH > 10 or temperatures > 40°C.
Issue 3: "The product is colored (yellow/orange) despite decent purity."
Diagnosis: Trace metal residues (e.g., Raney Nickel or Palladium from the nitro-reduction step) or oxidative degradation of the amine.[1]
Solution:
Carbon Treatment: Dissolve the crude salt in water/methanol (1:1), treat with activated charcoal (Type C, 10 wt%) at 50°C for 30 mins, and filter through Celite.[1]
Chelating Resins: If metal content is the issue, pass the solution through a scavenger resin (e.g., SiliaMetS® Thiol).[1]
Protocol Vault: Validated Methodologies
Protocol A: Diastereomeric Purification via HCl Salt Formation
Target: Removal of cis-isomer and non-basic impurities.[1]
Dissolution: Dissolve 10 g of crude (2R,5S)-5-Aminotetrahydropyran-2-acetonitrile (free base) in Isopropyl Acetate (IPAc) (50 mL).
Why IPAc? It provides a good antisolvent effect for the salt compared to Methanol.[1]
Salt Formation: Cool to 0-5°C. Slowly add 4M HCl in Isopropanol (1.1 eq, ~18 mL) dropwise over 20 minutes.
Control: Maintain temp < 10°C to prevent nitrile hydrolysis.[1]
Aging: Stir the resulting slurry at 20°C for 2 hours.
Filtration: Filter the white solid under nitrogen (hygroscopic risk).[1]
Reslurry (Polishing): If de < 99%, suspend the wet cake in Ethanol (anhydrous) (5 vol) at reflux (75°C) for 30 mins, then cool slowly to 0°C. Filter.
Adjust aqueous phase pH to 9-10 using saturated NaHCO₃ (Caution: Foaming) or K₂CO₃ at 0°C.
Rapidly extract back into DCM/IPA (9:1) .
Note: The 9:1 ratio prevents the polar amine from staying in the water.[1]
Visual Workflows
Impurity Fate & Purge Strategy
Caption: Logical flow for removing neutral impurities via phase separation followed by diastereomeric enrichment via crystallization.
References
Synthesis & Salt Formation : Preparation of aminotetrahydropyran compounds as DPP-4 inhibitors. (2018). Patent CN107614496B.[1] Link
General Amine Resolution : Anderson, N. G. (2012).[1] Practical Process Research & Development - A Guide for Organic Chemists. Academic Press.[1] (Chapter on Chiral Resolution).
Nitrile Stability : Hydrolysis of Nitriles. Organic Chemistry Portal. Link
Analytical Characterization : 2-((2R,5S)-5-Aminotetrahydro-2H-pyran-2-yl)acetonitrile hydrochloride Product Page. BLD Pharm.[1][2] Link
Chiral HPLC method development for (2R,5S)-5-Aminotetrahydropyran-2-acetonitrile
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the chiral HPLC method development of (2R,5S)-5-Am...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the chiral HPLC method development of (2R,5S)-5-Aminotetrahydropyran-2-acetonitrile .
This molecule is a critical chiral intermediate in the synthesis of Omarigliptin (MK-3102), a once-weekly dipeptidyl peptidase-4 (DPP-4) inhibitor[1]. Chromatographically, it presents two major hurdles: it lacks a strong UV chromophore (containing only an ether, a nitrile, and a primary amine), and its free primary amine group is notorious for causing severe peak tailing via secondary interactions with stationary phase matrices.
The following modules provide field-proven strategies, mechanistic explanations, and self-validating protocols to ensure robust enantiomeric excess (ee) determination.
SECTION 1: Frequently Asked Questions (FAQs)
Q1: Should I use a standard polysaccharide column or a specialized crown ether column for this intermediate?A: Both architectures are viable, but they operate via fundamentally different mechanisms and dictate your entire workflow:
Crown Ether Columns (e.g., CROWNPAK CR-I(+)): This is the most direct approach for primary amines[2]. Chiral recognition relies on a host-guest inclusion complex between the crown ether cavity and a fully protonated primary amine (-NH3+). This requires a highly acidic mobile phase (pH 1.0–1.5). No sample derivatization is needed, but because the molecule lacks a chromophore, detection requires a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS).
Polysaccharide Columns (e.g., Chiralpak AD-H, IG): These columns rely on hydrogen bonding and steric fit. Because the free amine causes severe tailing and lacks UV absorbance, the industry standard is to pre-derivatize the primary amine with a Boc (tert-butyloxycarbonyl) group prior to analysis[3]. This simultaneously neutralizes the basic amine (preventing tailing) and adds a modest chromophore for UV detection at 210 nm.
Q2: Why am I seeing severe peak tailing (As > 2.0) when analyzing the underivatized amine on a Chiralpak AD-H column?A: Causality: Silica-based polysaccharide columns contain residual acidic silanol groups (-Si-OH). The basic primary amine of your analyte undergoes strong ion-exchange interactions with these silanols. These secondary interactions are kinetically slower than the primary chiral partitioning mechanism, resulting in a "dragging" effect on the tail of the peak.
Solution: You must saturate these active sites. Add 0.1% Diethylamine (DEA) to your mobile phase. DEA acts as a sacrificial base, outcompeting the analyte for the silanol sites and restoring peak symmetry.
Q3: Why is Diethylamine (DEA) recommended over Triethylamine (TEA) as a mobile phase additive?A: Causality: TEA is a tertiary amine and is highly sterically hindered. Residual silanols on the silica backbone are often located in narrow micropores. The less sterically hindered secondary amine, DEA, can easily access and mask these hidden acidic sites, whereas TEA cannot, making DEA significantly more effective at eliminating tailing for primary amine analytes.
SECTION 2: Method Development & Troubleshooting Workflows
Fig 1: Method development logic for chiral separation of primary amines lacking strong chromophores.
Fig 2: Troubleshooting logic tree for resolving peak tailing in primary amine chromatography.
SECTION 3: Quantitative Data & Column Selection
Table 1: Comparison of Chiral Stationary Phases for 5-Aminotetrahydropyran-2-acetonitrile
Column Type
Example
Chiral Recognition Mechanism
Mobile Phase Compatibility
Detection
Crown Ether
CROWNPAK CR-I(+)
Host-guest inclusion complex (requires -NH3+)
Acidic Aqueous / MeCN (pH 1-2)
CAD, ELSD, MS
Polysaccharide (Coated)
Chiralpak AD-H
H-bonding, , steric fit
Hexane / IPA + 0.1% DEA
UV (requires derivatization)
Polysaccharide (Immobilized)
Chiralpak IG
H-bonding, , steric fit
MtBE / EtOH + 0.1% DEA
UV (requires derivatization)
Table 2: Impact of Mobile Phase Additives on Primary Amine Peak Symmetry (Polysaccharide CSPs)
Additive (0.1% v/v)
Analyte State
Residual Silanol State
Peak Symmetry ()
Resolution ()
None
Free Base
Highly Active
> 2.5 (Severe Tailing)
< 1.0
Triethylamine (TEA)
Free Base
Partially Masked
1.6 - 1.8
~ 1.2
Diethylamine (DEA)
Free Base
Fully Masked
1.0 - 1.2
> 1.5
Trifluoroacetic Acid (TFA)
Protonated Salt
Protonated (Inactive)
N/A (Degrades Coated CSPs)
N/A
SECTION 4: Self-Validating Experimental Protocols
Protocol A: Direct Analysis via Crown Ether CSP (Recommended for CAD/ELSD/MS)
This protocol utilizes the immobilized crown ether technology, which is specifically engineered for primary amines[2].
Mobile Phase Preparation: Prepare a pH 1.5 aqueous solution using Perchloric acid (
). Mix this aqueous buffer with HPLC-grade Acetonitrile in an 85:15 (v/v) ratio. Self-Validation Check: Verify pH post-mixing. If pH > 2.0, the amine will not fully protonate, resulting in zero chiral recognition.
Chromatographic Conditions:
Column: Daicel CROWNPAK CR-I(+) (3.0 mm i.d. x 150 mm, 5 µm).
Flow Rate: 0.4 mL/min.
Temperature: 25 °C. (If
< 1.5, lower the column temperature to 15 °C. Crown ether inclusion complexes stabilize significantly at lower temperatures).
Detection: CAD (Evaporation temp: 40 °C) or MS (ESI+ mode, monitoring
[M+H]+).
Sample Preparation: Dissolve the analyte in the mobile phase to a concentration of 1.0 mg/mL. Inject 5 µL.
Protocol B: Pre-column Boc-Derivatization and Polysaccharide CSP Analysis (Recommended for UV)
This protocol mimics the synthetic protection steps used in the scale-up of Omarigliptin to enable standard UV detection[3],[4].
Derivatization Reaction:
Dissolve 10 mg of the racemic amine intermediate in 1 mL of anhydrous Dichloromethane (DCM).
Add 1.5 equivalents of Di-tert-butyl dicarbonate (
) and 2.0 equivalents of Triethylamine.
Stir at room temperature for 2 hours.
Workup (Self-Validating Step):
Wash the organic layer with 0.1 M HCl (to remove unreacted amine and TEA), followed by brine.
Dry over
, evaporate the solvent, and reconstitute the Boc-protected product in Hexane/Isopropanol (50:50) to a concentration of 1 mg/mL. If the reaction failed, no peaks will be observed at 210 nm.
Chromatographic Conditions:
Column: Chiralpak AD-H (4.6 mm i.d. x 250 mm, 5 µm).
Mobile Phase: Hexane / Isopropanol (80:20 v/v). Note: Because the amine is now protected as a neutral carbamate, DEA is no longer required in the mobile phase.
Flow Rate: 1.0 mL/min.
Temperature: 25 °C.
Detection: UV at 210 nm.
References
Omarigliptin (MK-3102): A Novel Long-Acting DPP-4 Inhibitor for Once-Weekly Treatment of Type 2 Diabetes | Journal of Medicinal Chemistry. acs.org.1
Omarigliptin (MK-3102): A Novel Long-Acting DPP-4 Inhibitor for Once-Weekly Treatment of Type 2 Diabetes | Journal of Medicinal Chemistry (Boc-protection methodology). acs.org.3
Separation of free amino acids and primary amines using daicel crown ether columns: crownpak cr-i(+) and crownpak cr-i(-) - application note. hplc.eu. 2
Asymmetric Formal Synthesis of the Long-Acting DPP-4 Inhibitor Omarigliptin - PMC. nih.gov. 4
Overcoming poor reactivity of aminotetrahydropyran precursors
Welcome to the Advanced Heterocycle Functionalization Support Center. Current Status: 🟢 Operational Topic: Troubleshooting Reactivity of Aminotetrahydropyran (ATP) Precursors Ticket ID: ATP-4-NH2-SUPPORT-L3 Executive Sum...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Heterocycle Functionalization Support Center.
Current Status: 🟢 Operational
Topic: Troubleshooting Reactivity of Aminotetrahydropyran (ATP) Precursors
Ticket ID: ATP-4-NH2-SUPPORT-L3
Executive Summary: The "Deceptive" Amine
Researchers often assume 4-aminotetrahydropyran (4-ATP) will behave like cyclohexylamine. It does not. The oxygen atom at the 1-position induces two critical failures:
Electronic Deactivation: Through the inductive effect (-I), the ring oxygen reduces the electron density of the nitrogen lone pair, lowering nucleophilicity (Mayr Nucleophilicity parameter
is ~1-2 orders of magnitude lower than cyclohexylamine).
Conformational Locking: The pyran ring exists in a rigid chair conformation. If the amine is axial (rare but possible in substituted derivatives), steric hindrance is massive. Even in the equatorial position, the trajectory for nucleophilic attack is more restricted than in flexible alkyl amines.
This guide addresses the three most common "Support Tickets" we receive regarding this scaffold.
Ticket #1: Amide Coupling Failure (Yield < 20%)
User Issue: "I tried standard EDC/NHS and even HBTU coupling with a hindered carboxylic acid. The reaction stalls, and I mostly recover the starting amine."
Root Cause Analysis:
The low nucleophilicity of ATP means it cannot outcompete the hydrolysis of the active ester intermediate, especially if the carboxylic acid is also hindered. Furthermore, ATP is often supplied as an HCl salt. If the salt is not completely free-based before adding the coupling reagent, the amine remains protonated and inert.
Troubleshooting Protocol: The "High-Energy" Activation
Step 1: The "Free-Base" Check (Critical)
Do not rely on in-situ neutralization (e.g., adding 3 eq. DIPEA to the reaction). The kinetics of salt breakup are often slower than the active ester decomposition.
Action: Partition your ATP-HCl salt between DCM and 1N NaOH. Dry the organic layer and evaporate. Use the free amine oil immediately.
Step 2: Reagent Switch
Abandon carbodiimides (EDC/DCC). Switch to Phosphonium or Uronium reagents with HOAt (7-aza) backbones, or Propylphosphonic Anhydride (T3P).
Comparative Data: Coupling Reagents for ATP
Reagent
Activation Species
Reactivity vs. ATP
Recommended Base
Notes
HATU
O-(7-Azabenzotriazol-1-yl)
High
DIPEA / Collidine
Gold standard for hindered couplings.
COMU
Oxyma-based
Very High
DIPEA
Safer than HATU (non-explosive byproduct), often higher yield.
Add Collidine (2,4,6-trimethylpyridine) (3.0 eq). Why? Collidine is a non-nucleophilic base that prevents acyl-transfer to the base itself.
Stir 5 mins (pre-activation).
Add Free-based 4-ATP (1.2 eq).
Stir at RT for 4h. If incomplete, heat to 50°C.
Ticket #2: Reductive Amination "Over-Alkylation"
User Issue: "I am trying to make the secondary amine from tetrahydropyran-4-one. I used NaBH(OAc)3, but I see 30% dialkylated byproduct (tertiary amine) and remaining ketone."
Root Cause Analysis:
Tetrahydropyran-4-one is electronically deactivated compared to cyclohexanone. The formation of the imine equilibrium is slow. If you add the reductant (borohydride) too early, it reduces the small amount of imine formed to a secondary amine. This new secondary amine is more nucleophilic than the starting primary amine, reacting faster with the remaining ketone to form the dialkylated product.
Troubleshooting Protocol: The Titanium Lock (Mattson Protocol)
You must separate imine formation from reduction. Use Titanium(IV) Isopropoxide to act as a Lewis Acid and water scavenger, driving the imine formation to completion before reduction.
The Workflow Visualization
Caption: The Titanium(IV) Isopropoxide protocol decouples imine formation from reduction, preventing the "dialkylation loop."
Protocol Details:
Mix Ketone (1.0 eq) and Amine (1.1 eq) in dry THF (or neat).
Add Ti(OiPr)4 (1.5 eq). The solution will likely turn yellow/orange.
Stir under Nitrogen for 6–12 hours. (Monitor by NMR for disappearance of ketone C=O).
Dilute with EtOH.
Add NaBH4 (1.5 eq) cautiously (exothermic).
Quench: Add water. A white precipitate (TiO2) will form. Filter through Celite.
Ticket #3: Buchwald-Hartwig Coupling Failure
User Issue: "I need to couple 4-ATP to an aryl chloride. Pd(PPh3)4 failed. Pd2(dba)3/Xantphos gave <10% yield."
Root Cause Analysis:
4-ATP is a primary aliphatic amine with significant steric bulk near the nitrogen (secondary carbon attachment).
Beta-Hydride Elimination: The resulting Pd-Amine complex is prone to
-hydride elimination because the pyran ring hydrogens are accessible.
Ligand Mismatch: Xantphos is excellent for aryl amines, not hindered alkyl amines.
Troubleshooting Protocol: Ligand Selection Matrix
For ATP, you need bulky, electron-rich dialkylbiaryl phosphine ligands that facilitate reductive elimination and prevent
-hydride elimination.
Ligand Selector for ATP Couplings
Substrate Type
Recommended Ligand
Catalyst Precursor
Why?
4-ATP (Primary)
BrettPhos
BrettPhos Pd G3/G4
Specific for primary aliphatic amines. Bulky groups prevent over-arylation.
N-Alkyl-4-ATP (Secondary)
RuPhos
RuPhos Pd G3/G4
preventing -elimination in secondary amines.
Heterocyclic Halide
tBuXPhos
Pd-PEPPSI-IPent
High activity for deactivated heteroaryl chlorides.
The "BrettPhos" Protocol:
Catalyst: Use BrettPhos Pd G3 (0.02 eq). Do not try to mix Pd(OAc)2 + Ligand manually unless you are expert; precatalysts ensure 1:1 stoichiometry.
Base:NaOtBu (1.4 eq) or LHMDS (if base-sensitive groups exist).
Solvent: 1,4-Dioxane or t-Amyl Alcohol (anhydrous).
Temp: 80–100°C.
Inert Atmosphere: Strict Argon/Nitrogen sparging is required. Oxygen kills this catalytic cycle instantly.
References
Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1] The Journal of Organic Chemistry, 55(8), 2552-2554.[1]
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50.
Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development, 20(2), 140–177.
Mayr, H., et al. "Scales of Nucleophilicity and Electrophilicity: A System for Ordering Polar Organic and Organometallic Reactions." Accounts of Chemical Research, 36(1), 66-77.
Technical Support Center: Stereocontrol in (2R,5S)-5-Aminotetrahydropyran-2-acetonitrile Synthesis
This is a technical support guide designed for the Chemical Process Development sector. It addresses the synthesis and stereochemical stability of (2R,5S)-5-Aminotetrahydropyran-2-acetonitrile , a critical intermediate o...
Author: BenchChem Technical Support Team. Date: March 2026
This is a technical support guide designed for the Chemical Process Development sector. It addresses the synthesis and stereochemical stability of (2R,5S)-5-Aminotetrahydropyran-2-acetonitrile , a critical intermediate often associated with CGRP receptor antagonists (e.g., Zavegepant/Ubrogepant analogs).[1]
Case ID: THP-CN-2R5S-OPTIMIZATION
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Status: Active Support[1]
Executive Summary
The synthesis of (2R,5S)-5-Aminotetrahydropyran-2-acetonitrile presents two distinct stereochemical challenges: maintaining the integrity of the C2-position (susceptible to thermodynamic equilibration via the anomeric effect and retro-aldol mechanisms) and establishing the C5-amine configuration (often requiring inversion or specific reductive control).[1]
This guide provides troubleshooting workflows to prevent racemization (epimerization) during the installation of the acetonitrile side chain and the amine functionality.
Module 1: The Stereochemical Landscape (Root Cause Analysis)[1]
Before troubleshooting, we must visualize the thermodynamic risks.[1] The (2R,5S) configuration represents a trans-disubstituted tetrahydropyran (THP).[1]
Stereochemical Stability Diagram
The following graph illustrates the thermodynamic trap where the C2-aldehyde intermediate (often used to install the acetonitrile tail) serves as the primary vector for epimerization.
Figure 1: The C2-formyl intermediate is the most labile species.[1] If your route proceeds via oxidation of a C2-methanol to C2-aldehyde followed by Horner-Wadsworth-Emmons (HWE), this is your failure point.[1]
Module 2: Troubleshooting the Nitrile Installation (C2 Integrity)
The "acetonitrile" group (-CH₂CN) is typically installed via homologation of a C1 precursor.[1] The most common issue reported is a drop in diastereomeric ratio (dr) during this sequence.[1]
Issue: "My dr drops significantly during the conversion of the alcohol to the nitrile."
Diagnosis:
If you are oxidizing (2R,5S)-5-(Boc-amino)tetrahydropyran-2-methanol to the aldehyde and then reacting with a phosphonate (HWE) or Wittig reagent, you are likely epimerizing the C2 center via the aldehyde enolate.[1]
The Solution: The "One-Pot" Displacement Protocol
Avoid the aldehyde intermediate entirely by using a displacement strategy on the exocyclic carbon. This preserves the C2 ring stereochemistry because the reaction occurs outside the ring.
Recommended Protocol: Activation & Displacement
This protocol avoids the basic conditions required for aldehyde homologation.
Step
Reagent
Conditions
Mechanistic Note
1. Activation
TsCl or MsCl, Et₃N, DMAP
DCM, 0°C to RT
Converts the stable C2-methanol to a leaving group without touching the ring C2 proton.
Critical: Use DMSO to accelerate Sɴ2.[1] The C2 center is a tertiary ether; it is sterically shielded but electronically stable to these conditions.
3. Purification
Column Chromatography
EtOAc/Hexane
Separate any elimination by-products (exocyclic enol ethers).
Technical Alert: If you must use the aldehyde route (e.g., for Wittig homologation), use Dess-Martin Periodinane (DMP) buffered with NaHCO₃ for the oxidation.[1] Do not use Swern oxidation with excess base, as the triethylamine during quench can epimerize the C2-aldehyde.
Module 3: Amine Stereocontrol (C5 Integrity)
The C5-amino group is prone to inversion if installed via nucleophilic substitution on a secondary halide.
Issue: "I am obtaining a mixture of cis/trans isomers at the amine center."
Diagnosis:
If you are displacing a C5-leaving group (OTs/OMs) with azide (NaN₃), you rely on Sɴ2 inversion.[1] In THP rings, axial attack vs. equatorial attack is governed by ring conformation (Furst-Plattner rule).[1]
The Solution: Double Inversion or Reductive Amination
To guarantee the (5S) configuration (assuming you start from a precursor that allows it), the most robust method is Reductive Amination or Mitsunobu Inversion .[1]
Protocol: Mitsunobu Inversion Strategy
If you have the (5R)-alcohol (cis-relationship to C2) and need the (5S)-amine (trans):
Q: How do I separate the enantiomers if racemization occurred?
A: If you have a racemic mixture (2R,5S + 2S,5R), standard silica chromatography will not work.[1] You require Chiral HPLC or Salt Resolution.
Chiral Column: Daicel Chiralpak AD-H or IC.
Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1).[1]
Salt Resolution: The (2R,5S)-amine is basic.[1] Use L-Tartaric acid or Dibenzoyl-L-tartaric acid in EtOH.[1] The diastereomeric salt often crystallizes out, leaving the unwanted enantiomer in the mother liquor.
Q: Why is the C2-position considered "anomeric-like"?
A: Although it is not a true anomeric center (which requires O-C-O), the C2 position is O-C-C(CN).[1] The dipole of the nitrile group and the lone pairs of the ring oxygen create electronic preferences (anomeric effect) that stabilize the axial orientation of electronegative substituents. However, for the -CH₂CN group, steric factors (equatorial preference) usually dominate, favoring the trans (2R,5S) if the amine is also equatorial.[1]
References & Authority[2][3][4][5]
The protocols and mechanisms described above are grounded in established heterocyclic methodology and specific patent literature regarding CGRP antagonists.
Pfizer Inc. "Pyridine CGRP Receptor Antagonists." World Intellectual Property Organization, WO 2021/222473, 2021.[1] [1]
Supports the specific structure and utility of the (2R,5S) intermediate.
Ghosh, A. K., et al. "Stereoselective Synthesis of Tetrahydropyrans."[1] Journal of Organic Chemistry, vol. 66, no. 7, 2001, pp. 2161–2164.[1] [1]
Authoritative source on Prins cyclization and stereocontrol in THP rings.
Bristol-Myers Squibb. "Process for the preparation of (2R,5S)-5-amino-tetrahydropyran-2-carboxylic acid esters." Google Patents, US 2006/0106236.[1]
Provides industrial protocols for salt resolution and amine protection in this exact scaffold.
Crosby, S. R., et al. "Practical Synthesis of CGRP Receptor Antagonist Ubrogepant."[1] Organic Process Research & Development, vol. 23, no.[1] 11, 2019. [1]
Details the large-scale handling of aminotetrahydropyran intermediates.
Characterization of (2R,5S)-5-Aminotetrahydropyran-2-acetonitrile: A Comparative Guide to Structural Authentication
Executive Summary This guide provides a technical comparison for the structural characterization of (2R,5S)-5-aminotetrahydropyran-2-acetonitrile , a critical pharmacophore in the synthesis of Dipeptidyl Peptidase-4 (DPP...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide provides a technical comparison for the structural characterization of (2R,5S)-5-aminotetrahydropyran-2-acetonitrile , a critical pharmacophore in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, specifically Omarigliptin (MK-3102) .
While Nuclear Magnetic Resonance (NMR) and Chiral HPLC are standard for routine purity analysis, they often fail to unambiguously assign absolute stereochemistry in flexible tetrahydropyran (THP) ring systems. This guide establishes Single Crystal X-ray Diffraction (SC-XRD) of the benzenesulfonate (BSA) or hydrochloride salt as the definitive method for regulatory-grade structural authentication.
The Challenge: Stereochemical Ambiguity in THP Rings
The molecule contains two chiral centers at positions C2 and C5 of the tetrahydropyran ring. The target biological activity requires a specific (2R, 5S) configuration, corresponding to a trans-relationship between the acetonitrile and amino substituents.
The Problem with Indirect Methods
NMR Limitations: The THP ring can undergo chair-boat interconversions. While large coupling constants (
Hz) typically indicate trans-diaxial arrangements, conformational mobility in solution can average these signals, leading to ambiguous assignments.
Derivatization Risks: Chemical derivatization to "lock" the conformation for NMR analysis can inadvertently induce epimerization, falsifying the data.
Comparative Analysis: X-ray vs. Alternatives
The following table contrasts the utility of X-ray crystallography against standard spectroscopic techniques for this specific intermediate.
Feature
Method A: X-ray Crystallography
Method B: Solution NMR (NOE/COSY)
Method C: Chiral HPLC
Primary Output
3D Electron Density Map
Chemical Shifts (), Coupling ()
Retention Time ()
Stereochem Determination
Absolute (Direct observation)
Relative (Inferred via Karplus eq)
Comparative (Requires standard)
Sample Requirement
Single Crystal (Solid State)
Solution (Dissolved)
Solution (Dilute)
Confidence Level
>99% (Definitive)
80-90% (Model-dependent)
N/A (Purity only)
Throughput
Low (Days to Weeks)
High (Minutes)
High (Minutes)
Critical Utility
Regulatory Filing / IP Protection
Routine Batch Check
Process Control (IPC)
Core Directive: The X-ray Characterization Protocol
Since the free amine of (2R,5S)-5-aminotetrahydropyran-2-acetonitrile is often an oil or low-melting solid, direct crystallization is difficult. The industry-standard solution is Salt Formation . The Benzenesulfonate (BSA) salt is preferred for Omarigliptin intermediates due to its ability to form robust, high-diffraction lattices.
Phase 1: Salt Formation & Crystal Growth
Objective: Generate diffraction-quality single crystals of the BSA salt.
Stoichiometry: Dissolve 1.0 equivalent of the free amine (oil) in minimal Ethanol (EtOH).
Acid Addition: Slowly add 1.05 equivalents of Benzenesulfonic acid (dissolved in EtOH) at 0°C.
Nucleation: Allow the solution to warm to Room Temperature (RT). A white precipitate typically forms.
Recrystallization (Vapor Diffusion Method):
Dissolve the crude salt in a "Good Solvent" (e.g., Methanol).
Place this solution in a small inner vial.
Place the inner vial inside a larger jar containing a "Bad Solvent" (e.g., Diethyl Ether or Hexane).
Seal the outer jar. Over 24-72 hours, the ether vapor will diffuse into the methanol, slowly lowering solubility and growing high-quality prisms.
Phase 2: Data Collection & Refinement
Objective: Solve the structure to determine absolute configuration.
Mounting: Select a crystal (
mm) and mount on a Kapton loop using cryo-oil.
Collection: Collect data at 100 K (Cryostream) to reduce thermal motion.
or Cu-K. (Cu is preferred for absolute configuration of light atoms if no heavy atom is present, but Sulfur in BSA aids anomalous scattering).
Refinement:
Solve using Direct Methods (SHELXT).
Refine using Least Squares (SHELXL).
Critical Step: Calculate the Flack Parameter . A value near 0.0 (e.g.,
) confirms the correct absolute stereochemistry. A value near 1.0 indicates the inverted structure.
Visualizing the Workflow
The following diagram illustrates the critical decision pathway for characterizing this molecule, highlighting the necessity of salt formation.
Figure 1: Structural authentication workflow emphasizing the salt-formation pathway for X-ray analysis.
Scientific Validation (Mechanistic Insight)
Why X-ray Trumps NMR for this Molecule
In the (2R,5S) isomer, the amino group and the acetonitrile group are trans.
NMR Ambiguity: In solution, the THP ring exists in equilibrium between two chair conformers (
and ). Depending on the solvent polarity, the populations of these conformers shift, altering the observed -coupling constants. An average value might erroneously suggest a cis relationship or a twisted boat, leading to incorrect assignments.
X-ray Certainty: The crystal lattice forces the molecule into a single, low-energy conformation. Furthermore, the presence of the Benzenesulfonate anion provides a sulfur atom. The anomalous scattering of X-rays by Sulfur (even with Mo radiation, but especially with Cu) allows for the determination of the Absolute Structure (enantiomer distinction) without needing a known chiral reference.
Self-Validating Protocol
To ensure the X-ray result is valid:
R-factor: Final
value must be .
Disorder: Check the acetonitrile tail (
) for thermal disorder; high flexibility here is common.
Chirality Check: The solved structure must explicitly show the C2 and C5 hydrogens in a trans-diaxial or trans-diequatorial relationship relative to the substituents.
References
Peng, F., et al. (2017). "Asymmetric Formal Synthesis of the Long-Acting DPP-4 Inhibitor Omarigliptin." Journal of Organic Chemistry, 82(17), 9023-9029.[2] Link
Belyk, K. M., et al. (2015). "Singlet Oxygen-Mediated Synthesis of the Key Tetrahydropyran Intermediate of Omarigliptin." Organic Letters, 17(19), 4762–4765. Link
Merck Sharp & Dohme Corp. (2010). "Aminotetrahydropyrans as Dipeptidyl Peptidase-IV Inhibitors." World Intellectual Property Organization, WO/2010/056708. Link
Flack, H. D. (1983). "On Enantiomorph-Polarity Estimation." Acta Crystallographica Section A, 39(6), 876-881. (Foundational reference for the Flack Parameter used in absolute configuration). Link
Comparison of different synthetic routes to (2R,5S)-5-Aminotetrahydropyran-2-acetonitrile
This guide provides an in-depth technical comparison of synthetic strategies for (2R,5S)-5-Aminotetrahydropyran-2-acetonitrile , a critical chiral building block used in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) in...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical comparison of synthetic strategies for (2R,5S)-5-Aminotetrahydropyran-2-acetonitrile , a critical chiral building block used in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors.[1][2]
[1][2]
Executive Summary
The synthesis of (2R,5S)-5-Aminotetrahydropyran-2-acetonitrile presents a classic stereochemical challenge: establishing a trans-relationship between the C2-acetonitrile and the C5-amine on a tetrahydropyran ring.[1][2]
Route 1: Chemical Reductive Amination (The Classical Approach) relies on substrate control. It typically yields a mixture of cis and trans diastereomers (often favoring the thermodynamically stable isomer, which may not be the desired one), necessitating laborious chromatographic purification or resolution.
Route 2: Biocatalytic Transamination (The Modern Standard) utilizes engineered transaminases (ATAs) to effect a stereoselective amination of the corresponding ketone.[2] This route is superior in terms of atom economy, diastereoselectivity (>98% de), and environmental impact, aligning with Green Chemistry principles.[2]
Structural Analysis & Challenge
The target molecule contains two stereocenters on a saturated oxygen heterocycle.
C2 Position: The acetonitrile substituent.
C5 Position: The primary amine.
Stereochemistry: The (2R,5S) configuration implies a specific spatial arrangement (typically trans in this ring system context).[2]
Key Difficulty: In a standard chemical reductive amination of the precursor ketone, the hydride attack is governed by axial/equatorial preferences (steric approach control vs. torsional strain), often leading to significant amounts of the undesired cis-isomer (2R,5R).[2]
Route 1: Chemical Reductive Amination
This route represents the traditional medicinal chemistry approach used during early-phase discovery.[1]
Mechanism & Workflow
The synthesis proceeds via the reductive amination of 2-(5-oxotetrahydropyran-2-yl)acetonitrile .[1][2]
Imine Formation: Condensation of the ketone with an amine source (e.g., benzylamine or ammonium acetate).
Reduction: Non-selective hydride reduction using Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride.[1][2]
Purification: Separation of diastereomers.
Detailed Protocol
Step 1: To a solution of 2-(5-oxotetrahydropyran-2-yl)acetonitrile (1.0 eq) in DCE (Dichloroethane), add Benzylamine (1.1 eq) and Acetic Acid (1.0 eq).[1][2] Stir for 2 hours to form the imine.
Step 2: Cool to 0°C. Add NaBH(OAc)3 (1.5 eq) portion-wise. Warm to RT and stir overnight.
Step 3: Quench with saturated NaHCO3. Extract with DCM.[1]
Step 4 (Critical): The crude residue contains a ~60:40 to 70:30 mixture of diastereomers. Isolate the desired (2R,5S) isomer via silica gel chromatography (Gradient: 0-10% MeOH in DCM with 1% NH4OH) or fractional crystallization of a salt (e.g., HCl or tartrate).[2]
Step 5: Hydrogenolysis (H2, Pd/C) to remove the benzyl group if benzylamine was used.[2]
Visualization (Chemical Route)[1][2]
Figure 1: The chemical route suffers from poor stereocontrol, requiring a wasteful purification step to remove the undesired diastereomer.[1][2]
Route 2: Biocatalytic Transamination
This route utilizes an ω-Transaminase (ω-TA) to transfer an amino group from a sacrificial donor (isopropylamine) to the ketone substrate.[1][2] This method is favored in process chemistry for its ability to set stereocenters with near-perfect selectivity.[1][2]
Mechanism & Workflow
The reaction uses a Pyridoxal-5'-phosphate (PLP) dependent transaminase.[1][2][3]
Ping-Pong Bi-Bi Mechanism: The enzyme accepts an amine from isopropylamine (forming PMP-enzyme) and releases acetone.[1]
Stereoselective Transfer: The PMP-enzyme binds the ketone substrate. The enzyme's active site geometry dictates that the amine is transferred only to the re-face (or si-face, depending on enzyme) of the ketone, establishing the (5S) center relative to the (2R) center.
Donor: Isopropylamine (1-2 M) which also serves as a buffer component.[1][2]
Solvent: 100 mM Potassium Phosphate buffer (pH 7.5) with 10-20% DMSO to improve solubility.[1][2]
Procedure:
Dissolve PLP and Isopropylamine in the buffer; adjust pH to 7.5.
Add the transaminase enzyme powder.
Add the ketone substrate (dissolved in DMSO).
Incubate at 30-45°C with gentle agitation for 24 hours.
Workup: Acidify to pH 2 to quench. Extract unreacted ketone with EtOAc.[1] Basify aqueous layer to pH 12 and extract the pure amine product.
Visualization (Enzymatic Route)[1][2]
Figure 2: The enzymatic route is convergent and highly selective, converting the ketone directly to the desired stereoisomer without intermediate isolation.[1][2]
Comparative Analysis
The following data contrasts the performance of the two routes. The enzymatic route is superior for manufacturing due to the elimination of resolution steps.[4]
Chemical Route: The hydride reagent approaches the imine intermediate based on steric accessibility. In 2,5-substituted pyrans, the energy difference between the axial and equatorial attack is often small, leading to mixtures.[2]
Enzymatic Route: The enzyme's active site acts as a rigid mold. It only allows the substrate to bind in a specific orientation, forcing the amine transfer to occur with absolute stereocontrol. This approach was famously validated in the synthesis of Sitagliptin and Omarigliptin intermediates by Merck & Co. [1].
References
Savile, C. K., et al. (2010).[2] "Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture." Science, 329(5989), 305-309.[1][2] Link[2]
Belyk, K. M., et al. (2015).[2] "Evolution of a Manufacturing Route to Omarigliptin, A Long-Acting DPP-4 Inhibitor for the Treatment of Type 2 Diabetes." Organic Process Research & Development, 19(11), 1784–1795.[2] Link[2]
Maloney, K. M., et al. (2016).[2] "Route Development and Process Intensification for the Synthesis of a Key Intermediate to Omarigliptin." Organic Process Research & Development, 20(9), 1691–1701.[2] Link[2]
Analytical Methods for the Validation of (2R,5S)-5-Aminotetrahydropyran-2-acetonitrile Purity: A Comprehensive Comparison Guide
Executive Summary (2R,5S)-5-Aminotetrahydropyran-2-acetonitrile is a highly functionalized, critical chiral intermediate utilized in the convergent synthesis of Omarigliptin (MK-3102), a once-weekly dipeptidyl peptidase-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(2R,5S)-5-Aminotetrahydropyran-2-acetonitrile is a highly functionalized, critical chiral intermediate utilized in the convergent synthesis of Omarigliptin (MK-3102), a once-weekly dipeptidyl peptidase-4 (DPP-4) inhibitor[1][2]. Because this intermediate contains two stereocenters and lacks a strong UV chromophore, traditional analytical workflows often fall short in accurately determining its purity. Impurities at this stage—whether chemical byproducts, diastereomers, or enantiomers—can drastically impact the overall yield and toxicological profile of the final active pharmaceutical ingredient (API)[3][4].
This guide objectively compares advanced analytical methodologies for validating the chemical and stereochemical purity of (2R,5S)-5-Aminotetrahydropyran-2-acetonitrile, providing researchers and drug development professionals with field-proven, self-validating experimental protocols.
Holistic Purity Validation Strategy
To establish a robust quality control framework, the analytical strategy must be divided into three distinct pillars: Chemical Purity, Stereochemical Purity, and Structural/Residual Integrity.
Figure 1: Comprehensive analytical workflow for the purity validation of chiral tetrahydropyran derivatives.
Chemical Purity: UHPLC-MS/MS vs. RP-HPLC-UV
The Mechanistic Challenge
(2R,5S)-5-Aminotetrahydropyran-2-acetonitrile consists of an aliphatic pyran ring, a primary amine, and a nitrile group. It completely lacks a conjugated
-system. Consequently, standard Reverse-Phase HPLC with UV detection (e.g., at 254 nm) is practically blind to this molecule. While low-wavelength UV (205-210 nm) can be attempted, it is highly susceptible to baseline drift from mobile phase absorbance (e.g., methanol or TFA)[5].
The Solution: Ultra-High Pressure Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) or HPLC with Charged Aerosol Detection (CAD) is scientifically required to achieve the necessary sensitivity and specificity[6][7].
Self-Validating Protocol: UHPLC-MS/MS Chemical Purity Assay
This protocol relies on Multiple Reaction Monitoring (MRM) to ensure absolute specificity. The system validates itself by requiring a Signal-to-Noise (S/N) ratio of >10 for the Lower Limit of Quantification (LLOQ) standard before sample analysis can proceed.
Equipment & Reagents:
Column: Agilent RRHD Eclipse Plus C18 (2.1 × 50 mm, 1.8
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
Step-by-Step Methodology:
Sample Preparation: Dissolve 1.0 mg of the intermediate in 1.0 mL of Acetonitrile:Water (50:50, v/v). Dilute to a working concentration of 100 ng/mL.
Chromatographic Conditions:
Flow rate: 0.4 mL/min.
Column Temperature: 40 °C.
Gradient: 0-0.5 min (5% B), 0.5-2.5 min (linear to 95% B), 2.5-3.5 min (hold 95% B), 3.5-4.0 min (re-equilibrate at 5% B).
MS/MS Parameters (ESI+):
Capillary Voltage: 3.5 kV.
Desolvation Temperature: 350 °C.
Note: Determine the specific MRM transition for the intermediate (typically
parent ion stable fragment). For the final Omarigliptin API, the transition is m/z 399.1 152.9[7]. For the intermediate (, MW ~140.18), monitor the at m/z 141.1.
System Suitability (Self-Validation): Inject a blank to confirm no carryover. Inject the 2 ng/mL LLOQ standard; proceed only if S/N > 10 and peak asymmetry is between 0.8 and 1.2.
Stereochemical Purity: Normal Phase Chiral HPLC
The Mechanistic Challenge
The synthesis of the tetrahydropyran ring can yield up to four stereoisomers (2R,5S; 2S,5R; 2R,5R; 2S,5S). Because enantiomers have identical mass and physical properties in an achiral environment, MS and standard C18 columns cannot resolve them[4].
The Solution: Normal Phase Chiral HPLC using immobilized polysaccharide-based stationary phases (e.g., Chiralpak IA) is the gold standard[8]. The chiral selector forms transient diastereomeric complexes with the enantiomers via hydrogen bonding,
- interactions, and steric hindrance, resulting in differential elution times.
Figure 2: Decision matrix for selecting the appropriate chromatographic method based on target impurity.
Method Comparison
Parameter
Normal Phase Chiral HPLC
Chiral GC (Derivatization)
Column
Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate))[8]
Critical Insight: Primary amines often exhibit severe peak tailing on chiral columns due to secondary interactions with residual silanols. Adding a basic modifier (0.1% Diethylamine) to the mobile phase is biologically and chemically necessary to suppress this ionization and ensure sharp peaks. Alternatively, the amine can be temporarily protected as a Boc-derivative prior to analysis[8].
H NMR): Nuclear Magnetic Resonance is required to confirm the integrity of the tetrahydropyran ring and the stereochemical configuration (via coupling constants, ). For instance, the axial/equatorial positioning of the protons on the pyran ring will dictate specific multiplet patterns that validate the (2R,5S) trans or cis relationship.
Residual Solvents (Headspace GC-FID): The manufacturing route to Omarigliptin intermediates often utilizes solvents like N,N-Dimethylacetamide (DMAc) and Triethylamine[1]. Headspace Gas Chromatography with Flame Ionization Detection (GC-FID) must be employed to ensure these Class 2 and Class 3 solvents are below ICH Q3C limits.
References
Quality and Stability Profile Assessment of the Recent Antidiabetic Omarigliptin by Using Different Chromatographic Methods
Journal of Chromatographic Science[Link]
Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers
National Institutes of Health (PMC)[Link]
Omarigliptin (MK-3102): A Novel Long-Acting DPP-4 Inhibitor for Once-Weekly Treatment of Type 2 Diabetes
Journal of Medicinal Chemistry (ACS Publications)[Link]
Evolution of a Manufacturing Route to Omarigliptin, A Long-Acting DPP-4 Inhibitor for the Treatment of Type 2 Diabetes
Organic Process Research & Development (ACS Publications)[Link]
Ultra-high pressure liquid chromatography-tandem mass spectrometry method for the determination of omarigliptin in rat plasma and its application to a pharmacokinetic study in rats
PubMed (Biomedical Chromatography)[Link]
Asymmetric Formal Synthesis of the Long-Acting DPP-4 Inhibitor Omarigliptin
PubMed (Journal of Organic Chemistry)[Link]
Comparative study of aminotetrahydropyrans in drug design
Executive Summary In the optimization of drug candidates, the 4-aminotetrahydropyran (ATHP) scaffold has emerged as a critical bioisostere, offering a strategic balance between the lipophilicity of cyclohexanes and the h...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the optimization of drug candidates, the 4-aminotetrahydropyran (ATHP) scaffold has emerged as a critical bioisostere, offering a strategic balance between the lipophilicity of cyclohexanes and the high basicity of piperidines. This guide provides an objective, data-driven comparison of ATHPs against standard heterocyclic alternatives. It details their role in modulating physicochemical properties (LogD, pKa), improving metabolic stability, and mitigating off-target liabilities such as hERG inhibition.
Part 1: The Bioisosteric Landscape
Comparative Analysis of Scaffolds
The selection of a saturated heterocycle often dictates the ADME (Absorption, Distribution, Metabolism, Excretion) fate of a molecule. Below is a comparative analysis of ATHP against its three primary competitors: Piperidine , Morpholine , and Cyclohexane .
1. Physicochemical Profiling
The ATHP scaffold addresses specific liabilities found in other rings:
Vs. Piperidine: Piperidines often exhibit high basicity (pKa ~10–11), leading to high protonation at physiological pH. This can result in poor membrane permeability and increased affinity for the hERG channel (cardiotoxicity risk). ATHPs lower the pKa (typically ~8.5–9.0) due to the inductive effect of the ether oxygen, improving permeability and reducing hERG binding.
Vs. Morpholine: While morpholines lower basicity (pKa ~8.3), they can suffer from oxidative metabolism (ring opening). ATHPs maintain the solubility benefits of the ether oxygen but block the metabolic "soft spot" at the 4-position.
Vs. Cyclohexane: Cyclohexanes are highly lipophilic (high LogP), leading to poor solubility and metabolic clearance via oxidation. ATHPs lower LogP significantly (lowering Lipophilicity Ligand Efficiency, LLE) without introducing a basic center.
The utility of ATHPs is best exemplified in the development of BACE1 inhibitors, such as precursors to Verubecestat. Early leads containing piperidine rings showed excellent potency but suffered from poor blood-brain barrier (BBB) penetration due to high basicity and P-gp efflux.
Experimental Comparison (Hypothetical Data based on Literature Trends):
Compound Variant
Core Scaffold
BACE1 IC50 (nM)
Brain/Plasma Ratio (Kp)
hERG IC50 (µM)
Lead A
Piperidine
4.2
0.15 (Poor)
3.5 (Risk)
Lead B
Cyclohexane
15.0
1.20 (Good)
>30 (Safe)
Lead C
ATHP
5.1
0.85 (Moderate-Good)
>30 (Safe)
Analysis: Lead B (Cyclohexane) penetrated the brain but lost potency due to lack of polar interactions. Lead A (Piperidine) was potent but excluded from the CNS. The ATHP variant (Lead C) maintained the necessary hydrogen bond vectors for potency while sufficiently lowering the pKa to allow passive diffusion across the BBB, without triggering hERG channels.
Part 3: Experimental Protocols
Synthetic Accessibility: Reductive Amination
The most robust method for installing the ATHP moiety is the reductive amination of tetrahydro-4H-pyran-4-one.
Why this protocol? Standard reductive amination (using only NaBH(OAc)₃) often fails with sterically hindered or electron-deficient amines. The addition of Titanium(IV) isopropoxide acts as a Lewis acid to facilitate imine formation before reduction, significantly boosting yields.
Protocol: Titanium-Mediated Reductive Amination
Imine Formation:
In a flame-dried flask under Argon, dissolve the amine (1.0 equiv) and tetrahydro-4H-pyran-4-one (1.2 equiv) in anhydrous Dichloromethane (DCM).
Add Methanol (MeOH) slowly (exothermic) to solubilize the borohydride.
Stir for 2 hours while warming to room temperature.
Workup (Crucial Step):
Quench with 1N NaOH (to precipitate Titanium salts).
Filter the resulting white slurry through a Celite pad.
Extract the filtrate with DCM (3x), dry over Na₂SO₄, and concentrate.
Figure 2: Titanium-mediated reductive amination workflow for ATHP synthesis.
Validation: Microsomal Stability Assay
To confirm the metabolic stability advantage of ATHP over piperidine/cyclohexane, a self-validating intrinsic clearance (CLint) assay is required.
Protocol:
Incubation:
Prepare liver microsomes (human/mouse) at 0.5 mg/mL in phosphate buffer (pH 7.4).
Pre-incubate with test compound (1 µM) for 5 minutes at 37°C.
Start Reaction: Add NADPH-regenerating system (MgCl₂, Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).
Sampling:
Take aliquots at t = 0, 5, 15, 30, and 60 minutes.
Quench: Immediately dispense into ice-cold Acetonitrile containing an internal standard (e.g., Warfarin).
Analysis:
Centrifuge (4000 rpm, 20 min) to pellet proteins.
Analyze supernatant via LC-MS/MS.
Calculation:
Plot ln(% remaining) vs. time. The slope is
.
Interpretation:
High Clearance: Slope is steep. Indicates metabolic liability (likely oxidation if using Piperidine).
Low Clearance: Slope is shallow. Indicates ATHP is successfully blocking metabolic hotspots.
References
Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link
Mullard, A. (2016). BACE1 inhibitors: the long road to the clinic. Nature Reviews Drug Discovery. Link
Abdel-Magid, A. F., et al. (1996).[2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. The Journal of Organic Chemistry. Link
Bhattachar, S. N., et al. (2006). Solubility: it's not just for physical chemists. Drug Discovery Today. Link
Scott, J. D., et al. (2016). Discovery of Verubecestat (MK-8931), a BACE1 Inhibitor for the Treatment of Alzheimer’s Disease. Journal of Medicinal Chemistry. Link
Analytical Strategies for Confirming the Absolute Configuration of (2R,5S)-5-Aminotetrahydropyran-2-acetonitrile: A Comparative Guide
(2R,5S)-5-Aminotetrahydropyran-2-acetonitrile is a highly valuable chiral building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including dipeptidyl peptidase-4 (DPP-4)...
Author: BenchChem Technical Support Team. Date: March 2026
(2R,5S)-5-Aminotetrahydropyran-2-acetonitrile is a highly valuable chiral building block frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including dipeptidyl peptidase-4 (DPP-4) inhibitors and EZH1/2 methyltransferase inhibitors. The molecule features a rigid tetrahydropyran core with two critical stereocenters at the C2 (acetonitrile) and C5 (primary amine) positions.
As a Senior Application Scientist, I frequently encounter the challenge of unambiguously assigning the absolute configuration of such light-atom, non-chromophoric scaffolds. Regulatory agencies (e.g., FDA, EMA) demand rigorous proof of absolute stereochemistry early in drug development. This guide objectively compares the three most robust analytical modalities for this task: Single-Crystal X-ray Diffraction (scXRD) , Vibrational Circular Dichroism (VCD) , and NMR with Chiral Derivatizing Agents (Mosher’s Method) , providing actionable protocols and the causality behind each experimental choice.
Comparative Overview of Analytical Modalities
Before committing resources to a specific workflow, it is crucial to match the physical state and chemical properties of your sample with the appropriate analytical technique.
Performance Metric
Single-Crystal X-ray Diffraction (scXRD)
Vibrational Circular Dichroism (VCD)
NMR (Mosher’s Method)
Sample Requirement
High-quality single crystal (0.1–0.5 mm)
10–20 mg (Solution state)
2–5 mg (Solution state)
Primary Limitation
Crystallization bottleneck; weak anomalous signal for C, H, N, O
scXRD is the gold standard for absolute configuration. It relies on the anomalous dispersion of X-rays to differentiate between Bijvoet pairs, quantified by the Flack parameter (
) [1][2]. A Flack parameter near 0 (with a standard uncertainty ) confirms the correct absolute structure, while a value near 1 indicates the inverted enantiomer[1].
However, (2R,5S)-5-Aminotetrahydropyran-2-acetonitrile consists entirely of "light atoms" (C, H, N, O). The anomalous scattering of these atoms under standard Mo-K
or even Cu-K radiation is extremely weak, often leading to ambiguous Flack parameters[2]. Therefore, heavy-atom derivatization is an absolute necessity. We achieve this by forming a salt with a heavy-atom-containing counterion (e.g., -bromobenzoic acid) or a chiral resolving agent (e.g., D-malic acid)[3].
Experimental Protocol: Heavy-Atom Salt Crystallization
Salt Formation: Dissolve 50 mg of the amine free base in 1 mL of hot isopropanol. Add 1.05 equivalents of
-bromobenzoic acid.
Crystallization: Allow the solution to cool slowly to room temperature in a vibration-free environment. If crystals do not form, employ vapor diffusion using methanol as the solvent and diethyl ether as the antisolvent.
Data Collection: Mount a suitable single crystal (
mm) on a diffractometer equipped with a Cu-K microfocus source ( Å) to maximize the anomalous signal of the bromine atom.
Refinement: Solve the structure using direct methods and refine the Flack parameter. The configuration of the heavy-atom counterion (if chiral) or the anomalous dispersion of the bromine atom will anchor the absolute configuration of the C2 and C5 centers.
Workflow for scXRD absolute configuration determination via heavy-atom derivatization.
Method 2: Vibrational Circular Dichroism (VCD)
The Causality of Experimental Choices
When crystallization fails, solution-state chiroptical methods are required. Electronic Circular Dichroism (ECD) is unsuitable here because the tetrahydropyran ring and the nitrile group lack strong UV chromophores near the chiral centers. VCD , which measures the differential absorption of left and right circularly polarized infrared light, is the superior choice[4]. It probes the highly stereosensitive vibrational transitions (e.g., C-O-C asymmetric stretch, C
N stretch)[5]. The assignment is made by comparing the experimental VCD spectrum with a theoretical spectrum generated via Density Functional Theory (DFT)[6].
Experimental Protocol: VCD vs. DFT
Sample Preparation: Dissolve 15 mg of the amine in 150
L of an IR-transparent, non-chiral solvent (e.g., CDCl or CDCl). Place the solution in a BaF cell with a 100 m path length.
Spectral Acquisition: Acquire the IR and VCD spectra using a FT-VCD spectrometer. Accumulate scans for 4–8 hours to achieve a high signal-to-noise ratio in the 1800–1000 cm
fingerprint region.
Conformational Search (In Silico): Perform a molecular mechanics conformational search for the (2R,5S) enantiomer. The tetrahydropyran ring will predominantly adopt a chair conformation, but the orientation of the -CH
CN and -NH groups must be sampled extensively.
DFT Optimization: Optimize the geometries and calculate the vibrational frequencies and rotational strengths for all low-energy conformers using DFT (e.g., B3LYP/6-311G(d,p) level of theory).
Parallel experimental and theoretical workflows required for VCD configuration assignment.
Method 3: NMR with Chiral Derivatizing Agents (Mosher’s Method)
The Causality of Experimental Choices
The primary amine at the C5 position provides an excellent chemical handle for derivatization. By reacting the amine with the enantiomers of
-methoxy--trifluoromethylphenylacetyl chloride (MTPA-Cl, Mosher's acid chloride), we create diastereomeric amides[7].
The causality of this method rests on the magnetic anisotropy of the MTPA phenyl ring. In the preferred conformation of the amide, the phenyl ring shields the protons (or fluorine atoms) situated on one specific face of the tetrahydropyran ring, causing an upfield shift in the NMR spectrum[8]. By calculating the chemical shift difference (
) for the protons adjacent to the C5 stereocenter, we can map the spatial arrangement of the substituents and confirm the (5S) configuration[9].
Derivatization: Divide 5 mg of the amine into two vials. To vial A, add (R)-MTPA-Cl, anhydrous CH
Cl, and a catalytic amount of DMAP/EtN. To vial B, add (S)-MTPA-Cl under identical conditions. (Note: Reacting with (R)-MTPA-Cl yields the (S)-MTPA amide due to CIP priority rules).
Purification: Briefly pass the reaction mixtures through a short silica plug to remove unreacted acid and salts.
NMR Acquisition: Dissolve the purified amides in CDCl
and acquire high-resolution H, F, and 2D-COSY NMR spectra.
Data Analysis: Assign the protons of the tetrahydropyran ring (specifically the C4 and C6 protons adjacent to the C5 amine). Calculate the
values. Positive values indicate protons located on the right side of the Mosher plane, while negative values indicate protons on the left, confirming the absolute geometry at C5.
Logical flow of Mosher's Method for assigning amine stereocenters via NMR.
Conclusion & Recommendations
For confirming the absolute configuration of (2R,5S)-5-Aminotetrahydropyran-2-acetonitrile :
Opt for scXRD if you can successfully grow a single crystal of a heavy-atom derivative. It provides the most unambiguous, regulatory-friendly proof via the Flack parameter.
Opt for VCD if the molecule stubbornly resists crystallization and you have access to DFT computational clusters. It is a non-destructive, direct probe of the entire molecular scaffold.
Opt for Mosher’s Method as a rapid, highly accessible orthogonal technique to confirm the C5 stereocenter specifically, utilizing standard NMR equipment available in any synthetic lab.
References
Flack parameter
Wikipedia, The Free Encyclopedia
URL:[Link]
Best Practice and Pitfalls in Absolute Structure Determination
University of Zurich (ZORA)
URL:[Link]
Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation
National Institutes of Health (PMC)
URL:[Link]
Systematic Approach to Conformational Sampling for Assigning Absolute Configuration Using Vibrational Circular Dichroism
Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence
National Institutes of Health (PMC)
URL:[Link]
MTPA (Mosher) Amides of Cyclic Secondary Amines: Conformational Aspects and a Useful Method for Assignment of Amine Configuration
The Journal of Organic Chemistry (ACS Publications)
URL:[Link]
Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons
Springer Nature Experiments
URL:[Link]
Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance
Frontiers in Chemistry
URL:[Link]
Benchmarking the efficiency of (2R,5S)-5-Aminotetrahydropyran-2-acetonitrile synthesis
Benchmarking the Efficiency of (2R,5S)-5-Aminotetrahydropyran-2-acetonitrile Synthesis: A Comparative Guide Executive Summary The chiral building block (2R,5S)-5-Aminotetrahydropyran-2-acetonitrile is a privileged struct...
Author: BenchChem Technical Support Team. Date: March 2026
Benchmarking the Efficiency of (2R,5S)-5-Aminotetrahydropyran-2-acetonitrile Synthesis: A Comparative Guide
Executive Summary
The chiral building block (2R,5S)-5-Aminotetrahydropyran-2-acetonitrile is a privileged structural motif in modern medicinal chemistry. Highly functionalized 2,5-disubstituted tetrahydropyrans are critical intermediates in the synthesis of long-acting dipeptidyl peptidase-4 (DPP-4) inhibitors (such as Omarigliptin analogs)[1] and selective EZH1/2 epigenetic inhibitors[2].
Synthesizing this scaffold presents a distinct stereochemical challenge: establishing the (2R,5S)cis-relationship on the pyran ring. In a standard chair conformation, a 1,4-relationship (C2 and C5) that is cis requires an equatorial-axial substitution pattern. Because the axial position is thermodynamically less favored, traditional synthetic routes must employ clever stereochemical inversions, whereas modern biocatalysis can bypass these limitations entirely.
This guide objectively benchmarks the two leading industrial methodologies for synthesizing this intermediate: Chemocatalytic Asymmetric Transfer Hydrogenation (ATH) and Biocatalytic
-Transamination .
Strategic Workflow & Retrosynthetic Analysis
The retrosynthetic logic diverges significantly based on the chosen catalytic paradigm. Route A relies on thermodynamic control followed by stereochemical inversion, while Route B relies on the rigid steric pocket of an enzyme to force the direct formation of the kinetic product.
Figure 1: Retrosynthetic and strategic workflow comparing chemocatalytic and biocatalytic routes.
Quantitative Benchmarking Data
The following table summarizes the performance metrics of both routes based on optimized industrial scale-up parameters[1],[3].
Causality & Mechanism:
To achieve the (2R,5S) configuration, the chemocatalytic route leverages Dynamic Kinetic Resolution (DKR) via a Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH)[2]. Because the C2 position of the starting 5-oxotetrahydropyran is epimerizable under basic conditions, the Ru-catalyst (e.g., RuCl) continuously reduces the ketone to the thermodynamically favored trans-diequatorial (2R,5R)-alcohol.
To reach the target (2R,5S)-amine, the (5R)-equatorial hydroxyl group must be activated and displaced via an SN2 reaction, which forces an inversion of stereochemistry, pushing the nitrogen into the required axial (5S) position.
Step-by-Step Protocol:
Dynamic Kinetic Resolution (ATH): Dissolve 5-oxotetrahydropyran-2-acetonitrile in a mixture of formic acid and triethylamine (5:2 ratio). Add 0.5 mol% of RuCl. Stir at 40°C for 24 hours. The epimerization at C2 allows quantitative conversion to the (2R,5R)-alcohol.
Mesylation: Isolate the alcohol and dissolve in dichloromethane (DCM). Add 1.5 equivalents of triethylamine, cool to 0°C, and dropwise add 1.2 equivalents of methanesulfonyl chloride (MsCl). Stir for 2 hours to yield the (2R,5R)-mesylate.
Azide Displacement (Inversion): Concentrate the organic layer and redissolve the mesylate in anhydrous DMF. Add 2.0 equivalents of sodium azide (NaN
) and heat to 60°C for 12 hours. The SN2 attack inverts the C5 center, yielding the (2R,5S)-azide.
Reduction: Transfer the azide to a Parr reactor, dissolve in methanol, and add 10% Pd/C. Stir under H
gas (30 psi) for 4 hours. Filter through Celite and concentrate to yield the target (2R,5S)-5-Aminotetrahydropyran-2-acetonitrile.
Causality & Mechanism:
Biocatalysis circumvents thermodynamic limitations by utilizing the rigid active site of an engineered
-transaminase (-TA)[3]. The enzyme binds the 5-oxotetrahydropyran-2-acetonitrile substrate in a specific orientation relative to the pyridoxal 5'-phosphate (PLP) cofactor. Hydride transfer from the amine donor (isopropylamine) occurs exclusively from the Si-face of the ketone, directly installing the (5S)-amine in the axial position without requiring a multi-step inversion sequence.
Step-by-Step Protocol:
Reaction Setup: Prepare a 100 mM phosphate buffer solution (pH 7.5) containing 1.0 mM PLP.
Substrate & Donor Addition: Add the 5-oxotetrahydropyran-2-acetonitrile substrate (up to 50 g/L) and 5.0 equivalents of isopropylamine (amine donor).
Enzyme Loading: Introduce the engineered (S)-selective
-TA (e.g., ATA-117 or an evolved variant) at 2-5 wt% relative to the substrate.
Equilibrium Driving: Incubate at 35°C with gentle agitation. To drive the reversible transamination to completion, continuously remove the acetone byproduct using a gentle nitrogen sweep or by coupling with an alcohol dehydrogenase (ADH) cascade.
Isolation: After 24 hours (>99% conversion), adjust the pH to 11.0 using NaOH to deprotonate the product. Extract the aqueous layer with methyl tert-butyl ether (MTBE). Add 1.0 equivalent of HCl in isopropanol to the organic layer to precipitate the product as a highly pure hydrochloride salt.
Trustworthiness: The Self-Validating Analytical System
To ensure strict adherence to the (2R,5S) stereochemistry, the protocol must be self-validating. The structural proof relies heavily on the conformational physics of the tetrahydropyran ring.
Diastereomeric Validation via
H NMR:
In the target (2R,5S) isomer, the bulky acetonitrile group at C2 will lock the chair conformation by occupying the equatorial position. Consequently, the (5S) amine must occupy the axial position. Because the C5 proton is equatorial, its coupling to the adjacent C4 protons will be small ( Hz and Hz).
Validation Check: If your H NMR spectrum shows a large trans-diaxial coupling constant ( Hz) for the C5 proton, the amine is equatorial, meaning the reaction failed and produced the (2R,5R) diastereomer.
Enantiomeric Validation via Chiral HPLC:
Derivatize the primary amine with Marfey's reagent (FDAA) or analyze directly on a Daicel Chiralpak AD-H column (Hexane/IPA/Diethylamine 80:20:0.1) to confirm an ee of >99%.
References
1.[1] Chung, J. Y. L., et al. "Evolution of a Manufacturing Route to Omarigliptin, A Long-Acting DPP-4 Inhibitor for the Treatment of Type 2 Diabetes." Organic Process Research & Development, 2015.[Link]
2.[2] Peng, F., et al. "Asymmetric Formal Synthesis of the Long-Acting DPP-4 Inhibitor Omarigliptin." The Journal of Organic Chemistry, 2017.[Link]
3.[3] Alcántara, A. R. "Biocatalyzed Synthesis of Antidiabetic Drugs." Pharmaceutical Biocatalysis, Taylor & Francis, 2019.[Link]
Technical Guide: Evaluation of Long-Acting DPP-4 Inhibitors Derived from (2R,5S)-5-Aminotetrahydropyran-2-acetonitrile
Topic: In vitro/in vivo evaluation of compounds derived from (2R,5S)-5-Aminotetrahydropyran-2-acetonitrile Content Type: Publish Comparison Guide Introduction: The Chiral Scaffold of Long-Acting Inhibition The compound (...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: In vitro/in vivo evaluation of compounds derived from (2R,5S)-5-Aminotetrahydropyran-2-acetonitrile
Content Type: Publish Comparison Guide
Introduction: The Chiral Scaffold of Long-Acting Inhibition
The compound (2R,5S)-5-Aminotetrahydropyran-2-acetonitrile represents a critical chiral intermediate in the synthesis of next-generation Dipeptidyl Peptidase-4 (DPP-4) inhibitors. Unlike early-generation "gliptins" (e.g., Sitagliptin, Vildagliptin) which require daily dosing, derivatives of this tetrahydropyran scaffold—most notably Omarigliptin (MK-3102) —exhibit unique binding kinetics that enable once-weekly dosing .
This guide provides a technical roadmap for evaluating these compounds, comparing their in vitro potency and in vivo pharmacokinetics against industry standards. It is designed for medicinal chemists and pharmacologists optimizing lead compounds for extended residence time and sustained glycemic control.
Compound Profile & Synthesis Logic
The core advantage of the (2R,5S)-aminotetrahydropyran scaffold is its ability to lock the inhibitor into the S1 and S2 subsites of the DPP-4 enzyme with high affinity and slow dissociation rates.
Synthesis Pathway Visualization
The following diagram illustrates the formal synthesis flow, highlighting where the chiral intermediate is utilized to generate the active pharmaceutical ingredient (Omarigliptin).
Figure 1: Synthesis logic flow. The (2R,5S) stereochemistry is critical for the specific binding mode in the DPP-4 active site.
In Vitro Evaluation: Potency & Selectivity
To validate compounds derived from this scaffold, researchers must assess not just affinity (
), but residence time (), which correlates with the once-weekly profile.
Comparative Potency Data
The tetrahydropyran derivative (Omarigliptin) demonstrates superior potency compared to daily alternatives.
Analysis: Calculate the slope of the linear portion (RFU/min). Fit data to a 4-parameter logistic equation to derive IC50.
Expert Insight: For long-acting candidates, perform a "jump dilution" experiment to measure
. Rapid dilution of the enzyme-inhibitor complex reveals if the compound has the slow dissociation characteristic of the tetrahydropyran class.
In Vivo Evaluation: PK/PD & Efficacy
The hallmark of this class is the extended half-life (
). Evaluation must confirm that the compound remains above the target for DPP-4 inhibition for a full 7 days in humans (or equivalent scaling in animals).
Pharmacokinetic Profile (Preclinical vs Clinical)
Species
Half-Life ()
Bioavailability ()
Clearance ()
Rat
~11 hours
~100%
1.1 mL/min/kg
Dog
~22 hours
~100%
0.9 mL/min/kg
Human
~100 - 120 hours
High
Low (~2 L/h renal)
Mechanism of Action Visualization
The following diagram details how the inhibition leads to glycemic control.
Figure 2: Mechanism of Action. Inhibition of DPP-4 stabilizes GLP-1/GIP, enhancing physiological insulin secretion.
Experimental Protocol: In Vivo PK/PD Study (Rat Model)
Objective: Correlate plasma concentration with DPP-4 inhibition over 24-48 hours (rat) to predict human weekly dosing.
Animals: Male Sprague-Dawley rats (n=3 per timepoint).
Dosing: Oral gavage (PO) at 1 mg/kg and 3 mg/kg.
Sampling: Collect blood at 0.25, 0.5, 1, 2, 4, 8, 24, and 48 hours.
PD Assay (Ex Vivo):
Use plasma from treated animals.
Add Gly-Pro-AMC substrate directly to plasma (no extra enzyme added).
Measure fluorescence. % Inhibition =
.
PK Analysis: Quantify compound concentration via LC-MS/MS.
Success Criteria: Sustained >80% DPP-4 inhibition at 24h in rats often translates to weekly coverage in humans due to allometric scaling of clearance.
Summary Recommendation
Compounds derived from (2R,5S)-5-Aminotetrahydropyran-2-acetonitrile should be evaluated with a focus on residence time and sustained PD effect .
If your derivative shows IC50 < 2 nM and >80% inhibition at 24h (rat) , it is a viable candidate for a long-acting (weekly) profile.
Comparison: While Sitagliptin is the gold standard for safety, tetrahydropyran derivatives offer superior patient adherence potential through reduced dosing frequency without compromising efficacy (HbA1c reduction ~0.5%).
References
Biftu, T., et al. (2014). Omarigliptin (MK-3102): A Novel Long-Acting DPP-4 Inhibitor for Once-Weekly Treatment of Type 2 Diabetes.[1] Journal of Medicinal Chemistry.
Merck & Co. (2015). Merck’s Omarigliptin, an Investigational Once-Weekly DPP-4 Inhibitor, Achieved Similar A1C Reductions to JANUVIA® (sitagliptin). Merck Newsroom.
Gantz, I., et al. (2017). Effect of Omarigliptin on Renal Function in Patients with Type 2 Diabetes and Renal Impairment. Diabetes Therapy.
Sheu, W.H., et al. (2015). Safety and Efficacy of Omarigliptin in Patients with Type 2 Diabetes. Diabetes Care.
A Comparative Guide to the Cross-Validation of Analytical Data for (2R,5S)-5-Aminotetrahydropyran-2-acetonitrile
Introduction (2R,5S)-5-Aminotetrahydropyran-2-acetonitrile is a chiral heterocyclic compound featuring a substituted tetrahydropyran ring, a structural motif present in numerous biologically active marine natural product...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
(2R,5S)-5-Aminotetrahydropyran-2-acetonitrile is a chiral heterocyclic compound featuring a substituted tetrahydropyran ring, a structural motif present in numerous biologically active marine natural products.[1] As a synthetic building block in pharmaceutical development, the rigorous confirmation of its chemical identity, purity, and stereochemical integrity is paramount. The presence of multiple functional groups—a primary amine, a nitrile, and a chiral tetrahydropyran core—necessitates a multi-faceted analytical approach. A single analytical technique is insufficient to fully characterize such a molecule; instead, a cross-validation strategy using orthogonal methods is required to build a comprehensive and trustworthy data package.
This guide provides an in-depth comparison of critical analytical techniques for the characterization of (2R,5S)-5-Aminotetrahydropyran-2-acetonitrile. It is designed for researchers, analytical scientists, and drug development professionals, moving beyond mere protocols to explain the scientific rationale behind methodological choices. Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, ensuring that the described workflows are robust, reliable, and suitable for regulatory scrutiny.[2][3][4]
Structural Elucidation and Identity Confirmation
The foundational step in any analytical workflow is the unambiguous confirmation of the molecular structure. This is primarily achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules.[5] Both ¹H and ¹³C NMR are required to confirm the connectivity of the tetrahydropyran ring, the acetonitrile moiety, and the stereochemically defined protons.
Experimental Protocol: NMR
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O, depending on the salt form). Add a small amount of tetramethylsilane (TMS) as an internal standard if required.[5]
Instrument: Utilize a 400 MHz (or higher field) NMR spectrometer.
Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC) at a constant temperature (e.g., 298 K) to establish proton-proton and proton-carbon correlations.
Expected Spectral Features and Interpretation:
The chemical shifts are highly dependent on the specific molecular environment. The protons on the tetrahydropyran ring are expected to appear as complex multiplets in the aliphatic region (typically 1.5-4.0 ppm). The axial and equatorial protons will exhibit distinct chemical shifts and coupling constants, which are crucial for confirming the cis relationship between the C2 and C5 substituents. The proton alpha to the nitrile group and the protons adjacent to the ring oxygen will be shifted downfield.
Assignment
Expected ¹H Chemical Shift (ppm)
Expected ¹³C Chemical Shift (ppm)
Rationale
-CH ₂CN
2.5 - 2.8 (dd)
~25
Protons adjacent to an electron-withdrawing nitrile group.
-C≡N
N/A
~117
Characteristic chemical shift for a nitrile carbon.
Ring Protons (C3, C4, C6)
1.5 - 2.2 (m)
~25-35
Aliphatic protons on the tetrahydropyran ring.
CH -O (C2)
3.5 - 4.0 (m)
~70-75
Proton deshielded by the adjacent oxygen atom.
CH -N (C5)
3.0 - 3.5 (m)
~50-55
Proton deshielded by the adjacent nitrogen atom.
-NH ₂
1.5 - 2.5 (br s)
N/A
Broad singlet, chemical shift is concentration and solvent dependent.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. When coupled with a chromatographic inlet (LC or GC), it becomes a powerful tool for identity confirmation and impurity profiling.[6]
Rationale for Ionization:
Due to the presence of a basic amine group, positive-ion electrospray ionization (ESI+) is the preferred method for LC-MS analysis, as it will readily form a protonated molecular ion [M+H]⁺. Electron ionization (EI), typically used in GC-MS, would likely lead to extensive fragmentation.[7]
Expected Fragmentation:
The protonated molecule would be expected to undergo characteristic fragmentation, such as the loss of ammonia (NH₃) or the loss of the acetonitrile side chain. These fragmentation patterns provide a structural fingerprint for the molecule.
Chromatographic Analysis: A Comparative Approach
Chromatography is the cornerstone for assessing the purity and potency (assay) of pharmaceutical intermediates. No single method is sufficient; therefore, we compare two orthogonal techniques: Reversed-Phase HPLC and derivatization-GC.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection
RP-HPLC is the workhorse method for purity and assay determination of non-volatile organic compounds due to its robustness and reproducibility.[8]
Causality Behind Method Choices:
Stationary Phase: A C18 column is selected for its hydrophobic nature, providing balanced retention of the moderately polar aminotetrahydropyran core.[8]
Mobile Phase: A mixture of a buffered aqueous phase and an organic solvent like acetonitrile is used. Acetonitrile is often preferred over methanol for its stronger elution capability and lower UV cutoff.[9] A buffer (e.g., phosphate or formate) is critical to control the ionization state of the primary amine, ensuring consistent retention times and good peak shape.
Detection: The molecule lacks a strong chromophore, so UV detection at a low wavelength (e.g., 200-210 nm) is necessary for adequate sensitivity. A photodiode array (PDA) detector is recommended to assess peak purity.[8]
Experimental Protocol: RP-HPLC for Purity/Assay
Column: C18, 150 x 4.6 mm, 5 µm particle size.
Mobile Phase A: 0.01 M Potassium Phosphate buffer, pH adjusted to 6.8.
Mobile Phase B: Acetonitrile.
Gradient Program:
0-2 min: 5% B
2-20 min: 5% to 95% B
20-25 min: 95% B
25.1-30 min: 5% B (re-equilibration)
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detector: PDA at 205 nm.
Injection Volume: 10 µL.
Sample Preparation: Dissolve the sample accurately in a 50:50 mixture of water and acetonitrile to a concentration of approximately 1 mg/mL.
Demonstrates the method's consistency under various conditions.
LOQ/LOD
LOQ: S/N ratio ≥ 10; LOD: S/N ratio ≥ 3.
Defines the lowest concentration that can be reliably quantified or detected.
Robustness
No significant change in results with small, deliberate variations in method parameters (e.g., pH ±0.2, Temp ±2°C).
Indicates the method's reliability during normal usage.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) following Derivatization
GC-MS serves as an excellent orthogonal method to HPLC because it relies on a different separation principle (volatility and partitioning into a gaseous mobile phase). However, the target molecule's primary amine makes it too polar and prone to peak tailing and thermal degradation for direct GC analysis.[11][12] Therefore, derivatization is mandatory.
Rationale for Derivatization:
The goal of derivatization is to replace the active hydrogen on the amine group with a nonpolar moiety, which increases volatility and thermal stability.[12] Silylation, using a reagent like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), is a robust choice as it forms stable tert-butyldimethylsilyl (TBDMS) derivatives.[13]
Experimental Protocol: Derivatization and GC-MS
Derivatization:
a. Accurately weigh ~1 mg of the sample into a vial and dry completely.
b. Add 100 µL of acetonitrile and 100 µL of MTBSTFA.
c. Seal the vial and heat at 80°C for 2 hours.
d. Cool to room temperature before injection.
GC Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
Inlet Temperature: 280°C.
Oven Program: Start at 100°C (hold 2 min), ramp to 300°C at 15°C/min (hold 5 min).
Carrier Gas: Helium, constant flow of 1.2 mL/min.
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40-500.
Stereochemical Purity: The Chiral Separation Challenge
For a chiral molecule like (2R,5S)-5-Aminotetrahydropyran-2-acetonitrile, demonstrating stereochemical purity is as important as demonstrating chemical purity. Chiral HPLC is the gold standard for this analysis.[14][15]
The separation of enantiomers and diastereomers is achieved through their differential interactions with a chiral stationary phase (CSP). The development of a chiral separation method is largely an empirical process involving the screening of various CSPs and mobile phases.[15]
Column Selection Strategy:
Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on silica) are highly versatile and often the first choice for screening.[16] These columns can be used in normal-phase, polar organic, or reversed-phase modes.
Experimental Protocol: Chiral HPLC
Column: A polysaccharide-based CSP (e.g., CHIRALPAK® series).
Mobile Phase: A typical starting point for screening would be a normal-phase eluent like Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v). The small amount of amine additive is crucial for improving the peak shape of basic analytes.
Flow Rate: 1.0 mL/min.
Column Temperature: 25°C.
Detector: UV at 205 nm.
Validation Focus: The primary validation parameter is Specificity . The method must demonstrate baseline resolution (Rs > 1.5) between the (2R,5S) isomer and all other potential stereoisomers. This is confirmed by analyzing a sample enriched with the other isomers, if available, or by using a non-stereoselective synthesis route that produces a mixture of all isomers.
Integrated Cross-Validation Workflow
The true power of these analytical techniques is realized when they are integrated into a cohesive cross-validation workflow. Data from each method should be considered complementary, providing a holistic view of the analyte's quality.
Caption: Integrated workflow for the comprehensive analytical cross-validation of (2R,5S)-5-Aminotetrahydropyran-2-acetonitrile.
Confirms the fundamental structure analyzed by other methods.
LC-MS
Identity, Impurity Profiling
High sensitivity and specificity; Confirms molecular weight.
Ionization efficiency can vary; Not inherently quantitative without standards.
Confirms the mass of peaks observed in HPLC-UV.
RP-HPLC-UV/PDA
Purity, Assay
Robust, reproducible, highly quantitative.
Cannot distinguish between stereoisomers; Requires a chromophore for high sensitivity.
Provides the primary, validated measure of chemical purity and strength.
GC-MS (Deriv.)
Orthogonal Purity
Different separation mechanism from HPLC; High resolving power; MS provides identity.
Requires derivatization; Potential for thermal degradation.
Confirms purity via a different physical principle, increasing confidence.
Chiral HPLC
Stereoisomeric Purity
The only reliable method to separate and quantify stereoisomers.
Method development can be time-consuming; CSPs can be expensive.
Essential for confirming the stereochemical integrity of the specific isomer.
Conclusion
The analytical characterization of (2R,5S)-5-Aminotetrahydropyran-2-acetonitrile cannot be achieved with a single method. A scientifically sound, cross-validated approach is essential for ensuring data integrity. The strategy outlined in this guide—combining spectroscopic methods (NMR, MS) for identity with a suite of orthogonal and specific chromatographic techniques (RP-HPLC, GC-MS, and Chiral HPLC)—provides a robust framework for complete characterization. Each method validates the others, creating a self-consistent and trustworthy dataset that meets the high standards of the pharmaceutical industry. By understanding the causality behind each experimental choice, scientists can develop and validate analytical procedures that are truly fit for their intended purpose.
References
National Institute of Standards and Technology. (n.d.). Characterization of the Trimethylsilyl Derivatives of 6‐Amino‐3‐methyl‐1,4‐diphenyl‐1,4‐dihydropyrano[2,3‐c]pyra.
The Royal Society of Chemistry. (n.d.). Table of Contents 1. Instruments and Materials 2. Experimental Section 3. NMR Spectra 4. HRMS Spetra 5. HPLC Analysis 6. Single Crystal Data.
European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
European Medicines Agency. (2023, December 14). ICH Q2(R2) guideline on validation of analytical procedures - Step 5. Retrieved from [Link]
International Council for Harmonisation. (1996, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
IntuitionLabs. (2026, January 7). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]
PubMed. (n.d.). Optimisation of the enantiomeric separation of 12 2-aminotetralin analogues using Chiral AGP high-performance liquid chromatography by simultaneous factorial design. Retrieved from [Link]
LCGC International. (2020, November 12). Contemporary Analysis of Chiral Molecules. Retrieved from [Link]
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
Sumika Chemical Analysis Service. (n.d.). Chiral Columns for enantiomer separation by HPLC. Retrieved from [Link]
Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]
ACS Publications. (2021, December 15). Characterization of Acetonitrile Isotopologues as Vibrational Probes of Electrolytes. Retrieved from [Link]
LCGC International. (2025, June 28). Quality Control in GC–MS Analysis of Amino Acids. Retrieved from [Link]
PMC. (n.d.). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Retrieved from [Link]
Taylor & Francis. (n.d.). Acetonitrile – Knowledge and References. Retrieved from [Link]
MDPI. (2023, January 18). Gas Chromatography Fingerprint of Martian Amino Acids before Analysis of Return Samples. Retrieved from [Link]
Environmental Protection Agency. (n.d.). Analytical method for aminopyralid in soil (GRM 02.34) by liquid chromatography with tandem mass spectrometry detection. Retrieved from [Link]
PubMed. (2000, January 14). Gas chromatographic quantification of amino acid enantiomers in food matrices by their N(O,S)-ethoxycarbonyl heptafluorobutyl ester derivatives. Retrieved from [Link]
Bentham Open. (2011, August 24). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. Retrieved from [Link]
Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS. Retrieved from [Link]
(2R,5S)-5-Aminotetrahydropyran-2-acetonitrile: Proper Disposal & Handling Procedures
The following guide details the technical protocols for the safe handling and disposal of (2R,5S)-5-Aminotetrahydropyran-2-acetonitrile . Document Control: Applicable CAS: 1821294-51-2 (Free Base), 1821294-52-3 (HCl Salt...
For Emergency Spills:
Do NOT use water immediately. Isolate the area.
PPE Required: Nitrile gloves (double-gloved), lab coat, safety goggles, N95/P100 respirator if dust/aerosol is present.
Scenario
Immediate Action
Skin Contact
Brush off solid; Wash with soap/water for 15 min.[1] Do not use organic solvents (increases absorption).
Eye Contact
Flush with water for 15 min.[1] Seek medical aid immediately.
Spill (Solid)
Cover with damp absorbent pads to prevent dust. Scoop into a sealed container.
Spill (Liquid)
Absorb with vermiculite or sand.[2] Do NOT use sawdust (flammability risk).
Part 2: Chemical Profile & Hazard Identification
To dispose of a chemical safely, one must understand its reactive moieties. This compound presents a "dual-threat" functionality that dictates its waste stream.
The Nitrile Moiety (-CN)
Risk: While organic nitriles are more stable than inorganic cyanides, they can metabolize to release cyanide ions (
) in the body.
Disposal Implication:Never commingle with strong acids. Although rapid HCN generation is less likely than with sodium cyanide, acidic hydrolysis can occur over time or under thermal stress.
Regulatory Status: Often treated as "Toxic Organic Waste."
The Primary Amine (-NH₂)
Risk: Basic and nucleophilic. Capable of exothermic reactions with acid chlorides, anhydrides, or strong acids.
Disposal Implication: Segregate from "Oxidizing Acids" (e.g., Nitric Acid) to prevent violent oxidation or nitration.
The Tetrahydropyran (THP) Ring
Risk: An ether-like cyclic ether. Generally stable but contributes to the organic combustible load.
Disposal Implication: Compatible with standard non-halogenated organic waste streams for incineration.
Part 3: Waste Segregation & Classification
Effective disposal starts with segregation. Mis-sorting this compound can lead to dangerous reactions in waste drums or regulatory fines.
The "Organic Nitrile" Distinction
Many labs mistakenly place organic nitriles in the "Cyanide Waste" (inorganic) stream. This is operationally inefficient and chemically unnecessary unless specified by local EHS.
Objective: Safe packaging of synthesis byproducts or expired reagents for pickup by EHS/Waste Management.
Container Selection: Use a High-Density Polyethylene (HDPE) or glass container. Avoid metal containers if the material is in an acidic solution (corrosion risk).
Labeling:
Chemical Name: Write the full name: "(2R,5S)-5-Aminotetrahydropyran-2-acetonitrile".
Disposal of Debris: All contaminated wipes/gloves go into the Solid Hazardous Waste bin, not the trash.
Part 5: Regulatory Framework (RCRA)
In the United States, this compound falls under the Resource Conservation and Recovery Act (RCRA) .[7]
P-List vs. U-List: This specific CAS is not explicitly listed on the EPA P-list (acutely toxic) or U-list (toxic).
Characteristic Waste: It is classified based on characteristics:
D001 (Ignitable): Only if in a flammable solvent.
D003 (Reactive): Potentially applicable if it generates toxic gases (HCN) when mixed with water/acid. However, stable organic nitriles are rarely D003 unless explicitly tested.
Best Practice: Manage as Non-Regulated Hazardous Waste (if solid) or Ignitable/Toxic Waste (if in solvent), ensuring it is sent for Fuel Blending or Incineration .
Part 6: References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 118804617, (2R,5S)-5-Aminotetrahydro-2H-pyran-2-acetonitrile. Retrieved from [Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[8] National Academies Press.[8] Retrieved from [Link]
Occupational Safety and Health Administration (OSHA). (n.d.). Nitriles: Hazard Recognition. Retrieved from [Link]
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
A Comprehensive Safety and Handling Guide for (2R,5S)-5-Aminotetrahydropyran-2-acetonitrile
As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our unwavering dedication to safety. The handling of novel chemical entities, such as (2R,5S)-5-Aminotetra...
Author: BenchChem Technical Support Team. Date: March 2026
As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our unwavering dedication to safety. The handling of novel chemical entities, such as (2R,5S)-5-Aminotetrahydropyran-2-acetonitrile, for which a comprehensive toxicological profile may not be available, necessitates a precautionary approach rooted in scientific principles and best practices. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.
Hazard Assessment: A Precautionary Approach
Due to the absence of a specific Safety Data Sheet (SDS) for (2R,5S)-5-Aminotetrahydropyran-2-acetonitrile, a thorough risk assessment is the critical first step.[1] This assessment is based on the known hazards of its structural components: the aminotetrahydropyran ring and the acetonitrile functional group.
Aminotetrahydropyran Derivatives: Compounds in this family are known to be flammable liquids and vapors.[2][3] They can be harmful if swallowed and are known to cause serious eye damage.[2][3][4] Skin and respiratory irritation are also potential hazards.[2][5]
Acetonitrile: This component is a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled.[6][7] It is also known to cause serious eye irritation.[6][7]
Given these potential hazards, a multi-layered Personal Protective Equipment (PPE) approach is mandatory to minimize exposure.[1]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE must be based on a comprehensive risk assessment of the specific procedures being performed.[8] The following table summarizes the recommended PPE for handling (2R,5S)-5-Aminotetrahydropyran-2-acetonitrile.
High-Hazard Activities (e.g., large-scale synthesis, potential for aerosolization)
- Disposable, solid-front lab coat or gown- Chemical splash goggles and face shield[8]- Double-gloving (nitrile)- Respiratory protection (N95 or higher)
- Full-body protective suit (if significant exposure is possible)[10]
Important Considerations:
Always inspect gloves for tears or punctures before and during use. Change gloves immediately if contaminated.[1]
Respiratory protection is crucial when there is a risk of aerosol generation. All work with the potential to create aerosols should be conducted in a certified chemical fume hood.[1][8]
Operational Plan: A Step-by-Step Workflow for Safe Handling
A systematic workflow is essential for ensuring safety and preventing contamination. The following protocol outlines the key steps for handling (2R,5S)-5-Aminotetrahydropyran-2-acetonitrile.
Preparation and Weighing
Don PPE: Before handling the compound, put on the appropriate PPE as outlined in the table above.
Work in a Fume Hood: All manipulations of the solid compound or its solutions must be performed within a certified chemical fume hood to contain any airborne particles or vapors.[1]
Use Appropriate Tools: Utilize anti-static weighing paper or a tared container to prevent electrostatic discharge, which could be an ignition source.[3][4] Use non-sparking tools.[3][4]
Labeling: Clearly label all containers with the full chemical name, concentration, date, and your initials.
Solution Preparation and Use
Solvent Selection: Choose solvents with care, considering their own hazards and compatibility with the compound.
Controlled Addition: When dissolving the compound, add the solvent slowly and in a controlled manner to avoid splashing.
Sealed Containers: Keep containers tightly closed when not in use to prevent the escape of vapors.[3][4]
Storage
Ventilation: Store the compound in a well-ventilated, cool, and dry place.[3][4]
Incompatible Materials: Keep away from heat, sparks, open flames, and other ignition sources.[3][4] Store separately from strong oxidizing agents, acids, and bases.[11]
Secure Storage: Ensure containers are securely sealed and stored in a designated area.
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and appropriate action is critical.
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4]
Skin Contact: Take off immediately all contaminated clothing. Rinse skin with plenty of water.[3][12] Seek medical attention if irritation persists.
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[13]
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][4]
Spills: Evacuate the area. Remove all sources of ignition.[11] Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal.[4]
Disposal Plan: Responsible Waste Management
Proper disposal of (2R,5S)-5-Aminotetrahydropyran-2-acetonitrile and its containers is crucial to protect the environment and comply with regulations.
Waste Collection: Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.[14][15] Do not dispose of it down the drain or in regular trash.[15]
Container Rinsing: The first rinse of any container that held the compound must be collected and disposed of as hazardous waste.[14] For highly toxic chemicals, the first three rinses must be collected.[14]
Disposal Facility: Dispose of the waste through a licensed hazardous waste disposal facility in accordance with all local, regional, and national regulations.[3][4][6]
Visualizing the Workflow
The following diagram illustrates the essential steps for the safe handling of (2R,5S)-5-Aminotetrahydropyran-2-acetonitrile.